molecular formula C5H10 B3422776 2-Methyl-1-butene CAS No. 26760-64-5

2-Methyl-1-butene

Cat. No.: B3422776
CAS No.: 26760-64-5
M. Wt: 70.13 g/mol
InChI Key: MHNNAWXXUZQSNM-UHFFFAOYSA-N
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Description

2-methyl-1-butene appears as a colorless volatile liquid with a disagreeable odor. Insoluble in water and less dense than water. Vapors are heavier than air. Used to make other chemicals.
2-methylbut-1-ene is an alkene that is but-1-ene carrying a methyl substituent at position 2.
This compound is a natural product found in Tuber borchii and Juniperus monticola with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbut-1-ene
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InChI

InChI=1S/C5H10/c1-4-5(2)3/h2,4H2,1,3H3
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InChI Key

MHNNAWXXUZQSNM-UHFFFAOYSA-N
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Canonical SMILES

CCC(=C)C
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Molecular Formula

C5H10
Record name 2-METHYL-1-BUTENE
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Related CAS

26969-60-8
Record name 1-Butene, 2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID3052224
Record name 2-Methylbut-1-ene
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Molecular Weight

70.13 g/mol
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Physical Description

2-methyl-1-butene appears as a colorless volatile liquid with a disagreeable odor. Insoluble in water and less dense than water. Vapors are heavier than air. Used to make other chemicals., Gas or Vapor, Liquid, Colorless volatile liquid with a disagreeable odor; [Hawley] Colorless liquid; bp = 31-32 deg C; [MSDSonline]
Record name 2-METHYL-1-BUTENE
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Boiling Point

31.2 °C
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Flash Point

less than 20 °F (NFPA, 2010), Flash point < -7 °C, BELOW -20 °F (BELOW -7 °C) (CLOSED CUP)
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Solubility

Sol in alcohol, ether, benzene, In water, 130 mg/l @ 20 °C.
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Density

0.6504 @ 20 °C/4 °C
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Vapor Pressure

610.0 [mmHg], 610 mm Hg @ 25 °C
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Color/Form

Colorless liquid

CAS No.

563-46-2, 26760-64-5
Record name 2-METHYL-1-BUTENE
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Melting Point

-137.5 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Chemical Properties of 2-Methyl-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the fundamental chemical properties of 2-methyl-1-butene, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but also the scientific rationale behind its chemical behavior, supported by established experimental protocols and spectral analysis.

Molecular Structure and Physicochemical Properties

This compound, an aliphatic alkene, possesses a branched structure with the chemical formula C₅H₁₀.[1] Its structure, featuring a terminal double bond and a methyl group at the second carbon position, significantly influences its physical and chemical characteristics.[2]

dot graph "2_Methyl_1_butene_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Structure of this compound

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource(s)
Molecular Formula C₅H₁₀[1]
Molecular Weight 70.13 g/mol [3]
CAS Number 563-46-2[3]
Appearance Colorless volatile liquid[3][4]
Odor Disagreeable[3][4]
Boiling Point 31 °C[4]
Melting Point -137 °C[4]
Density 0.65 g/mL at 25 °C[4]
Solubility Insoluble in water; Soluble in ether, ethanol, and benzene[4]
Vapor Pressure 610 mm Hg at 25 °C[3]
Refractive Index (n20/D) 1.378[4]
Flash Point Below 0 °F[4]

Spectroscopic Characterization

Spectroscopic data is fundamental for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The terminal vinyl protons (=CH₂) typically appear as singlets around 4.6-4.7 ppm. The allylic protons (-CH₂-) of the ethyl group show a quartet around 2.0 ppm, coupled to the terminal methyl protons. The methyl group attached to the double bond appears as a singlet around 1.7 ppm, and the terminal methyl group of the ethyl substituent gives a triplet at approximately 1.0 ppm.

  • ¹³C NMR: The carbon-13 NMR spectrum provides five distinct signals, confirming the presence of five unique carbon environments. The quaternary carbon of the double bond (C2) resonates downfield around 147.7 ppm, while the terminal vinyl carbon (C1) appears at approximately 108.6 ppm. The allylic carbon of the ethyl group is found around 30.8 ppm. The methyl carbon attached to the double bond resonates at about 22.4 ppm, and the terminal methyl carbon of the ethyl group is observed at approximately 12.4 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that are indicative of its functional groups. A key absorption is the C=C stretching vibration, which is typically observed around 1650 cm⁻¹. The C-H stretching vibrations of the vinyl group are seen just above 3000 cm⁻¹, while the C-H stretches of the aliphatic methyl and methylene groups appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound shows a molecular ion peak (M⁺) at m/z = 70. The fragmentation pattern is characteristic of a branched alkene. A prominent peak is often observed at m/z = 55, corresponding to the loss of a methyl group ([M-15]⁺). Another significant fragment is seen at m/z = 41, which can be attributed to the stable allyl cation.

Chemical Reactivity and Reaction Mechanisms

The presence of the carbon-carbon double bond makes this compound significantly more reactive than its alkane counterparts, readily undergoing addition reactions.[4]

Electrophilic Addition Reactions

The reaction of this compound with hydrogen halides (e.g., HCl, HBr) proceeds via an electrophilic addition mechanism.[5] The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms (C1). This leads to the formation of a more stable tertiary carbocation intermediate at C2. Subsequent attack by the halide ion on the carbocation yields the major product, a 2-halo-2-methylbutane.[6]

dot graph "Hydrohalogenation_Mechanism" { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Mechanism of Hydrohalogenation

This two-step reaction sequence achieves the anti-Markovnikov hydration of this compound.[7] In the first step, borane (BH₃) adds to the double bond in a syn-addition, with the boron atom attaching to the less substituted carbon (C1) due to steric and electronic factors. The resulting trialkylborane is then oxidized in the second step using hydrogen peroxide in a basic solution to yield the corresponding alcohol, 2-methyl-1-butanol.[7][8]

dot graph "Hydroboration_Oxidation_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial", fontsize=10];

} Hydroboration-Oxidation Workflow

Halogenation

The addition of halogens, such as bromine (Br₂), to this compound is a characteristic test for unsaturation. The reaction proceeds through a cyclic bromonium ion intermediate, followed by the backside attack of a bromide ion, resulting in the formation of a vicinal dihalide (1,2-dibromo-2-methylbutane).[9]

Polymerization

In the presence of suitable catalysts (e.g., acids or Ziegler-Natta catalysts), this compound can undergo addition polymerization.[1][4] The double bond breaks, and the monomers link together to form a long polymer chain.[1] This reactivity makes it a useful monomer in the production of certain synthetic rubbers and polymers.[1]

Experimental Protocols

Synthesis of this compound via Dehydration of 2-Methyl-2-butanol

This method involves the acid-catalyzed dehydration of a tertiary alcohol.[10][11]

Materials:

  • 2-methyl-2-butanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Distillation apparatus

  • Separatory funnel

  • 10% Sodium hydroxide solution

  • Anhydrous calcium chloride

Procedure:

  • In a round-bottom flask, cautiously add concentrated sulfuric acid to 2-methyl-2-butanol.

  • Assemble a simple distillation apparatus.

  • Gently heat the reaction mixture. The lower boiling point alkene products (this compound and 2-methyl-2-butene) will distill over.

  • Collect the distillate in a flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash with a 10% sodium hydroxide solution to neutralize any acidic impurities.

  • Separate the organic layer and dry it over anhydrous calcium chloride.

  • The mixture of alkenes can then be separated by fractional distillation.

Purification by Fractional Distillation

Due to the close boiling points of the isomeric pentenes that can form during synthesis, fractional distillation is essential for isolating pure this compound.[10]

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

Procedure:

  • Set up the fractional distillation apparatus in a fume hood.

  • Place the crude alkene mixture in the round-bottom flask with boiling chips.

  • Heat the flask gently.

  • Carefully monitor the temperature at the distillation head. Collect the fraction that distills at or near the boiling point of this compound (31 °C).

  • It is advisable to collect multiple small fractions and analyze their purity by Gas Chromatography (GC).

Qualitative and Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of this compound.[12]

Instrumentation:

  • Gas chromatograph with a mass selective detector

  • Capillary column (e.g., non-polar, such as DB-5ms)

  • Helium carrier gas

Typical GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature to ensure separation from other volatile components.

  • Carrier Gas Flow Rate: ~1 mL/min

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-200

The retention time of the peak corresponding to this compound can be used for identification by comparison with a known standard, and the mass spectrum of the peak provides definitive structural confirmation. Quantification can be achieved by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.

Applications in Research and Industry

This compound serves as a valuable intermediate in organic synthesis and has several industrial applications.

  • Organic Synthesis: It is used in the synthesis of other chemicals, including pinacolone, flavor enhancers, and crop protectants.[4][13]

  • Polymer Industry: As a monomer, it is utilized in the production of synthetic rubbers and other polymers.[1]

  • Fuel Additive: It can be used as a fuel additive to improve the octane rating of gasoline.[1]

Safety and Handling

This compound is an extremely flammable liquid and vapor.[14] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[15] Protective gloves, safety glasses, and a lab coat should be worn.[15] It may be fatal if swallowed and enters the airways.[14][16] In case of fire, use carbon dioxide, dry chemical powder, or foam.[15]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

Conclusion

This compound is a versatile and reactive alkene with a well-defined set of chemical and physical properties. A thorough understanding of its spectroscopic characteristics, reactivity, and handling requirements is essential for its safe and effective use in research and industrial applications. The protocols and data presented in this guide provide a solid foundation for scientists and professionals working with this compound.

References

  • Study.com. (n.d.). Explain the mechanism of the reaction of this compound with HCl. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How can 2-methyl-2-butene be separated during purification?. Retrieved from [Link]

  • Quora. (2018). How did Markovnikov's rule apply to this compound?. Retrieved from [Link]

  • Scribd. (n.d.). Exp7 Synthesis of 2-Methyl-2-Butene Chaza. Retrieved from [Link]

  • Brainly. (2023). Elimination Reactions of Alkyl Halides. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Homework.Study.com. (n.d.). ORGANIC CHEMISTRY Using the hydroboration-oxidation reaction, outline a reaction sequence for each of the following conversions. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved from [Link]

  • Fiveable. (n.d.). This compound Definition. Retrieved from [Link]

Sources

Core Identity and Physicochemical Characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-1-butene (CAS: 563-46-2)

This guide provides a comprehensive technical overview of this compound, an important branched-chain alkene. Intended for researchers, chemists, and drug development professionals, this document delves into its fundamental properties, synthesis, reactivity, applications, and critical safety protocols, grounding all information in established scientific principles and authoritative sources.

This compound, also known as γ-isoamylene, is an organic compound belonging to the alkene family.[1] Its structure features a double bond at the terminal position (C1) and a methyl group at the C2 position, which imparts specific reactivity and physical properties.[1][2]

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 563-46-2
Molecular Formula C₅H₁₀[3]
Molecular Weight 70.13 g/mol [4]
Appearance Colorless, volatile liquid[2][4]
Odor Disagreeable, unpleasant[2][4]
Boiling Point 31 °C (lit.)[2]
Melting Point -137 °C (lit.)[2]
Density 0.65 g/mL at 25 °C (lit.)[2]
Vapor Pressure 9.98 psi (68.8 kPa) at 20 °C
Flash Point < -6.7 °C (< 20 °F)[5]
Solubility Insoluble in water; soluble in ether, ethanol, and benzene.[2][6][7][2][6][7]
Refractive Index n20/D 1.378 (lit.)[2]

Synthesis Pathway: Acid-Catalyzed Dehydration of 2-Methyl-2-butanol

A prevalent and instructive method for synthesizing this compound is the acid-catalyzed dehydration of a tertiary alcohol, 2-methyl-2-butanol. This reaction proceeds via an E1 (Elimination, Unimolecular) mechanism and typically yields a mixture of alkene isomers.[8][9][10]

Causality of the Mechanism:

The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄).[11][12] This step is critical as it converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺, water), facilitating its departure.[13] The subsequent loss of the water molecule is the rate-determining step, resulting in the formation of a relatively stable tertiary carbocation.[11][14]

A base (such as water or the conjugate base of the acid) then abstracts a proton from a carbon atom adjacent (beta) to the carbocation.[11] In the case of the 2-methyl-2-butyl carbocation, there are two distinct types of beta-protons, leading to two different products. The removal of a proton from one of the methyl groups (C1) forms the more substituted and thermodynamically more stable product, 2-methyl-2-butene. The removal of a proton from the methylene group (C3) forms the less substituted product, this compound.[8][9]

This regioselectivity is governed by Zaitsev's Rule , which predicts that in an elimination reaction, the major product will be the more stable, more highly substituted alkene.[15][16][17][18][19] Therefore, 2-methyl-2-butene is the major product, while this compound is the minor product.[8][20]

Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation Alcohol 2-Methyl-2-butanol Protonated_Alcohol Protonated Alcohol (-OH₂⁺ group) Alcohol->Protonated_Alcohol Fast H_plus H⁺ (from Acid) Carbocation Tertiary Carbocation Water H₂O Product_Major 2-Methyl-2-butene (Major Product - Zaitsev) Protonated_Alcohol_ref->Carbocation Slow (Rate-Determining) Carbocation_ref->Product_Major -H⁺ (from C3-methyl) Product_Minor This compound (Minor Product) Carbocation_ref->Product_Minor -H⁺ (from C1-methylene)

Caption: E1 mechanism for the dehydration of 2-methyl-2-butanol.

Experimental Protocol: Synthesis and Isolation

This protocol describes the dehydration of 2-methyl-2-butanol followed by fractional distillation to separate the isomeric alkene products.

  • Apparatus Setup: Assemble a fractional distillation apparatus. Use a heating mantle as the heat source. Place a few boiling chips in the 100 mL round-bottom distilling flask.

  • Reagent Addition: Cool the distilling flask in an ice-water bath. Cautiously add 15 mL of 2-methyl-2-butanol to the flask. Slowly and with gentle swirling, add 5 mL of concentrated sulfuric acid (H₂SO₄).

  • Distillation: Gently heat the mixture to initiate the reaction and distillation. The low boiling points of the alkene products (this compound: 31 °C; 2-methyl-2-butene: 38.5 °C) allow them to be distilled as they are formed.[2][21]

  • Collection: Collect the distillate in a receiving flask cooled in an ice-water bath to minimize evaporation. Continue distillation until the production of alkene ceases (typically when about 5-7 mL of distillate has been collected).

  • Purification (Washing): Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with:

    • 10 mL of cold water to remove the bulk of the acid.

    • 10 mL of 10% sodium hydroxide solution to neutralize any remaining acid.

    • 10 mL of saturated sodium chloride solution (brine) to begin the drying process.

  • Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous calcium chloride or magnesium sulfate to remove residual water. Swirl and let it stand for 10-15 minutes.

  • Final Analysis: Decant the dried liquid into a pre-weighed vial. The composition of the product mixture can be analyzed using Gas Chromatography (GC) to determine the relative ratio of this compound and 2-methyl-2-butene.[9][22]

Chemical Reactivity and Mechanistic Pathways

The primary site of reactivity in this compound is the carbon-carbon double bond, which acts as a nucleophile.[23] It readily undergoes electrophilic addition reactions.

Electrophilic Addition of HCl

The reaction with hydrogen halides like HCl is a classic example of electrophilic addition. The mechanism follows Markovnikov's Rule , which states that the hydrogen atom of the electrophile adds to the carbon atom of the double bond that already has more hydrogen atoms.[24]

  • Protonation: The pi bond of the alkene attacks the electrophilic hydrogen of HCl. This can form two possible carbocations. Following Markovnikov's rule, the hydrogen adds to C1, forming the more stable tertiary carbocation at C2. Formation of the alternative primary carbocation is highly disfavored.[23][24]

  • Nucleophilic Attack: The resulting chloride ion (Cl⁻), a nucleophile, attacks the electrophilic tertiary carbocation, forming the final product, 2-chloro-2-methylbutane.[23]

Electrophilic_Addition cluster_step1 Step 1: Electrophilic Attack & Carbocation Formation cluster_step2 Step 2: Nucleophilic Attack Alkene This compound Carbocation Tertiary Carbocation (Stable) Alkene->Carbocation Pi bond attacks H⁺ HCl H-Cl Cl_ion Cl⁻ Product 2-Chloro-2-methylbutane Carbocation_ref->Product Cl⁻ attacks C⁺

Caption: Mechanism of electrophilic addition of HCl to this compound.

Industrial and Research Applications

This compound is a valuable chemical intermediate with several key applications:

  • Polymer Industry: It serves as a comonomer in the production of polyolefins, such as linear low-density polyethylene (LLDPE) and specialty elastomers. Its branched structure imparts desirable properties to the resulting polymers.[6][25]

  • Fuel Additive: It is used as a component in gasoline to increase the octane rating, which enhances engine performance and prevents knocking.[2][6]

  • Organic Synthesis: It is a starting material for the synthesis of various other chemicals, including pinacolone, flavor enhancers, pesticides, crop protectants, and tertiary amyl phenol.[2][3][4][7]

  • Specialty Chemicals: It is used in the manufacturing of specialty chemicals, lubricants, and plasticizers.[25]

Safety, Handling, and Storage Protocols

This compound is an extremely flammable liquid and poses a significant fire and explosion risk.[2][26] Vapors are heavier than air and can accumulate in low-lying areas, potentially forming explosive mixtures with air.[4][27] Strict adherence to safety protocols is mandatory.

Protocol for Safe Handling and Storage
  • Ventilation and Ignition Control:

    • Always handle this compound inside a certified chemical fume hood to prevent vapor accumulation.[28][29]

    • Eliminate all potential ignition sources from the work area. This includes open flames, hot surfaces, sparks from electrical equipment, and static discharge.[28][29][30]

    • Use only explosion-proof electrical equipment and non-sparking tools.[26][28]

  • Storage:

    • Store in a dedicated, UL-approved flammable liquids storage cabinet.[31] Do not store with strong oxidizers, corrosives, or other incompatible materials.[31][32]

    • Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area.[30][31] Recommended storage temperature is 2-8 °C.[30]

    • Ensure containers are properly labeled with the chemical name and hazard warnings.[33]

  • Transfer and Dispensing:

    • Pouring flammable liquids can generate static electricity.[28] When transferring from large metal containers (>5 gallons), both containers must be electrically bonded and grounded to prevent static discharge.[28][29][31]

    • Use bottle carriers when transporting glass containers.[28][31]

  • Personal Protective Equipment (PPE):

    • Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety glasses with side shields or goggles, and a flame-resistant lab coat.[27][34]

  • Spill and Emergency Response:

    • Spill: In case of a spill, evacuate the area and remove all ignition sources. Contain the spill with a non-combustible absorbent material (e.g., sand, vermiculite) and place it in a sealed container for proper disposal.[27] Do not let the product enter drains.[27]

    • Fire: Use dry chemical, CO₂, or alcohol-resistant foam to extinguish fires. Do not use a direct water jet, as it may spread the fire.[5][27]

    • First Aid:

      • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[30]

      • Skin Contact: Immediately remove contaminated clothing. Rinse skin with plenty of water.[26][30]

      • Eye Contact: Flush eyes with water as a precaution.[30]

      • Ingestion: Do NOT induce vomiting. Immediately call a poison center or physician.[26][30]

Safe_Handling_Workflow Start Begin Work with This compound Assess 1. Assess Hazards (Flammability, Explosion Risk) Start->Assess Prepare_Area 2. Prepare Work Area (Fume Hood, No Ignition Sources) Assess->Prepare_Area Don_PPE 3. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prepare_Area->Don_PPE Transfer 4. Transfer Chemical (Use Grounding/Bonding) Don_PPE->Transfer Procedure 5. Perform Experimental Procedure Transfer->Procedure Store 6. Store Properly (Flammable Cabinet, Tightly Sealed) Procedure->Store Emergency Emergency Occurs (Spill, Fire, Exposure) Procedure->Emergency Cleanup 7. Clean Work Area & Dispose of Waste Store->Cleanup End Work Complete Cleanup->End Emergency->Cleanup Follow Emergency Response Protocol

Caption: Logical workflow for the safe handling of this compound.

References

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2-Methyl-1-butene molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight and Formula of 2-Methyl-1-butene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, focusing on its fundamental chemical properties, including its molecular formula and weight. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require precise and validated information for their work.

Introduction to this compound

This compound, also known as γ-isoamylene, is an unsaturated hydrocarbon belonging to the alkene family.[1][2] Its structure is characterized by a four-carbon chain (butene) with a double bond originating at the first carbon and a methyl group attached to the second carbon.[3] This branched-chain alkene is a colorless, volatile liquid used as an intermediate in the synthesis of other chemical compounds and as a component in high-octane gasoline.[1][3] Accurate knowledge of its molecular formula and weight is paramount for stoichiometric calculations in chemical reactions, quantitative analysis, and for the characterization of novel compounds derived from it.

Molecular Formula and Structure

The chemical identity of a molecule is fundamentally defined by its molecular formula, which specifies the type and number of atoms it contains.

Molecular Formula

The molecular formula for this compound is C₅H₁₀ .[1][2][4] This formula indicates that each molecule is composed of five carbon atoms and ten hydrogen atoms. It adheres to the general formula for non-cyclic alkenes, CₙH₂ₙ.[5]

Chemical Structure

The IUPAC name, 2-methylbut-1-ene, precisely describes the arrangement of these atoms.[1] The structure features a double bond between the first and second carbons of the main butene chain, with a methyl group branching from the second carbon. This arrangement is distinct from its isomers, such as 2-methyl-2-butene or 3-methyl-1-butene.

Caption: Molecular structure of this compound (C₅H₁₀).

Molecular Weight

The molecular weight is a critical parameter for any chemical compound, influencing its physical properties and being essential for quantitative measurements.

Calculation and Values

The molecular weight is calculated by summing the atomic weights of all constituent atoms. Using the standard atomic weights of carbon (≈12.011 u) and hydrogen (≈1.008 u):

  • Carbon: 5 atoms × 12.011 u/atom = 60.055 u

  • Hydrogen: 10 atoms × 1.008 u/atom = 10.080 u

  • Total Molecular Weight: 60.055 u + 10.080 u = 70.135 u (or g/mol )

Different sources may provide slightly different values based on the precision of the atomic weights used. For high-resolution applications, the monoisotopic mass, which is calculated using the mass of the most abundant isotopes (¹²C and ¹H), is used.

Data Summary Table

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₅H₁₀PubChem[1], NIST[2]
IUPAC Name 2-methylbut-1-enePubChem[1]
CAS Number 563-46-2Santa Cruz Biotechnology[4], NIST[2]
Average Molecular Weight 70.13 g/mol PubChem[1], Sigma-Aldrich
Monoisotopic Mass 70.078250319 DaPubChem[1]
Molecular Weight (High Precision) 70.1329 g/mol NIST[2], Restek[6]

Experimental Verification of Molecular Weight

While the molecular weight can be calculated theoretically, its experimental determination is crucial for confirming the identity and purity of a sample. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.

Principle of GC-MS

GC-MS is a powerful analytical technique that combines the separation capabilities of Gas Chromatography with the detection power of Mass Spectrometry. The GC separates volatile compounds from a mixture, and the MS then ionizes the separated compounds, sorts the resulting ions by their mass-to-charge ratio (m/z), and measures their intensity. For this compound, the molecular ion peak (M⁺) in the mass spectrum will directly correspond to its molecular weight.

Step-by-Step Protocol for GC-MS Analysis
  • Sample Preparation: A stock solution of this compound is prepared by diluting it in a volatile organic solvent, such as hexane or dichloromethane, to a concentration of approximately 100 µg/mL.

  • GC Inlet Injection: 1 µL of the prepared sample is injected into the GC inlet, which is heated to a temperature (e.g., 250°C) sufficient to rapidly vaporize the sample without thermal degradation.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) onto a capillary column (e.g., a 30m DB-5ms column). A temperature program is used to separate components based on their boiling points and column interactions. A typical program might start at 40°C and ramp to 200°C.

  • Ionization: As this compound elutes from the GC column, it enters the MS ion source. Electron Ionization (EI) is commonly used, where the molecule is bombarded with 70 eV electrons. This process removes an electron, forming a positively charged molecular ion (C₅H₁₀⁺).

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which filters them based on their m/z ratio.

  • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • Data Interpretation: The resulting spectrum is analyzed for the molecular ion peak. For this compound, a prominent peak at m/z = 70 would confirm its molecular weight.[6] Additional fragment ions in the spectrum provide structural information, serving as a fingerprint for the compound.

GC-MS Workflow Diagram

GC_MS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector 1. Sample Injection & Vaporization Column 2. Separation on GC Column Injector->Column Carrier Gas IonSource 3. Ionization (EI) Column->IonSource Elution Analyzer 4. Mass Analysis (m/z Sorting) IonSource->Analyzer Detector 5. Detection Analyzer->Detector Data 6. Data System: Mass Spectrum Detector->Data Signal

Caption: Standard workflow for molecular weight determination via GC-MS.

Conclusion

The molecular formula (C₅H₁₀) and molecular weight (approx. 70.13 g/mol ) are foundational chemical descriptors of this compound.[1] These values, derived from its atomic composition, are readily confirmed using standard analytical techniques like mass spectrometry, which remains an indispensable tool for the unambiguous identification and characterization of volatile organic compounds in research and industrial applications.

References

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2-Methyl-1-butene boiling point and melting point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1-butene: Boiling and Melting Points

Abstract

This technical guide provides a comprehensive analysis of the boiling and melting points of this compound (also known as γ-isoamylene), a volatile and flammable aliphatic hydrocarbon. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of physical chemistry with established experimental data. We will explore the molecular determinants of its phase transitions, present standardized methodologies for their determination, and offer a comparative analysis with its structural isomers. The objective is to furnish a robust understanding of these critical properties, which are paramount for the safe handling, application, and purification of this compound in a laboratory and industrial setting.

Core Physicochemical Characteristics of this compound

This compound is a colorless, volatile liquid characterized by a disagreeable odor[1][2]. As an unsaturated hydrocarbon, its chemical reactivity and physical properties are dictated by its molecular structure, specifically the presence of a double bond and a branched carbon skeleton[3][4]. A summary of its key physical properties is presented below.

PropertyValueSource(s)
IUPAC Name 2-Methylbut-1-ene[5]
Molecular Formula C₅H₁₀[1][5]
Molecular Weight 70.13 g/mol [1]
Boiling Point 31°C to 32°C (at 1 atm)[2][5][6][7]
Melting Point -137°C[2][5][6]
Density 0.65 g/mL (at 25°C)[2][6]
Vapor Pressure 9.98 psi (68.8 kPa) at 20°C[2][6]
Solubility Insoluble in water; Soluble in ether, ethanol, benzene[2][5]
Flash Point Below 0°F (-18°C)[2]
CAS Number 563-46-2[2][6]

Theoretical Framework: Molecular Structure and Intermolecular Forces

The boiling and melting points of a substance are direct manifestations of the energy required to overcome the intermolecular forces holding its molecules together in the liquid and solid states, respectively. For nonpolar compounds like this compound, the predominant intermolecular forces are London dispersion forces[3].

Influence on Boiling Point

The boiling point of alkenes is influenced by two primary factors:

  • Molecular Weight: As the molecular weight (and thus the number of electrons) increases, the strength of London dispersion forces increases, leading to a higher boiling point[4][8][9].

  • Molecular Branching: Branching in the carbon chain reduces the molecule's surface area available for intermolecular contact[3]. This weakening of London dispersion forces results in a lower boiling point compared to straight-chain isomers[4]. This compound, being a branched isomer of pentene, exemplifies this principle.

Influence on Melting Point

Melting points are determined not only by the strength of intermolecular forces but also by how efficiently molecules can pack into a crystal lattice[3]. Molecular symmetry plays a crucial role. While this compound's branched structure disrupts efficient packing, its melting point trend relative to isomers can be complex[3]. For instance, highly symmetrical molecules often have unusually high melting points, a phenomenon less pronounced in this particular isomer.

Comparative Analysis with C₅H₁₀ Isomers

To contextualize the properties of this compound, a comparison with its isomers is instructive. The position of the double bond and the degree of branching significantly alter the physical properties.

CompoundStructureBoiling Point (°C)Melting Point (°C)Key Structural Feature
1-PenteneStraight-chain30[9][10]-165.2[9][10]Terminal double bond
This compound Branched 31-32 [5][7]-137 [5][6]Branched, terminal double bond
cis-2-PenteneStraight-chain37[9][11]-180[9]Internal double bond, cis-geometry
trans-2-PenteneStraight-chain36[9]-135[9]Internal double bond, trans-geometry
2-Methyl-2-buteneBranched~38.5-133Branched, internal double bond
n-Pentane (C₅H₁₂)Straight-chain alkane36.1[12]-129.7[12]Saturated, no double bond
  • Boiling Point Insights: this compound has a boiling point very similar to 1-pentene, but lower than its straight-chain isomer with an internal double bond (2-pentene) and its saturated counterpart (n-pentane). The slightly higher boiling point of cis-2-pentene compared to trans-2-pentene is due to a small net molecular dipole in the cis isomer, which introduces weak dipole-dipole interactions in addition to dispersion forces[3][8][9].

  • Melting Point Insights: The melting point is heavily influenced by molecular packing. The U-shape of cis-isomers hinders efficient crystal packing, often resulting in lower melting points compared to their more linear trans counterparts[9][13].

Experimental Determination Protocols

Accurate determination of boiling and melting points is fundamental for compound identification and purity assessment[14].

Protocol for Boiling Point Determination (Micro-Capillary Method)

This method is suitable for small sample volumes and is based on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology:

  • Sample Preparation: Add a small volume (a few milliliters) of this compound to a fusion tube or a small test tube.

  • Capillary Insertion: Place a small capillary tube, sealed at one end, into the liquid with the open end down[15][16].

  • Apparatus Setup: Attach the fusion tube to a thermometer and place the assembly in a heating apparatus (e.g., a Thiele tube with heating oil or a metal block heater)[17].

  • Heating: Heat the apparatus gently. Initially, air trapped in the capillary will be expelled[17].

  • Observation: As the temperature approaches the boiling point, the vapor pressure of the sample will increase, forcing vapor into the capillary. This results in a rapid and continuous stream of bubbles emerging from the capillary's open end[16][17].

  • Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The stream of bubbles will slow and then stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the external and internal pressures equalize[16][17].

Boiling_Point_Determination cluster_prep Preparation cluster_measurement Measurement A Add Sample to Fusion Tube B Insert Inverted Sealed Capillary A->B C Heat Apparatus Gently B->C Mount in Heater D Observe Rapid Stream of Bubbles C->D E Turn Off Heat Allow to Cool D->E F Record Temperature as Liquid Enters Capillary E->F

Caption: Workflow for Micro-Capillary Boiling Point Determination.

Protocol for Melting Point Determination

This protocol determines the temperature range over which a solid transitions to a liquid. For this compound, this requires significant cooling. A sharp melting range (typically 0.5-1.0°C) is indicative of high purity, whereas impurities depress and broaden the melting range[14][18].

Methodology:

  • Sample Preparation: Ensure the sample is solidified (using a suitable cold bath) and finely powdered.

  • Capillary Loading: Pack a small amount of the solidified sample into a capillary tube sealed at one end[19].

  • Apparatus Setup: Place the capillary tube into a melting point apparatus equipped with a low-temperature stage.

  • Heating: Heat the sample at a controlled, slow rate (e.g., 1-2°C per minute) as it approaches the expected melting point. A preliminary rapid heating can be done to find an approximate range[18].

  • Observation & Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample becomes a clear liquid.

  • Reporting: The melting point is reported as the range T₁ – T₂.

Melting_Point_Determination A Solidify and Powder the Sample B Pack Sample into Capillary Tube A->B C Place in Melting Point Apparatus B->C D Heat Slowly (1-2°C / min) C->D E Observe Phase Transition D->E F Record T1: First Liquid Drop E->F G Record T2: Completely Liquid E->G H Report Melting Range (T1 - T2) F->H G->H

Caption: Standard Protocol for Melting Point Range Determination.

Safety, Handling, and Storage

The low boiling point and high vapor pressure of this compound classify it as an extremely flammable liquid (OSHA Category 1)[20][21].

  • Handling: All work should be conducted in a well-ventilated fume hood, away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge[20].

  • Storage: Store in a tightly closed container in a cool, well-ventilated, and explosion-proof area, often under refrigeration (2-8°C)[6][20].

  • Hazards: Vapors are heavier than air and may accumulate in low areas[1][2]. Ingestion may be fatal if the substance enters the airways[21][22].

Conclusion

The boiling point (31-32°C) and melting point (-137°C) of this compound are defining physical properties that arise directly from its molecular structure. Its branched nature reduces intermolecular London dispersion forces, resulting in a low boiling point and high volatility. These properties, while making it useful in organic synthesis, also necessitate stringent safety protocols for its handling and storage. A thorough understanding of these phase transition dynamics, supported by accurate experimental determination, is essential for its effective and safe application in scientific research and development.

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An In-depth Technical Guide to the Density and Refractive Index of 2-Methyl-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the density and refractive index of 2-methyl-1-butene (isoamylene), tailored for researchers, scientists, and professionals in drug development. Beyond a simple recitation of values, this document delves into the theoretical underpinnings, practical measurement protocols, and the influence of molecular structure on these critical physical properties.

Introduction: The Significance of Physical Properties in Scientific Research

In the realms of chemical synthesis, formulation science, and analytical chemistry, the precise characterization of a substance's physical properties is paramount. Density and refractive index are fundamental parameters that offer insights into a compound's purity, composition, and molecular structure. For a volatile alkene like this compound, accurate determination of these properties is crucial for applications ranging from its use as a solvent in organic synthesis to its role as a precursor in the manufacturing of various chemical products, including flavors, fragrances, and crop protectants.[1][2] This guide serves as a practical resource for the accurate measurement and interpretation of the density and refractive index of this compound.

Core Physical and Chemical Properties of this compound

This compound is a branched-chain alkene, one of several isomers of pentene.[3] Its structure, featuring a terminal double bond and a methyl group on the second carbon, dictates its unique physical and chemical characteristics.

PropertyValueSource
Chemical Formula C₅H₁₀[4]
Molar Mass 70.13 g·mol⁻¹
Boiling Point 31.2 °C[4]
Melting Point -137.5 °C[4]
CAS Number 563-46-2[5]

Density of this compound: A Deeper Dive

The density of a substance is a measure of its mass per unit volume. For a volatile liquid like this compound, density is highly dependent on temperature. As temperature increases, the kinetic energy of the molecules increases, leading to greater intermolecular distances and a decrease in density.

Reported Density Values

Published data for the density of this compound at specific temperatures are available:

Temperature (°C)Density (g/mL)Reference
200.6504[4]
250.65[1][2]
The Influence of Molecular Structure on Density

The isomeric pentenes, all sharing the molecular formula C₅H₁₀, exhibit slight variations in density due to differences in their molecular packing and intermolecular forces.[3] Generally, increased branching in alkanes and alkenes can lead to less efficient packing of molecules, resulting in a lower density. However, the specific geometry and rotational freedom around the bonds also play a significant role.

IsomerStructureBoiling Point (°C)Density at 20°C (g/mL)
1-PenteneLinear300.641
cis-2-PenteneLinear370.656
trans-2-PenteneLinear360.648
This compound Branched 31.2 0.6504
3-Methyl-1-buteneBranched200.627
2-Methyl-2-buteneBranched38.60.662

Note: Density values for isomers other than this compound are sourced from various chemical databases for comparative purposes.

Refractive Index of this compound: An Optical Characteristic

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a fundamental property used to identify and assess the purity of liquid samples. The refractive index is dependent on both the temperature and the wavelength of the light used for measurement.

Reported Refractive Index Values

The standard measurement is typically performed at 20°C using the D-line of a sodium lamp (589 nm), denoted as nD20.

Temperature (°C)WavelengthRefractive IndexReference
20D-line (589 nm)1.378[2]
20D-line (589 nm)1.3378[4]
Not SpecifiedNot Specified1.374[6]

It is important to note the slight discrepancy in the reported values, which can arise from variations in measurement conditions and sample purity. As with density, the refractive index of this compound will decrease with increasing temperature due to the decrease in density.

Experimental Protocols for Accurate Measurement

The high volatility of this compound (boiling point ~31°C) presents a significant challenge for accurate density and refractive index measurements. Evaporation can lead to changes in concentration (if in a mixture) and temperature, both of which will affect the results. Therefore, meticulous experimental technique is required.

Protocol 1: Density Measurement of this compound using a Pycnometer

This protocol is designed to minimize evaporative losses and ensure high accuracy.

Principle: A pycnometer is a flask with a precisely known volume. By weighing the pycnometer empty, filled with a reference liquid (e.g., deionized water), and filled with the sample liquid, the density of the sample can be accurately determined.

Causality: The use of a pycnometer with a ground-glass stopper and a capillary tube is crucial for volatile liquids. The small opening of the capillary minimizes the surface area exposed to the atmosphere, thereby reducing the rate of evaporation.

Density_Measurement_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calibration Calibration cluster_calculation Calculation P1 Clean and dry pycnometer P2 Equilibrate pycnometer and sample to measurement temperature P1->P2 M1 Weigh empty pycnometer (m_pyc) P2->M1 M2 Fill pycnometer with this compound, minimizing vapor space M1->M2 M3 Insert stopper, allowing excess liquid to exit through capillary M2->M3 M4 Equilibrate filled pycnometer to constant temperature M3->M4 M5 Dry exterior and weigh filled pycnometer (m_total) M4->M5 Calc1 Calculate mass of sample (m_sample = m_total - m_pyc) M5->Calc1 C1 Determine the exact volume of the pycnometer (V_pyc) using deionized water Calc2 Calculate density (ρ = m_sample / V_pyc) C1->Calc2 Calc1->Calc2

Caption: Workflow for density measurement of this compound.

Step-by-Step Methodology:

  • Preparation:

    • Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and dry it completely.

    • Allow the pycnometer and the this compound sample to equilibrate to the desired measurement temperature in a temperature-controlled water bath. This step is critical to prevent temperature fluctuations during the measurement process.

  • Measurement:

    • Accurately weigh the empty, dry pycnometer.

    • Carefully fill the pycnometer with this compound, ensuring no air bubbles are trapped. To minimize evaporation, it is advisable to perform this step in a well-ventilated fume hood and work quickly.

    • Insert the stopper, allowing the excess liquid to be expelled through the capillary.

    • Place the filled pycnometer back into the water bath to ensure the contents are at the precise measurement temperature.

    • Carefully dry the exterior of the pycnometer and weigh it.

  • Calibration:

    • To determine the exact volume of the pycnometer, repeat the measurement procedure using high-purity deionized water, for which the density at various temperatures is well-documented.

  • Calculation:

    • The density of the this compound is calculated using the formula: ρ_sample = (m_sample / m_water) * ρ_water where:

      • ρ_sample is the density of this compound

      • m_sample is the mass of the this compound

      • m_water is the mass of the water

      • ρ_water is the known density of water at the measurement temperature.

Protocol 2: Refractive Index Measurement of this compound using an Abbe Refractometer

Principle: An Abbe refractometer measures the critical angle of a liquid placed between two prisms to determine its refractive index.

Causality: For a volatile liquid, the primary concern is the rapid evaporation from the prism surface, which can alter the reading and create temperature gradients. The use of a refractometer with a water-jacketed prism for precise temperature control is essential.

Refractive_Index_Workflow cluster_setup Setup & Calibration cluster_measurement Measurement cluster_cleanup Cleanup S1 Turn on refractometer and light source S2 Set temperature of circulating water bath S1->S2 S3 Calibrate with a standard of known refractive index S2->S3 M1 Clean and dry the refractometer prisms S3->M1 M2 Apply a few drops of this compound to the lower prism M1->M2 M3 Quickly close the prisms to spread the liquid and minimize evaporation M2->M3 M4 Allow temperature to equilibrate M3->M4 M5 Adjust the optics to bring the borderline into focus M4->M5 M6 Align the borderline with the crosshairs and record the refractive index M5->M6 C1 Clean prisms with a soft tissue and a suitable solvent M6->C1

Caption: Workflow for refractive index measurement of this compound.

Step-by-Step Methodology:

  • Setup and Calibration:

    • Turn on the Abbe refractometer and the light source.

    • Connect a circulating water bath to the refractometer prisms and set it to the desired measurement temperature (e.g., 20.0 ± 0.1 °C). Allow sufficient time for the prisms to reach thermal equilibrium.

    • Calibrate the instrument using a standard with a known refractive index close to that of this compound.

  • Measurement:

    • Open the prisms and clean them thoroughly with a soft lens tissue and an appropriate solvent (e.g., ethanol or acetone). Ensure the prisms are completely dry.

    • Using a clean pipette, apply a few drops of this compound to the surface of the lower prism.

    • Immediately close the prisms to spread the liquid into a thin film. This minimizes evaporation.

    • Allow a minute for the sample to reach the temperature of the prisms.

    • Look through the eyepiece and adjust the coarse and fine controls until the borderline between the light and dark fields is sharp and clear.

    • Align the borderline precisely with the center of the crosshairs.

    • Read the refractive index from the scale.

  • Cleanup:

    • After the measurement, immediately clean the prisms to prevent any residue from drying on the surface.

Conclusion: A Foundation for Precise and Reliable Research

The density and refractive index of this compound are fundamental physical properties that are indispensable for its use in various scientific and industrial applications. While obtaining comprehensive temperature-dependent data can be challenging, the protocols outlined in this guide, grounded in established principles and tailored for the compound's volatility, provide a robust framework for accurate and reproducible measurements. By understanding the causality behind the experimental choices and the influence of molecular structure, researchers can ensure the integrity of their data and the success of their scientific endeavors.

References

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Methyl-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For researchers, scientists, and professionals in drug development, a thorough understanding of NMR spectral data is fundamental to compound identification, purity assessment, and structural elucidation. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-methyl-1-butene, a simple yet illustrative alkene. The principles discussed herein are broadly applicable and serve as a practical reference for the interpretation of NMR data for a wide range of organic molecules.

This compound (C₅H₁₀) is a volatile, flammable liquid and a member of the pentene family of alkenes. Its structure, featuring a terminal double bond and a branched methyl group, gives rise to a distinct and informative set of signals in both proton and carbon NMR spectra. This guide will dissect these spectra, explaining the underlying principles of chemical shift, spin-spin coupling, and signal integration that dictate their appearance.

Molecular Structure and Symmetry Analysis

A foundational step in NMR spectral interpretation is the analysis of the molecule's structure to determine the number of chemically non-equivalent proton and carbon environments. In this compound, there are four distinct proton environments and five unique carbon environments, as illustrated below.

Caption: Molecular structure of this compound with unique carbon atoms numbered.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound displays four distinct signals, each corresponding to one of the chemically unique proton environments. The interpretation of this spectrum involves analyzing the chemical shift (δ), the integration (relative number of protons), and the multiplicity (splitting pattern) of each signal.

SignalProtonsIntegrationChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
A=CH₂2H~4.67SingletN/A
B-CH₂-2H~2.02Quartet~7.5
C=C-CH₃3H~1.73SingletN/A
D-CH₃3H~1.03Triplet~7.5
Detailed Signal Interpretation:
  • Signal A (~4.67 ppm, 2H, Singlet): These are the two vinylic protons of the terminal methylene group (=CH₂). Their significant downfield shift is due to the deshielding effect of the π-electron system of the double bond.[1] These protons appear as a singlet because there are no adjacent protons to couple with. Geminal coupling between these two protons is often very small or zero and may not be resolved.[1]

  • Signal B (~2.02 ppm, 2H, Quartet): This signal corresponds to the two allylic protons of the ethyl group (-CH₂-). The quartet multiplicity arises from spin-spin coupling with the three neighboring protons of the methyl group (n+1 = 3+1 = 4). The typical vicinal coupling constant (³JHH) for a freely rotating alkyl chain is around 7-8 Hz.

  • Signal C (~1.73 ppm, 3H, Singlet): These are the three protons of the methyl group attached to the double bond (=C-CH₃). They appear as a singlet because they have no adjacent protons. Their chemical shift is further downfield than a typical alkane methyl group due to their proximity to the deshielding region of the double bond.

  • Signal D (~1.03 ppm, 3H, Triplet): This signal represents the three protons of the terminal methyl group of the ethyl chain (-CH₃). The triplet pattern is a result of coupling with the two adjacent methylene protons (n+1 = 2+1 = 3), with a coupling constant of approximately 7.5 Hz.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of this compound shows five distinct signals, confirming the presence of five unique carbon environments.[2] In proton-decoupled spectra, each signal typically appears as a singlet, and the analysis focuses on the chemical shifts.

CarbonEnvironmentChemical Shift (δ, ppm)
C1=CH₂~108.6
C2=C(CH₃)~147.7
C3-CH₂-~30.8
C4-CH₃~12.4
C5=C-CH₃~22.4
Detailed Signal Interpretation:
  • C1 (~108.6 ppm): This is the terminal sp²-hybridized carbon of the double bond (=CH₂). Vinylic carbons typically resonate in the range of 100-150 ppm.[1]

  • C2 (~147.7 ppm): This is the quaternary sp²-hybridized carbon of the double bond (=C(CH₃)). It is the most downfield signal due to being part of the double bond and being substituted with two other carbon atoms.

  • C3 (~30.8 ppm): This signal corresponds to the sp³-hybridized methylene carbon (-CH₂-) of the ethyl group.

  • C4 (~12.4 ppm): This is the sp³-hybridized methyl carbon (-CH₃) of the ethyl group, appearing at a typical upfield chemical shift for an alkyl group.

  • C5 (~22.4 ppm): This signal represents the sp³-hybridized methyl carbon attached to the double bond (=C-CH₃).

Experimental Protocol for NMR Analysis of this compound

Due to the volatile nature of this compound (boiling point: 31 °C), careful sample preparation is crucial to obtain high-quality NMR spectra and prevent sample loss.

Materials:
  • This compound

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • 5 mm NMR tubes

  • Pasteur pipette

  • Vial with a septum cap

  • Syringe and needle

Step-by-Step Methodology:
  • Solvent and Sample Chilling: To minimize evaporation, chill the vial of this compound and the deuterated solvent (CDCl₃) in an ice bath for a few minutes before preparation.

  • Sample Preparation: In a clean, dry vial, add approximately 0.6 mL of the chilled deuterated solvent.

  • Analyte Addition: Using a chilled syringe, draw up a small amount of this compound (approximately 10-20 µL for ¹H NMR) and add it to the solvent in the vial. Immediately cap the vial to prevent evaporation.

  • Homogenization: Gently swirl the vial to ensure the sample is thoroughly mixed.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube to a height of about 4-5 cm.

  • Capping: Immediately and securely cap the NMR tube. For extended experiments, sealing the cap with parafilm is recommended.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock on the deuterium signal of the solvent.

  • Shimming: Perform manual or automatic shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.

Caption: Experimental workflow for NMR analysis of a volatile compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a clear and comprehensive picture of its molecular structure. The chemical shifts, integration, and coupling patterns are all consistent with the known structure and fundamental NMR principles. This in-depth analysis serves as a valuable guide for researchers and scientists, demonstrating the power of NMR spectroscopy in the structural elucidation of organic molecules. By understanding the causality behind the spectral features, professionals in drug development and other scientific fields can confidently apply these principles to more complex molecular systems.

References

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  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

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An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Methyl-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Methyl-1-butene (C₅H₁₀), a gem-disubstituted terminal alkene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles of the vibrational modes of this compound and correlates them to the experimentally observed absorption bands. We present a detailed breakdown of the spectrum, highlighting the key diagnostic peaks that enable unambiguous identification. Furthermore, this guide includes a validated, step-by-step experimental protocol for acquiring a high-fidelity Fourier Transform Infrared (FTIR) spectrum of this volatile compound, ensuring reproducibility and accuracy. The causality behind spectral features and experimental choices is emphasized throughout, providing a deeper understanding beyond simple data reporting.

Introduction: The Vibrational Signature of a Molecule

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational energy levels of molecules.[1][2] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural modes of vibration, such as the stretching and bending of chemical bonds.[3][4] This absorption pattern creates a unique spectral "fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure.

This compound, an unsaturated hydrocarbon, possesses several distinct functional groups—alkenyl (=C-H), alkyl (C-H), and a carbon-carbon double bond (C=C)—each with characteristic vibrational frequencies. Understanding these frequencies is paramount for its identification and differentiation from its structural isomers. This guide will systematically dissect the IR spectrum of this compound, providing the foundational knowledge required for its analysis in complex matrices or as a starting material in chemical synthesis.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound features a terminal double bond with two methyl groups attached to one of the sp² hybridized carbons. This "gem-disubstituted" arrangement is critical to its IR spectrum. A molecule's vibrations are governed by the masses of the bonded atoms and the stiffness of the bonds connecting them.[2] For a non-linear molecule like this compound with 15 atoms, there are 3N-6, or 39, possible fundamental vibrational modes.[3] However, only those that induce a change in the molecule's net dipole moment are IR active.[2][5]

The most diagnostically significant vibrations are localized within specific functional groups, as detailed below.

Key Functional Group Vibrations:
  • =C-H (sp²) Bonds: The two hydrogens on the terminal carbon (=CH₂) give rise to stretching and bending vibrations. The stretching occurs at a higher frequency (>3000 cm⁻¹) than sp³ C-H bonds due to the greater bond strength.[6][7] The out-of-plane bending vibration is particularly intense and characteristic for this substitution pattern.[8]

  • -C-H (sp³) Bonds: The methyl (-CH₃) and ethyl (-CH₂-) groups produce stretching vibrations at frequencies just below 3000 cm⁻¹.[1][7] Bending vibrations for these groups also appear in the fingerprint region.

  • C=C Double Bond: The stretching of the carbon-carbon double bond is a key indicator of unsaturation and typically appears in the 1680-1620 cm⁻¹ region.[6][7]

  • C-C Single Bonds: These vibrations are found in the complex "fingerprint region" and are less useful for simple functional group identification but contribute to the molecule's unique overall spectrum.[9]

Analysis of the this compound IR Spectrum

The IR spectrum of this compound can be logically divided into distinct regions, each providing specific structural information. The data presented in the table below is a synthesis of expected values from authoritative sources and data found in the NIST spectral database.[10][11]

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Causality
~3080Medium=C-H Asymmetric StretchThe sp² C-H bond is stronger and shorter than an sp³ C-H bond, requiring more energy (higher frequency) to stretch.[1][6][7]
~2975-2850Strong-C-H (Alkyl) Symmetric & Asymmetric StretchesThese strong absorptions arise from the numerous C-H bonds in the methyl and ethyl groups. They appear below 3000 cm⁻¹, a key dividing line for C-H bonds.[1]
~1650MediumC=C Alkene StretchThis absorption confirms the presence of the carbon-carbon double bond.[9] Its intensity is moderate due to the asymmetric substitution which allows for a significant change in dipole moment during vibration.
~1460Medium-CH₂- Scissoring & -CH₃ Asymmetric BendThese are characteristic bending (deformation) vibrations for alkyl groups.
~1375Medium-CH₃ Symmetric BendThis "umbrella" mode is characteristic of methyl groups.
~890Strong=CH₂ Out-of-Plane Bend (Wag)This is a highly diagnostic and often the most intense peak for a 1,1-disubstituted (gem-disubstituted) alkene.[8] The out-of-plane motion of the two vinyl hydrogens creates a large change in the dipole moment.

Mandatory Visualization: Key Vibrational Modes

The following diagram illustrates the molecular structure of this compound and highlights the bonds responsible for its most characteristic IR absorptions.

Caption: Molecular structure and key IR vibrational modes of this compound.

Experimental Protocol: Acquiring the FTIR Spectrum

Acquiring a high-quality, reproducible IR spectrum of a volatile liquid like this compound requires careful sample handling and a validated methodology. The following protocol describes the use of a sealed liquid cell, a common and reliable method.[12]

Instrumentation and Materials
  • Fourier Transform Infrared (FTIR) Spectrometer

  • Sealed liquid transmission cell with NaCl or KBr windows

  • Gas-tight syringes

  • This compound (reagent grade or higher)

  • Volatile solvent for cleaning (e.g., dichloromethane or hexane, spectral grade)

  • Nitrogen gas supply for purging

Self-Validating Workflow

G cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Analysis A 1. Purge Spectrometer B 2. Assemble & Clean Cell A->B Ensure dry environment C 3. Collect Background Spectrum B->C Establish baseline D 4. Load Sample into Cell C->D Ready for sample E 5. Collect Sample Spectrum D->E Acquire data F 6. Process Data (Baseline Correction) E->F Raw spectrum obtained G 7. Clean Cell Thoroughly F->G Final spectrum for analysis

Caption: Self-validating workflow for FTIR analysis of a volatile liquid.

Step-by-Step Methodology
  • Instrument Preparation: Purge the FTIR spectrometer's sample compartment with dry nitrogen or air for at least 15 minutes. This is a critical step to minimize interfering absorption bands from atmospheric water vapor and carbon dioxide.

  • Cell Preparation: Assemble the sealed liquid cell according to the manufacturer's instructions. Flush the cell with a clean, dry, volatile solvent (e.g., dichloromethane) using a gas-tight syringe, followed by a gentle stream of dry nitrogen to ensure the cell is clean and completely dry.[13]

  • Background Collection (Self-Validation Step 1): Place the clean, empty, and assembled cell into the spectrometer's sample holder. Collect a background spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹). This spectrum of the empty cell and ambient atmosphere is automatically subtracted from the sample spectrum, ensuring that only the sample's absorptions are displayed.[13]

  • Sample Loading: In a well-ventilated fume hood, use a clean gas-tight syringe to draw a small amount of this compound. Inject the liquid into the cell's filling port until the cell is full, ensuring no air bubbles are trapped in the optical path.[13] Seal both ports immediately to prevent evaporation.

  • Sample Spectrum Collection: Place the filled cell back into the sample holder in the same orientation as the background scan. Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber. Perform a baseline correction if necessary to ensure the baseline is flat at 100% transmittance (or zero absorbance) in regions with no sample absorption.

  • Post-Analysis Cleaning: Properly dispose of the sample and thoroughly clean the liquid cell by flushing with solvent, followed by drying with nitrogen.[14] Store the cell windows in a desiccator to prevent damage from atmospheric moisture.

Conclusion

The infrared spectrum of this compound is defined by a set of highly characteristic absorption bands. The simultaneous presence of an sp² C-H stretch above 3000 cm⁻¹, strong sp³ C-H stretches below 3000 cm⁻¹, a medium C=C stretch near 1650 cm⁻¹, and a strong, sharp out-of-plane =CH₂ bending vibration around 890 cm⁻¹ provides an unambiguous identification of this gem-disubstituted alkene. By following the validated experimental protocol outlined in this guide, researchers can reliably obtain high-fidelity spectra for qualitative identification, quantitative analysis, or reaction monitoring.

References

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. University of Calgary. Retrieved from [Link]

  • LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]

  • Wentz, K. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Kwantlen Polytechnic University. Retrieved from [Link]

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  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU Department of Chemistry and Biochemistry. Retrieved from [Link]

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  • NIST. (n.d.). This compound Gas Phase IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

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Mass Spectrometry of 2-Methyl-1-butene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the mass spectrometric behavior of 2-Methyl-1-butene, a volatile alkene of significant interest in various chemical and industrial contexts. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing its ionization and fragmentation, offering field-proven insights into spectral interpretation and data acquisition.

Introduction: The Analytical Significance of this compound

This compound (C₅H₁₀) is a branched-chain alkene that serves as a valuable intermediate in organic synthesis and a component in gasoline and other fuel mixtures.[1] Its accurate identification and quantification are paramount for quality control, reaction monitoring, and environmental analysis. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the premier analytical technique for the characterization of such volatile organic compounds due to its high sensitivity and specificity.[1] This guide will focus on the most common ionization technique for this application: Electron Ionization (EI).

Electron Ionization (EI) and the Genesis of the Mass Spectrum

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation.[2][3] The process begins with the bombardment of the gaseous this compound molecule with high-energy electrons (typically 70 eV).[3] This interaction dislodges a valence electron from the molecule, creating a positively charged radical cation known as the molecular ion ([M]•+).[2]

The molecular ion of this compound has a mass-to-charge ratio (m/z) of 70.[4][5] This [M]•+ is energetically unstable and rapidly undergoes fragmentation to yield a series of smaller, more stable ions.[6] The pattern of these fragment ions is highly reproducible and serves as a chemical fingerprint for the identification of the parent molecule.

Deciphering the Fragmentation Pattern of this compound

The fragmentation of the this compound molecular ion is governed by the principles of carbocation stability. The most favorable cleavage events are those that result in the formation of more stable carbocations. For alkenes, allylic cleavage is a dominant fragmentation pathway due to the resonance stabilization of the resulting allylic carbocation.[7]

Key Fragmentation Pathways

The primary fragmentation pathways for this compound are outlined below:

  • Formation of the Molecular Ion: The initial ionization event produces the molecular ion at m/z 70.[4] [H₂C=C(CH₃)CH₂CH₃] + e⁻ → [H₂C=C(CH₃)CH₂CH₃]•+ + 2e⁻ (m/z = 70)

  • Allylic Cleavage (Loss of an Ethyl Radical): The most significant fragmentation involves the cleavage of the C-C bond beta to the double bond, leading to the loss of an ethyl radical (•CH₂CH₃) and the formation of a resonance-stabilized allylic carbocation at m/z 41.[4] This is often a prominent peak in the spectrum.[4] [H₂C=C(CH₃)CH₂CH₃]•+ → [C₃H₅]⁺ + •CH₂CH₃ (m/z = 41)

  • Loss of a Methyl Radical: Cleavage of the C-C bond between the tertiary carbon and the adjacent methyl group results in the loss of a methyl radical (•CH₃) and the formation of a cation at m/z 55. This fragment is also stabilized by resonance. [H₂C=C(CH₃)CH₂CH₃]•+ → [C₄H₇]⁺ + •CH₃ (m/z = 55)

  • Formation of Smaller Fragments: Further fragmentation can lead to the formation of smaller ions, such as the ethyl cation at m/z 29 and the propyl cation at m/z 43, although these are typically of lower abundance.[4][8]

Visualizing the Fragmentation Pathway

The following diagram illustrates the core fragmentation pathways of this compound upon electron ionization.

Fragmentation_Pathway M [C₅H₁₀]•+ m/z = 70 (Molecular Ion) F55 [C₄H₇]⁺ m/z = 55 M->F55 - •CH₃ F41 [C₃H₅]⁺ m/z = 41 M->F41 - •C₂H₅ F29 [C₂H₅]⁺ m/z = 29 M->F29 - •C₃H₅

Caption: Fragmentation pathway of this compound under electron ionization.

Tabulated Mass Spectral Data

The following table summarizes the prominent ions observed in the mass spectrum of this compound. The relative intensity is normalized to the most abundant peak (the base peak).

m/zRelative Intensity (%)Proposed Fragment Ion
70~20[C₅H₁₀]•+ (Molecular Ion)
55~100[C₄H₇]⁺
42~30[C₃H₆]⁺
41~70[C₃H₅]⁺
39~40[C₃H₃]⁺
29~15[C₂H₅]⁺
27~25[C₂H₃]⁺

Note: Relative intensities are approximate and can vary slightly between instruments. Data is synthesized from NIST and PubChem databases.[5][9]

Experimental Protocol for GC-MS Analysis

To ensure the acquisition of high-quality, reproducible mass spectra of this compound, a validated experimental protocol is essential. The following provides a robust methodology for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Consumables
  • Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization source.

  • GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is recommended for good separation of volatile hydrocarbons.[1]

  • Carrier Gas: Helium (99.999% purity or higher).

  • Sample: this compound standard (≥99% purity).

  • Solvent: A volatile solvent such as pentane or hexane for dilution.

Step-by-Step Methodology
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., 100 ppm in pentane). This prevents column and detector overload.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split injection with a high split ratio (e.g., 100:1) is recommended for this volatile compound.[10]

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 150 °C.

      • Final Hold: Hold at 150 °C for 2 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).[3]

    • Electron Energy: 70 eV.[3]

    • Ion Source Temperature: 230 °C.[10]

    • Quadrupole Temperature: 150 °C.[10]

    • Mass Scan Range: m/z 25-100.

    • Solvent Delay: Set a solvent delay to prevent the filament from being active during the elution of the solvent peak.

Data Acquisition and Analysis Workflow

The following diagram outlines the logical flow of a typical GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Dilution Dilute this compound in Volatile Solvent Injection Inject Sample Dilution->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Extract Mass Spectrum TIC->MassSpectrum LibrarySearch Library Search (NIST) MassSpectrum->LibrarySearch Interpretation Manual Interpretation MassSpectrum->Interpretation

Caption: A typical workflow for the GC-MS analysis of this compound.

Conclusion: A Self-Validating Approach to Identification

The mass spectrometry of this compound provides a rich dataset that, when interpreted correctly, allows for its unambiguous identification. The key to a trustworthy analysis lies in a self-validating system. The presence of the molecular ion at m/z 70, coupled with the characteristic high abundance of the [C₄H₇]⁺ fragment at m/z 55 and the significant [C₃H₅]⁺ ion at m/z 41, provides multiple points of confirmation. When this fragmentation pattern is consistently observed at the correct gas chromatographic retention time, it forms a robust and reliable identification of this compound. This in-depth understanding of its mass spectrometric behavior is crucial for any scientist working with this compound.

References

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Thermodynamic properties of 2-Methyl-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 2-Methyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the thermodynamic properties of this compound (isoamylene), a volatile and flammable organic compound with significant applications in chemical synthesis. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the material's behavior under various conditions. The guide synthesizes critically evaluated data from authoritative sources, presenting it in an accessible format with clear explanations of the underlying scientific principles and experimental methodologies. Key thermodynamic parameters, including enthalpy, entropy, heat capacity, and phase change characteristics, are detailed. Furthermore, this guide elucidates the experimental and computational techniques employed to determine these properties, ensuring a self-validating and robust understanding for practical application.

Introduction to this compound

This compound, an alkene with the chemical formula C5H10, is a colorless liquid characterized by a disagreeable odor[1][2]. It is a structural isomer of pentene and is also known as γ-isoamylene[3]. Due to its unsaturated nature, this compound is a reactive compound, participating in various chemical reactions, most notably exothermic addition polymerization in the presence of suitable catalysts[1][2]. Its physical properties, such as a boiling point of 31 °C and a melting point of -137 °C, indicate its high volatility[4][5]. It is insoluble in water but soluble in organic solvents like ether, ethanol, and benzene[1][5]. These characteristics underscore the importance of understanding its thermodynamic properties for safe handling, process design, and application in chemical synthesis.

Molecular Structure and Conformations

A detailed vibrational and conformational analysis has shown that this compound exists in two distinct spectroscopic conformations. One of these conformations is predominant at room temperature[6]. This conformational isomerism can have subtle but important implications for its thermodynamic properties.

Fundamental Thermodynamic Properties

The thermodynamic properties of a substance are crucial for predicting its behavior in chemical reactions and processes. For this compound, these properties are essential for applications ranging from solvent use to its role as a precursor in organic synthesis.

Enthalpy

Enthalpy (H) is a measure of the total energy of a thermodynamic system. Key enthalpy values for this compound are summarized below.

  • Standard Enthalpy of Formation (ΔfH°) : The standard enthalpy of formation of a compound is the change of enthalpy during the formation of 1 mole of the substance from its constituent elements, with all substances in their standard states. For liquid this compound, the standard enthalpy of formation is reported as -60.96 ± 0.84 kJ/mol[7][8].

  • Standard Enthalpy of Combustion (ΔcH°) : The standard enthalpy of combustion is the enthalpy change when one mole of a substance is completely burned in oxygen under standard conditions. For liquid this compound, this value is -3335.74 ± 0.80 kJ/mol[7][8]. This highly exothermic value highlights the compound's flammability[1][2].

  • Enthalpy of Vaporization (ΔvapH°) : This is the amount of energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. The enthalpy of vaporization for this compound is 2.5979e+4 kJ/kmol[9].

  • Enthalpy of Fusion (ΔfusH°) : This is the change in enthalpy resulting from providing energy, typically heat, to a specific quantity of the substance to change its state from a solid to a liquid at constant pressure.

Entropy

Entropy (S) is a measure of the randomness or disorder of a system.

  • Standard Molar Entropy (S°) : The standard molar entropy is the entropy content of one mole of a substance under standard state conditions. For liquid this compound, the standard molar entropy is 254.0 J/mol*K[7][8].

  • Entropy of Fusion (ΔfusS) : The entropy of fusion is the increase in entropy when a substance melts. For this compound, this value is 58.34 J/mol*K at 135.60 K[7].

Heat Capacity

Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree Celsius.

  • Gas Phase Heat Capacity (Cp,gas) : The ideal gas heat capacity of this compound varies with temperature. At 298.15 K, the value is 109.96 J/mol*K[7][8].

  • Liquid Phase Heat Capacity (Cp,liquid) : The liquid phase heat capacity is also temperature-dependent.

Phase Change Properties

The phase behavior of this compound is critical for its storage, transportation, and use in various applications.

PropertyValueUnitsReference
Melting Point -137°C[4][5]
Boiling Point 31°C[4][5]
Vapor Pressure 9.98psi (at 20 °C)[4][5]
610mm Hg (at 25 °C)[10]
Critical Temperature 191.85°C[9]
Critical Pressure 34.4505bar[9]
Critical Volume 0.294m³/kmol[9]

Experimental Determination of Thermodynamic Properties

The accurate determination of thermodynamic properties relies on precise experimental techniques. The causality behind the choice of a particular experiment is rooted in the specific property being measured and the physical state of the substance.

Calorimetry

Calorimetry is the science of measuring the heat of chemical reactions or physical changes.

  • Bomb Calorimetry (for Enthalpy of Combustion) : This technique is used to determine the heat of combustion of a substance. A known mass of the sample is ignited in a constant-volume container (the "bomb") filled with excess oxygen. The heat released by the combustion is absorbed by the surrounding water, and the temperature change is measured. This allows for the calculation of the standard enthalpy of combustion[7]. The self-validating nature of this protocol comes from the precise measurement of mass, temperature change, and calibration with a standard substance of known heat of combustion.

  • Adiabatic Calorimetry (for Heat Capacity and Enthalpy of Fusion) : In this method, the sample is heated in a well-insulated environment to minimize heat exchange with the surroundings. By measuring the electrical energy required to raise the temperature of the sample by a specific amount, the heat capacity can be determined. During a phase transition, such as melting, the energy input at a constant temperature provides the enthalpy of fusion.

Experimental Protocol: Adiabatic Calorimetry for Heat Capacity Measurement

  • Sample Preparation: A precisely weighed sample of high-purity this compound is sealed in a calorimeter vessel.

  • Apparatus Setup: The calorimeter vessel is placed within an adiabatic shield, and the entire assembly is evacuated to minimize heat loss.

  • Temperature Equilibration: The system is cooled to the starting temperature and allowed to reach thermal equilibrium.

  • Heating Pulse: A known amount of electrical energy is supplied to the sample through a heater, causing a small, incremental temperature rise.

  • Temperature Measurement: The temperature of the sample is precisely measured before and after the heating pulse using a calibrated thermometer (e.g., a platinum resistance thermometer).

  • Data Analysis: The heat capacity is calculated from the energy input and the corresponding temperature change.

  • Repeatability: The process is repeated over the desired temperature range to obtain a heat capacity curve.

Calorimetry_Workflow cluster_prep Sample Preparation cluster_exp Experimental Measurement cluster_analysis Data Analysis prep Weigh High-Purity This compound seal Seal in Calorimeter Vessel prep->seal setup Setup in Adiabatic Calorimeter seal->setup equil Equilibrate Temperature setup->equil heat Apply Known Energy Pulse equil->heat measure Measure Temperature Change (ΔT) heat->measure calc Calculate Heat Capacity (Cp = Energy / ΔT) measure->calc repeat Repeat for Different Temperatures calc->repeat

Caption: Workflow for determining heat capacity using adiabatic calorimetry.

Vapor Pressure Measurements

Vapor pressure is a fundamental property that influences boiling point and enthalpy of vaporization.

  • Static Method: The substance is placed in a thermostated, evacuated container connected to a pressure-measuring device. At a given temperature, the pressure of the vapor in equilibrium with the liquid is measured.

  • Ebulliometry: This dynamic method involves measuring the boiling temperature of the liquid at a known pressure. By varying the pressure, a vapor pressure-temperature curve can be constructed.

Computational Chemistry Approaches

In addition to experimental methods, computational chemistry provides a powerful tool for predicting and understanding the thermodynamic properties of molecules.

  • Benson Group Increment Method: This is a semi-empirical method for estimating the thermochemical properties of organic compounds in the ideal gas state. The method assumes that the properties of a molecule can be calculated as the sum of contributions from its constituent functional groups. This approach is particularly useful when experimental data is unavailable[11]. The Benson method has been used to calculate the properties for all isomers of pentene[11].

Benson_Method_Logic mol This compound Molecule decomp Decompose into Functional Groups mol->decomp groups C-(C)(H)2(C=C) C-(C)2(H)(C=C) C=C-(C)2 C=C-(H)2 decomp->groups sum Summation of Group Values groups:g1->sum groups:g2->sum groups:g3->sum groups:g4->sum db Database of Group Thermochemical Values db->sum thermo Estimated Thermodynamic Properties (ΔfH°, S°, Cp) sum->thermo

Caption: Logical flow of the Benson Group Increment Method.

Conclusion

The thermodynamic properties of this compound are well-characterized through a combination of experimental measurements and computational estimations. This guide has provided a consolidated source of this critical data, intended to support the work of researchers and professionals in chemistry and drug development. A thorough understanding of these properties is paramount for ensuring the safe and efficient use of this versatile chemical compound. The methodologies described herein represent the robust and validated approaches that form the foundation of chemical thermodynamics.

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A Technical Guide to the Commercial Availability and Purity of 2-Methyl-1-butene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Methyl-1-butene in Synthesis

This compound (isoamylene), a volatile and highly flammable branched alkene, serves as a critical C5 building block in a variety of organic syntheses.[1] Its utility extends from the production of specialty polymers and resins to its role as a precursor in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[2][3] For researchers, scientists, and drug development professionals, a thorough understanding of its commercial availability, purity profiles, and the analytical methodologies to verify its quality is paramount. The presence of closely related isomers can significantly impact reaction kinetics, yield, and the impurity profile of the final product, making the selection of the appropriate grade of this compound a critical first step in the synthetic workflow. This guide provides an in-depth technical overview of these aspects, grounded in practical, field-proven insights.

Commercial Availability and Purity Grades: A Landscape for the Synthetic Chemist

This compound is commercially available from a range of chemical suppliers. The most commonly offered purity grades are typically ≥97.5% or ≥98%, as determined by gas chromatography (GC).

Supplier ExampleAdvertised PurityAnalysis Method
Sigma-Aldrich98%GC
Thermo Scientific≥97.5%GC
TCI Chemicals>98.0%GC

This table is illustrative and not exhaustive. Researchers should always consult the supplier's certificate of analysis for lot-specific data.

The primary impurities in commercial grades of this compound are its structural isomers, which have very close boiling points, making their separation a non-trivial challenge. The most common of these are:

  • 2-Methyl-2-butene: The more thermodynamically stable isomer.

  • 1-Pentene

  • Cis- and Trans-2-Pentene

The relative concentrations of these impurities can vary depending on the manufacturing process, which often involves the dehydration of C5 alcohols or the isomerization of other C5 olefins.[2][4] For applications where high isomeric purity is critical, further purification or the selection of a higher-grade material is necessary. While "analytical standard" grade is available, it is crucial to verify the exact purity specifications with the supplier.

The Cornerstone of Quality Control: A Validated Gas Chromatography (GC) Protocol for Purity Assessment

Gas chromatography is the definitive technique for the analysis of the highly volatile this compound and its isomers. A well-defined and validated GC method is not just a quality control measure; it is a self-validating system that ensures the reliability of every synthetic experiment that utilizes this starting material.

The "Why" Behind the Method: Causality in Chromatographic Choices

The separation of C5 isomers by GC is predicated on the subtle differences in their boiling points and their interactions with the stationary phase of the GC column. This compound has a boiling point of approximately 31°C, while its common impurity, 2-methyl-2-butene, boils at around 39°C. This difference, though small, is sufficient for effective separation on a non-polar column where elution is primarily governed by boiling point. A temperature-programmed oven allows for the sharp elution of these low-boiling compounds while also ensuring that any less volatile impurities are eluted in a reasonable timeframe.

Diagram: Workflow for Selecting and Verifying this compound Purity

G cluster_selection Supplier & Grade Selection cluster_verification In-House Verification cluster_troubleshooting Troubleshooting start Define Purity Requirement for Synthesis supplier_select Identify Potential Suppliers start->supplier_select coa_review Review Certificate of Analysis (CoA) for Purity & Impurities supplier_select->coa_review receive_material Receive this compound coa_review->receive_material gc_analysis Perform GC Analysis using Validated Method receive_material->gc_analysis compare_spec Compare Results to CoA and Internal Specification gc_analysis->compare_spec approve_material Approve Material for Use in Synthesis compare_spec->approve_material Pass discrepancy Discrepancy Identified compare_spec->discrepancy Fail contact_supplier Contact Supplier & Quarantine Material discrepancy->contact_supplier

Sources

The Prudent Researcher's Guide to 2-Methyl-1-Butene: A Comprehensive Safety and Handling Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on the safe handling, storage, and emergency management of 2-methyl-1-butene (CAS No. 563-46-2). It is intended for researchers, scientists, and drug development professionals who utilize this highly flammable and reactive alkene in their work. The protocols and recommendations herein are grounded in established safety standards and an understanding of the compound's inherent chemical properties, aiming to foster a proactive safety culture within the laboratory.

Understanding the Inherent Risks of this compound

This compound is a colorless, volatile liquid with a disagreeable odor.[1][2] Its utility in organic synthesis is significant; however, its chemical structure and physical properties present considerable hazards that demand rigorous safety protocols.[3][4][5] The primary risks are associated with its extreme flammability and potential for vapor-air explosions.

The branched structure and the terminal double bond contribute to its reactivity.[3] Like other unsaturated hydrocarbons, it is more reactive than its alkane counterparts, particularly with strong oxidizers, with which it can react vigorously.[1][4][5] Furthermore, in the presence of certain catalysts like acids, it can undergo exothermic polymerization reactions.[1][4][5]

A critical and often underestimated hazard is its potential for aspiration. If swallowed, it can enter the lungs and may be fatal.[6][7][8]

GHS Hazard Classification

Understanding the Globally Harmonized System (GHS) classification is fundamental to appreciating the risks at a glance.

  • Flammable Liquids: Category 1 (H224: Extremely flammable liquid and vapor)[6]

  • Aspiration Hazard: Category 1 (H304: May be fatal if swallowed and enters airways)[6][8]

  • Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)[8][9]

  • Specific target organ toxicity — single exposure: Category 3 (H336: May cause drowsiness or dizziness)[8]

Physical and Chemical Properties: The "Why" Behind the Precautions

A thorough understanding of this compound's physical and chemical properties is not merely academic; it is the foundation upon which all safety procedures are built. These properties dictate its behavior in the laboratory environment and inform the specific precautions required.

PropertyValueImplication for Safe Handling
Molecular Formula C5H10[2]A small, lightweight molecule that readily vaporizes.
Molecular Weight 70.13 g/mol [2]Contributes to its high volatility.
Boiling Point 31 °C (88 °F)[4][5][10]The low boiling point means significant vapor concentrations can be present even at room temperature, increasing the fire risk.
Melting Point -137 °C (-215 °F)[4][5][10]Remains liquid under standard laboratory conditions.
Flash Point Below 0°F / -31 to -32°CExtremely flammable; vapors can be ignited by a distant spark or heat source.[4][5]
Density 0.65 g/mL at 25 °C[4][5][10]It is less dense than water and will float, meaning water may not be an effective extinguishing agent for large fires.[1][2]
Vapor Density 2.42 (Air = 1)[11]Vapors are much heavier than air and will accumulate in low-lying areas, creating a risk of "invisible" flammable zones.[1][2][12]
Solubility in Water Insoluble (130 mg/L at 20 °C)[1][2]Spills will not be diluted by water; it will spread on the surface.
Autoignition Temp. Not DeterminedThe absence of this data necessitates treating it as if it could ignite at relatively low temperatures.
Explosive Limits LEL: 1.1%, UEL: 8.7%[11]A wide flammable range means that even small amounts of vapor in the air can form an ignitable mixture.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary directive is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the accumulation of flammable vapors.[11]

  • Ignition Source Control: All potential ignition sources must be eliminated from the immediate area. This includes open flames, hot plates, and spark-producing equipment.[1][6][13][14] Use only explosion-proof electrical equipment.[6][7]

  • Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all metal containers and equipment used for transferring this compound must be properly grounded and bonded.[1][6][14][15][16][17]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when handling larger quantities or when there is a significant splash risk.[6]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[11] Inspect gloves for any signs of degradation before use. Contaminated clothing should be removed immediately.[6]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.[11]

Protocols for Safe Handling and Storage

Adherence to strict protocols is non-negotiable when working with this compound.

Handling Protocol
  • Preparation: Before beginning work, ensure that all necessary engineering controls are functioning correctly and that the appropriate PPE is readily available. Clear the work area of all unnecessary items and potential ignition sources.

  • Dispensing: When transferring from a larger container, use a bonded and grounded system.[14] Dispense only the amount needed for the immediate procedure to minimize the quantity of exposed liquid.

  • Heating: Never heat this compound with an open flame.[15][17] Use of a water bath, heating mantle, or other controlled heating source is required.

  • Closure: Keep containers tightly sealed when not in use to prevent the escape of flammable vapors.[6][13]

Storage Protocol
  • Container: Store in a tightly closed, properly labeled container.[6][13]

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[6][13] A flammable liquid storage cabinet is highly recommended. Recommended storage temperature is 2-8°C.[5][13]

  • Segregation: Store away from incompatible materials, especially strong oxidizing agents.[4][5][6][15][16]

  • Inventory Management: Maintain an accurate inventory to ensure that aged containers, which could potentially form peroxides, are identified and handled appropriately.

Emergency Procedures: Preparedness and Response

Rapid and correct response to an emergency can significantly mitigate the consequences of an incident.

Spill Response

The appropriate response to a spill is dictated by its size and location. The following workflow provides a general guideline.

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size & Immediate Risk Start->Assess IsSmall Is spill small & manageable? Assess->IsSmall SmallSpill Small Spill Protocol IsSmall->SmallSpill Yes LargeSpill Large Spill Protocol IsSmall->LargeSpill No ControlIgnition Eliminate Ignition Sources SmallSpill->ControlIgnition Evacuate Evacuate Immediate Area Alert Others LargeSpill->Evacuate CallEH Call Emergency Services & EHS Evacuate->CallEH Contain Contain Spill with Non-Combustible Absorbent ControlIgnition->Contain Cleanup Collect with Non-Sparking Tools Place in Sealed Container Contain->Cleanup Decontaminate Decontaminate Area & Ventilate Cleanup->Decontaminate Dispose Dispose of Waste via Licensed Contractor Decontaminate->Dispose

Caption: Emergency response workflow for a this compound spill.

Small Spill Protocol:

  • Alert personnel in the immediate area.

  • Eliminate all ignition sources .[1]

  • Increase ventilation to the area (if safe to do so).

  • Absorb the spill with a non-combustible material such as sand, earth, or vermiculite.[1][13] Do not use combustible absorbents.

  • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[1][6]

Large Spill Protocol:

  • Evacuate the area immediately .[13] Isolate the spill area for at least 50 meters (150 feet) in all directions.[1]

  • Activate the fire alarm and notify emergency services and the institution's Environmental Health and Safety (EHS) department.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Fire Response
  • Small Fire: Use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[1][2][6]

  • Large Fire: Use water spray or fog to cool containers, but be aware that water may be ineffective at extinguishing the fire itself.[1]

  • Evacuate immediately if the fire is large or spreading.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][6] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. [6][13] This is critical due to the aspiration hazard. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

Disposal

All waste containing this compound, including contaminated absorbent materials, must be treated as hazardous waste.

  • Store waste in a properly labeled, sealed container.

  • Disposal must be conducted through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[7]

Conclusion

This compound is a valuable reagent in scientific research, but its hazardous properties necessitate a culture of safety and vigilance. By understanding the causality behind the safety protocols—linking the compound's physical and chemical properties to the required handling procedures—researchers can mitigate the risks effectively. This guide provides a framework for the safe use of this compound, but it is incumbent upon each user to apply these principles diligently in their specific laboratory context.

References

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Methodological & Application

Application Notes & Protocols: 2-Methyl-1-butene as a Niche Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solvent selection is a cornerstone of successful organic synthesis, profoundly influencing reaction kinetics, yield, and purity. While traditional solvents are well-characterized, the pursuit of greener and more specialized alternatives is a continuous endeavor in modern chemistry.[1][2][3][4] This guide provides an in-depth technical overview of 2-methyl-1-butene, a volatile and non-polar alkene, exploring its niche applications as a solvent and processing aid. We move beyond a simple recitation of properties to provide a causal analysis of its utility, limitations, and best practices, grounded in its unique chemical reactivity and physical characteristics. This document is intended for researchers, chemists, and drug development professionals seeking to expand their solvent repertoire for specific synthetic challenges.

Introduction: A Chemist's Perspective on this compound

This compound (also known as γ-isoamylene) is a colorless, volatile liquid with a characteristic odor.[5][6][7] Primarily known as a C5 hydrocarbon and a precursor in organic synthesis, its role as a solvent is less conventional but holds specific advantages.[6][7][8][9] Unlike its more stable isomer, 2-methyl-2-butene, the terminal double bond in this compound imparts a distinct reactivity profile that must be carefully considered.

Its primary utility as a solvent stems from its non-polar nature, low boiling point, and immiscibility with water.[5][6][8] These properties make it a candidate for applications where easy removal is paramount and where the chemical environment is compatible with an alkene. However, it is not an "inert" solvent; its propensity to undergo polymerization under acidic conditions or participate in radical reactions makes it unsuitable for a broad range of transformations.[5][6][10] Understanding this dual nature—as a useful physical medium and a potentially reactive species—is the key to its effective application.

Physicochemical Properties

A thorough understanding of a solvent's physical properties is non-negotiable for procedural design and safety. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₁₀[5][11]
Molecular Weight 70.13 g/mol [5][11]
Boiling Point 31 °C (lit.)[6][7]
Melting Point -137 °C (lit.)[6][7]
Density 0.65 g/mL at 25 °C (lit.)[6][7]
Flash Point < -6 °C[6][12]
Water Solubility ~130 mg/L at 20 °C (Insoluble)[5]
Solubility Soluble in ether, ethanol, benzene[6][7][8]
Refractive Index n20/D 1.378 (lit.)[6][7]

Core Applications & Strategic Considerations

The decision to use this compound should be deliberate, based on its specific strengths and weaknesses.

Application: Low-Temperature Liquid-Liquid Extraction

Causality: The solvent's very low water solubility and low density (0.65 g/mL) make it effective for extracting non-polar to moderately polar organic compounds from aqueous solutions.[5][6] It will form the upper organic layer, facilitating clean separation. Its most significant advantage is its low boiling point (31 °C), which allows for its removal via rotary evaporation at or slightly below room temperature with minimal vacuum. This is particularly advantageous for thermally sensitive compounds where heating, even under vacuum, could lead to degradation.

Protocol: See Section 5.1 for a detailed experimental workflow.

Application: Recrystallization of Non-Polar Solids

Causality: For non-polar compounds that are highly soluble in common hydrocarbon solvents like hexanes or heptanes, this compound can serve as an alternative for recrystallization. Its low boiling point simplifies the process of drying the resulting crystals, reducing the risk of retaining residual solvent. The primary consideration is ensuring the compound of interest has a steep solubility curve in the solvent—high solubility when hot and low solubility when cold—to ensure good recovery.

Protocol: See Section 5.2 for a detailed experimental workflow.

Critical Limitation: Reactivity Profile

Authoritative Grounding: this compound is not an inert spectator in many chemical reactions. Its terminal alkene functionality makes it susceptible to several reaction classes that preclude its use as a solvent in those contexts.

  • Acid-Catalyzed Polymerization: In the presence of acid catalysts or initiators, this compound can undergo rapid, exothermic addition polymerization.[5][6] This makes it fundamentally incompatible as a solvent for any reaction performed under acidic conditions (e.g., Brønsted or Lewis acids).

  • Electrophilic Addition: It readily reacts with electrophiles such as halogens (Br₂, Cl₂), hydrohalic acids (HBr, HCl), and is susceptible to hydroboration-oxidation and oxymercuration-demercuration.[13][14] Therefore, it cannot be used as a solvent for these types of transformations.

  • Radical Reactions: The structure of this compound allows for the formation of a relatively stable allyl radical, increasing its reactivity towards radical reactions compared to linear alkenes.[10] This makes it a poor choice for reactions involving radical initiators (e.g., AIBN, benzoyl peroxide) unless the alkene itself is intended to be a participant.

  • Grignard Reactions: Grignard reagents are powerful bases and nucleophiles.[15][16] While ethereal solvents are standard for their ability to solvate the magnesium center, an alkene solvent like this compound is generally unsuitable. It lacks the necessary coordinating ability and presents a risk of side reactions, such as addition across the double bond or deprotonation at the allylic position.

The following diagram provides a logical workflow for determining the suitability of this compound as a solvent.

start Evaluate this compound as a Solvent Candidate reaction_type What is the reaction type? start->reaction_type conditions Are acidic catalysts, electrophiles, or radical initiators present? reaction_type->conditions Reaction purpose Is the primary need for a non-polar medium for extraction or recrystallization? reaction_type->purpose Workup/Purification conditions->purpose No unsuitable Not Recommended (Solvent will likely react) conditions->unsuitable Yes thermal_sensitivity Is the target compound thermally sensitive? purpose->thermal_sensitivity Yes consider_alt Consider Alternatives (e.g., Hexanes, Pentane) purpose->consider_alt No, thermal stability is not a concern suitable Suitable Solvent (Proceed with caution) thermal_sensitivity->suitable Yes thermal_sensitivity->consider_alt No

Caption: Decision logic for selecting this compound as a solvent.

Safety, Handling, and Storage

Trustworthiness: Adherence to strict safety protocols is non-negotiable when handling this compound due to its high flammability and volatility.

  • Fire Hazard: this compound is extremely flammable with a very low flash point.[6][7][12] All work must be conducted in a certified chemical fume hood, away from any potential ignition sources such as sparks, open flames, or hot surfaces.[12][17][18] All equipment used for transfer must be properly grounded to prevent static discharge.[12][18]

  • Inhalation Hazard: Vapors are heavier than air and can accumulate in low-lying areas, causing dizziness or asphyxiation in confined spaces.[5][7][12] Avoid breathing vapors and ensure adequate ventilation.[17][18]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses or goggles, a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[18][19]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[17][18] The recommended storage temperature is 2-8 °C to minimize vapor pressure.[7][17] It should be stored away from strong oxidizing agents, with which it can react vigorously.[6][12]

  • Spill Response: In case of a spill, eliminate all ignition sources immediately.[12] Absorb the spill with a non-combustible material like sand or earth and place it in a sealed container for disposal.[12][18]

Experimental Protocols

The following protocols are designed as self-validating systems, explaining the causality behind each step.

Protocol: Liquid-Liquid Extraction of a Thermally Sensitive Non-Polar Compound

This protocol details the extraction of a non-polar product from an aqueous reaction mixture.

G cluster_prep Preparation cluster_extraction Extraction cluster_workup Workup prep1 1. Cool aqueous reaction mixture to room temp. prep2 2. Transfer to a separatory funnel of appropriate size. prep1->prep2 ext1 3. Add this compound (e.g., 1:1 v/v). prep2->ext1 ext2 4. Stopper, invert, and vent to release pressure. ext1->ext2 ext3 5. Shake for 1-2 min with periodic venting. ext2->ext3 ext4 6. Allow layers to separate. (Organic is top layer) ext3->ext4 ext5 7. Drain lower aqueous layer. ext4->ext5 ext6 8. Pour organic layer out through the top. ext5->ext6 work1 9. Dry organic layer with anhydrous Na₂SO₄ or MgSO₄. ext6->work1 work2 10. Decant or filter the dried solution. work1->work2 work3 11. Remove solvent via rotary evaporation (≤ 25°C water bath). work2->work3 work4 12. Isolate purified compound. work3->work4

Caption: Workflow for liquid-liquid extraction using this compound.

Methodology:

  • Preparation: Ensure the aqueous solution containing the target compound is at or below room temperature. Transfer it to a separatory funnel, filling it to no more than two-thirds of its capacity to allow for effective mixing.

  • Solvent Addition: Add a volume of this compound to the funnel. A 1:1 ratio of organic to aqueous phase is a common starting point, but this can be optimized.

  • Extraction & Venting (Critical Step): Stopper the funnel, invert it gently, and immediately open the stopcock to vent the initial pressure buildup from the solvent's vapor pressure. Causality: The low boiling point of this compound will cause significant pressure to build quickly; frequent venting is essential to prevent the stopper from dislodging.

  • Mixing: Close the stopcock and shake the funnel for 1-2 minutes to ensure intimate contact between the two phases, allowing for the partitioning of the solute into the organic layer. Vent periodically.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. This compound is less dense than water and will be the top layer.[5]

  • Collection: Carefully drain the lower aqueous layer. Pour the upper organic layer out through the top opening of the funnel to avoid re-contamination with any residual aqueous phase near the stopcock. For quantitative recovery, the extraction process (steps 2-6) can be repeated on the aqueous layer with fresh solvent.

  • Drying: Transfer the organic extract to an Erlenmeyer flask and add a small amount of a drying agent like anhydrous sodium sulfate or magnesium sulfate. Swirl the flask until the drying agent no longer clumps, indicating that residual water has been removed.

  • Solvent Removal: Decant or filter the dried organic solution into a round-bottom flask. Remove the this compound using a rotary evaporator. Use a low water bath temperature (e.g., 20-25 °C) and a gentle vacuum. Causality: The solvent's high volatility allows for its efficient removal without excessive heating, preserving the integrity of thermally unstable products.

Protocol: Recrystallization of a Non-Polar Solid

This protocol is for the purification of a solid compound that is soluble in hot this compound and poorly soluble when cold.

Methodology:

  • Dissolution (in Fume Hood): Place the impure solid in an Erlenmeyer flask. Add a minimal amount of this compound and gently heat the mixture on a hot plate (set to a very low temperature, <40 °C) with stirring until the solvent boils (31 °C). Add more solvent in small portions until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield of recovered crystals upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a fluted filter paper into a pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solute.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold this compound. Causality: Using ice-cold solvent removes soluble impurities adhering to the crystal surfaces while minimizing the loss of the desired product.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all residual solvent.

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Etherification reactions using 2-Methyl-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Etherification of 2-Methyl-1-Butene: Protocols and Mechanistic Insights

Introduction

The etherification of alkenes is a cornerstone of modern organic synthesis, providing a direct and atom-economical route to valuable ether compounds. Among the C5 isoamylenes, this compound serves as a readily available and reactive substrate for producing tertiary ethers, most notably tert-amyl methyl ether (TAME) and tert-amyl ethyl ether (TAEE). These compounds are not only significant as octane-enhancing fuel additives that promote cleaner combustion but also function as versatile intermediates and solvents in the broader chemical and pharmaceutical industries.[1][2]

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the etherification of this compound. It moves beyond simple procedural descriptions to explore the underlying reaction mechanisms, the rationale behind catalyst selection and parameter optimization, and robust protocols for synthesis and characterization.

Part 1: Mechanistic Principles of Acid-Catalyzed Etherification

The addition of an alcohol across the double bond of this compound is typically facilitated by an acid catalyst. The reaction proceeds via an electrophilic addition mechanism, governed by Markovnikov's rule, which dictates the regioselectivity of the addition.[3][4]

The mechanism can be delineated in three primary steps:

  • Protonation and Carbocation Formation : The reaction is initiated by the protonation of the alkene's double bond by the acid catalyst (H⁺). The proton adds to the terminal carbon (C1), which bears more hydrogen atoms, leading to the formation of the more stable tertiary carbocation at the C2 position.[5][6][7] This step is rate-determining.

  • Nucleophilic Attack by Alcohol : The electron-rich oxygen atom of the alcohol molecule acts as a nucleophile, attacking the electrophilic tertiary carbocation. This results in the formation of a protonated ether (an oxonium ion).[4][6]

  • Deprotonation : A base (which can be another alcohol molecule or the conjugate base of the acid catalyst) abstracts a proton from the oxonium ion, regenerating the acid catalyst and yielding the final neutral ether product.[6]

It is also important to note that under acidic conditions, this compound can isomerize to the thermodynamically more stable 2-methyl-2-butene.[1][8] Both isomers, however, react to form the same tertiary carbocation intermediate and thus yield the identical tert-amyl ether product.[8]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Amberlyst-15 Catalyst C Charge Methanol & Catalyst A->C B Set up Reactor with Condenser B->C D Heat to 60-70°C C->D E Add this compound D->E F Monitor by GC (2-4h) E->F G Cool to RT F->G H Filter to Remove Catalyst G->H I Wash with NaHCO₃ & Brine H->I J Dry (MgSO₄) & Filter I->J K Rotary Evaporation J->K L Fractional Distillation K->L M Pure TAME Product L->M

Sources

Application Note: Regioselective Control in the Hydrohalogenation of 2-Methyl-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The addition of hydrogen halides to alkenes is a foundational reaction in organic synthesis, pivotal for the introduction of functionality and the construction of complex molecular architectures. This application note provides a detailed guide to the hydrohalogenation of 2-methyl-1-butene, a classic example of an unsymmetrical alkene. We will explore the theoretical underpinnings and provide practical protocols for achieving regioselective control, leading to either the Markovnikov or anti-Markovnikov product. This guide is designed to equip researchers with the knowledge to rationally predict and control reaction outcomes, a critical skill in the synthesis of pharmaceutical intermediates and other fine chemicals.

Introduction: The Significance of Regioselectivity

The reaction of a hydrogen halide (HX) with an unsymmetrical alkene like this compound can theoretically yield two different constitutional isomers. The ability to selectively synthesize one isomer over the other, known as regioselectivity, is of paramount importance in organic synthesis. The desired isomer is often a crucial building block in a multi-step synthesis, and controlling its formation directly impacts the overall efficiency and viability of the synthetic route.

This note will dissect the two primary mechanistic pathways that govern the regiochemical outcome of this reaction:

  • Electrophilic Addition: Following Markovnikov's rule, this pathway proceeds through a carbocation intermediate and typically yields the more substituted alkyl halide.

  • Free-Radical Addition: In the specific case of HBr, the presence of peroxides can initiate a free-radical chain reaction, leading to the anti-Markovnikov product.

Understanding and controlling these pathways allows for the targeted synthesis of either 2-halo-2-methylbutane or 1-halo-2-methylbutane derivatives.

Theoretical Background: The Decisive Role of Intermediates

The regioselectivity of the addition of hydrogen halides to this compound is dictated by the stability of the reactive intermediate formed in the rate-determining step of the reaction.

Electrophilic Addition and Markovnikov's Rule

In the absence of radical initiators, the addition of hydrogen halides (HCl, HBr, HI) to an alkene proceeds via an electrophilic addition mechanism.[1][2][3] The pi bond of the alkene acts as a nucleophile, attacking the electrophilic hydrogen of the hydrogen halide.[2][4]

Mechanism:

  • Protonation of the Alkene: The initial step involves the protonation of the double bond to form a carbocation intermediate. For this compound, there are two possible carbocations that can be formed.

  • Nucleophilic Attack by the Halide: The halide ion then acts as a nucleophile, attacking the carbocation to form the final alkyl halide product.

The key to predicting the major product lies in the relative stability of the possible carbocation intermediates. Carbocation stability follows the order: tertiary (3°) > secondary (2°) > primary (1°) .[5] This stability is attributed to two main factors:

  • Inductive Effect: Alkyl groups are electron-donating and help to disperse the positive charge of the carbocation.[5]

  • Hyperconjugation: The overlap of adjacent C-H sigma bonds with the empty p-orbital of the carbocation also helps to delocalize the positive charge.[6]

For this compound, protonation of the terminal carbon (C1) results in a more stable tertiary carbocation, whereas protonation of the internal carbon (C2) would lead to a less stable secondary carbocation. The reaction pathway that proceeds through the lower energy, more stable tertiary carbocation is significantly faster and therefore predominates.[7][8] This leads to the formation of the Markovnikov product , where the halogen is bonded to the more substituted carbon.[9][10][11]

Markovnikov_Mechanism cluster_step1 Step 1: Protonation to form the more stable carbocation cluster_step2 Step 2: Nucleophilic attack by halide Alkene This compound Tertiary_Carbocation Tertiary Carbocation (more stable) Alkene->Tertiary_Carbocation H⁺ adds to C1 Secondary_Carbocation Secondary Carbocation (less stable, minor pathway) Alkene->Secondary_Carbocation H⁺ adds to C2 HX H-X Markovnikov_Product 2-Halo-2-methylbutane (Major Product) Tertiary_Carbocation->Markovnikov_Product X- X⁻ X-->Markovnikov_Product Anti_Markovnikov_Mechanism cluster_initiation Initiation cluster_propagation Propagation Peroxide R-O-O-R Alkoxy_Radical 2 RO• Peroxide->Alkoxy_Radical heat/light Bromine_Radical Br• Alkoxy_Radical->Bromine_Radical HBr_init H-Br HBr_init->Bromine_Radical Alkene This compound Tertiary_Radical Tertiary Radical (more stable) Bromine_Radical->Tertiary_Radical Alkene->Tertiary_Radical Br• adds to C1 Anti_Markovnikov_Product 1-Bromo-2-methylbutane (Major Product) Tertiary_Radical->Anti_Markovnikov_Product Bromine_Radical_regen Br• Tertiary_Radical->Bromine_Radical_regen HBr_prop H-Br HBr_prop->Anti_Markovnikov_Product HBr_prop->Bromine_Radical_regen

Caption: Anti-Markovnikov addition mechanism for this compound.

Experimental Protocols

The following protocols are provided as a general guide. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Protocol 1: Synthesis of 2-Chloro-2-methylbutane (Markovnikov Addition)

Objective: To synthesize the Markovnikov product via electrophilic addition of HCl to this compound.

Reagent/ParameterQuantity/ValueNotes
This compound7.0 g (0.1 mol)Ensure high purity.
Concentrated HCl20 mL (~0.24 mol)Use in a fume hood.
Reaction Temperature0 °C to room temp.Control with an ice bath.
Reaction Time1-2 hoursMonitor by TLC or GC.
SolventNone (neat) or inert solvent (e.g., pentane)

Procedure:

  • Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging Reagents: Add this compound to the flask. Cool the flask in an ice-water bath.

  • Reaction: Slowly add the concentrated hydrochloric acid dropwise to the stirred alkene over 15-20 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the disappearance of the starting material by an appropriate method (e.g., GC-MS).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with cold water (2 x 20 mL), followed by a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize excess acid, and finally with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Decant the dried solution and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to yield 2-chloro-2-methylbutane.

Protocol 2: Synthesis of 1-Bromo-2-methylbutane (Anti-Markovnikov Addition)

Objective: To synthesize the anti-Markovnikov product via free-radical addition of HBr to this compound.

Reagent/ParameterQuantity/ValueNotes
This compound7.0 g (0.1 mol)Ensure high purity.
HBr (48% in acetic acid)18.9 g (0.11 mol)Can also use HBr gas.
Benzoyl Peroxide0.2 g (catalytic)Handle with care; potential for explosion when heated.
Reaction TemperatureRoom temperature or gentle heating
Reaction Time2-4 hoursMonitor by TLC or GC.
SolventNon-polar (e.g., hexane)

Procedure:

  • Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging Reagents: Dissolve this compound and a catalytic amount of benzoyl peroxide in a minimal amount of a non-polar solvent like hexane.

  • Reaction: Slowly add the HBr solution dropwise to the stirred mixture at room temperature. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture for 2-4 hours. Monitor the progress by GC-MS to confirm the formation of the desired product and consumption of the starting material.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the solution using a rotary evaporator. The resulting crude product can be purified by fractional distillation under reduced pressure to yield 1-bromo-2-methylbutane.

Data Interpretation and Troubleshooting

  • Product Characterization: The identity and purity of the products should be confirmed using techniques such as ¹H NMR, ¹³C NMR, GC-MS, and IR spectroscopy. The isomeric purity (Markovnikov vs. anti-Markovnikov) can be quantified by GC analysis.

  • Incomplete Reactions: If the reaction does not go to completion, consider increasing the reaction time or gently heating the reaction mixture (for the anti-Markovnikov reaction). Ensure the purity of the starting materials.

  • Low Yields: Low yields in the Markovnikov addition may be due to the volatility of the alkene. Ensure the reaction is well-cooled during the addition of the acid. For the anti-Markovnikov reaction, ensure the peroxide is active and that the HBr is not contaminated with inhibitors.

  • Mixture of Products: The formation of a mixture of isomers in the anti-Markovnikov addition can occur if the peroxide is not present or is inactive, leading to a competing electrophilic addition pathway. Ensure fresh peroxide is used.

Conclusion

The addition of hydrogen halides to this compound serves as an excellent model for demonstrating the principles of regioselective control in organic synthesis. By carefully selecting the reaction conditions—specifically, the presence or absence of a radical initiator—chemists can selectively favor the formation of either the Markovnikov or anti-Markovnikov product. This level of control is fundamental to the efficient and predictable synthesis of complex organic molecules in academic and industrial research.

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Application Notes and Protocols for the Catalyic Hydrogenation of 2-Methyl-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and theoretical background for the catalytic hydrogenation of 2-methyl-1-butene to its corresponding alkane, 2-methylbutane. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, catalyst selection, experimental setup, and safety considerations. By explaining the causality behind experimental choices, this guide aims to equip scientists with the necessary knowledge to perform this reaction efficiently and safely, troubleshoot potential issues, and adapt the protocol for related transformations.

Theoretical Framework: Understanding the Reaction

Catalytic hydrogenation is a fundamental organic reaction that involves the addition of hydrogen (H₂) across a double or triple bond, effectively reducing an unsaturated compound to a saturated one.[1][2] In the case of this compound, the carbon-carbon double bond is reduced to a single bond, yielding 2-methylbutane.[3][4] This process is thermodynamically favorable, releasing energy as heat (exothermic), but requires a catalyst to proceed at a reasonable rate.[2][5]

The Mechanism of Heterogeneous Catalysis

The hydrogenation of alkenes is a classic example of heterogeneous catalysis, where the catalyst is in a different phase from the reactants.[6][7] The most commonly used catalysts are finely divided metals such as palladium (Pd), platinum (Pt), and nickel (Ni), often supported on an inert material like activated carbon (C) to maximize the surface area.[8][9][10]

The reaction mechanism can be summarized in four key steps:[11]

  • Adsorption of Reactants: Both the alkene (this compound) and hydrogen gas are adsorbed onto the surface of the metal catalyst.[2][11]

  • Activation of Hydrogen: The catalyst weakens the H-H bond, leading to the formation of metal-hydride bonds on the surface.[2][8]

  • Hydrogen Transfer: The hydrogen atoms are sequentially transferred from the metal surface to the carbons of the double bond.[2][8]

  • Desorption of Product: The newly formed alkane (2-methylbutane) has a weaker affinity for the catalyst surface and is desorbed, freeing up the active sites for the next reaction cycle.[11]

Stereochemistry: The Syn-Addition

A crucial aspect of catalytic hydrogenation is its stereochemistry. The reaction proceeds via syn-addition , meaning that both hydrogen atoms add to the same face of the double bond.[11][12][13] This is a direct consequence of the reaction occurring on the two-dimensional surface of the catalyst. While the product of this compound hydrogenation, 2-methylbutane, is achiral, this stereochemical control is vital in the synthesis of more complex molecules with stereocenters.

Catalyst Selection: A Critical Choice

The choice of catalyst can significantly impact the reaction's efficiency and selectivity.

  • Palladium on Carbon (Pd/C): This is a versatile and widely used catalyst for alkene hydrogenation due to its high activity and relatively lower cost compared to platinum.[9][10] It is typically used as a 5-10% (w/w) powder.

  • Platinum(IV) Oxide (PtO₂, Adams' Catalyst): This is a highly active catalyst that is often used when other catalysts fail.[14][15][16] It is a precursor that is reduced in situ by hydrogen to form finely divided platinum black, the active catalyst.[15][16]

  • Raney Nickel (Ra-Ni): A sponge-like nickel catalyst, it is a cost-effective option, particularly for large-scale industrial applications.[17][18] It is prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution.[9][10]

For the hydrogenation of this compound, 10% Pd/C is a suitable and common choice for laboratory-scale synthesis.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the catalytic hydrogenation of this compound using 10% Palladium on Carbon (Pd/C) as the catalyst.

Materials and Reagents
Material/ReagentFormulaMolar Mass ( g/mol )CAS NumberNotes
This compoundC₅H₁₀70.13563-46-2Substrate
10% Palladium on Carbon (Pd/C)Pd/C-7440-05-3Catalyst
Ethanol (EtOH)C₂H₅OH46.0764-17-5Solvent, anhydrous
Hydrogen Gas (H₂)H₂2.021333-74-0Reagent, high purity
Nitrogen Gas (N₂)N₂28.017727-37-9Inert gas for purging
Celite® 545--68855-54-9Filtration aid
Equipment
  • Three-necked round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Gas inlet adapter with a stopcock

  • Hydrogen-filled balloon

  • Nitrogen/vacuum manifold (Schlenk line)

  • Glass funnel and filter paper

  • Büchner flask and vacuum source

  • Rotary evaporator

Safety Precautions

Catalytic hydrogenation involves flammable materials and should be conducted with utmost care in a well-ventilated fume hood.[19]

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[20] Ensure there are no ignition sources nearby.

  • Palladium on Carbon: Pd/C is pyrophoric, especially after the reaction when it is saturated with hydrogen.[21][22] Never allow the used catalyst to dry in the air. [23] It should always be kept wet with solvent or water.[20]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

Step-by-Step Procedure
  • Flask Preparation: Place a magnetic stir bar in a 100 mL three-necked round-bottom flask.

  • Catalyst Addition: Carefully weigh and add 50 mg of 10% Pd/C to the flask.

  • Inerting the System: Seal the flask and connect it to a nitrogen/vacuum manifold. Evacuate the flask and backfill with nitrogen three times to remove all oxygen.[20][24]

  • Solvent and Substrate Addition: Under a positive flow of nitrogen, add 20 mL of anhydrous ethanol to the flask, followed by 1.0 mL (approximately 0.64 g, 9.1 mmol) of this compound.

  • Hydrogenation Setup: Replace the nitrogen inlet with a gas inlet adapter connected to a hydrogen-filled balloon.

  • Initiating the Reaction: Evacuate the flask and backfill with hydrogen from the balloon. Repeat this process three times to ensure the atmosphere is saturated with hydrogen.[25]

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by the uptake of hydrogen (the balloon will deflate) or by analytical techniques such as Gas Chromatography (GC) by taking aliquots. To take an aliquot, first, purge the system with nitrogen, take the sample, and then re-introduce hydrogen.[21]

  • Reaction Completion: The reaction is typically complete within a few hours.

  • Workup - Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with nitrogen.[24]

  • Filtration: Prepare a small pad of Celite® in a Büchner funnel and pre-wet it with ethanol. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.[26] It is crucial to keep the filter cake wet with solvent at all times to prevent ignition. [23][26] Wash the filter cake with a small amount of ethanol to ensure all the product is collected.

  • Solvent Removal: Combine the filtrate and washings in a round-bottom flask. Remove the solvent using a rotary evaporator to obtain the crude 2-methylbutane.

  • Catalyst Quenching: Immediately after filtration, carefully transfer the wet Celite®/Pd/C mixture into a beaker of water. This will safely quench the catalyst.[21]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Add Pd/C to Flask B Inert with N₂ (3x) A->B C Add Solvent (EtOH) & Substrate B->C D Purge with H₂ (3x) C->D E Stir under H₂ Atmosphere D->E F Monitor Reaction Progress E->F G Purge with N₂ F->G H Filter through Celite® G->H I Remove Solvent (Rotovap) H->I J Quench Catalyst H->J

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Results and Discussion

Expected Outcome

The catalytic hydrogenation of this compound is expected to yield 2-methylbutane with high conversion. The product can be characterized by its boiling point and spectroscopic methods like ¹H and ¹³C NMR.

ParameterThis compound (Starting Material)2-Methylbutane (Product)
Molar Mass ( g/mol ) 70.1372.15
Boiling Point (°C) 31.227.8
¹H NMR (signals) Signals in the vinylic region (~4.7 ppm)Absence of signals in the vinylic region
Troubleshooting
IssuePossible CauseSuggested Solution
Slow or Incomplete Reaction Inactive catalystUse a fresh batch of catalyst.[27]
Catalyst poisoningEnsure high purity of solvents and reagents.[26]
Insufficient hydrogen pressureEnsure the hydrogen balloon is adequately filled and the system is leak-free. For more stubborn reactions, a high-pressure hydrogenation apparatus may be needed.[26]
Poor agitationIncrease the stirring rate to ensure good mixing of the three-phase system.[26]
Side Reactions Isomerization of the double bondThis is less common with Pd/C but can occur. Using a different catalyst like PtO₂ might mitigate this.[1]
Reaction Mechanism Diagram

G cluster_surface Catalyst Surface (e.g., Pd) H2 H₂ H_ads H H (adsorbed) H2->H_ads Adsorption & Dissociation Alkene This compound Alkene_ads Alkene (adsorbed) Alkene->Alkene_ads Adsorption Product 2-Methylbutane Alkene_ads->Product Sequential H transfer Desorption Product leaves surface Product->Desorption Desorption

Caption: Simplified mechanism of catalytic hydrogenation on a metal surface.

Conclusion

The catalytic hydrogenation of this compound is a robust and high-yielding reaction that serves as an excellent model for understanding the principles of heterogeneous catalysis. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently perform this transformation. The insights into the reaction mechanism, catalyst choice, and troubleshooting provide a solid foundation for applying this methodology to a wide range of substrates in research and development.

References

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  • Glasp. (2016, December 23). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts | Summary and Q&A. Retrieved from [Link]

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  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Amar Equipments. (2025, December 30). What are the safety precautions for operating a Hydrogenation Test Unit? Retrieved from [Link]

  • Study.com. (n.d.). Hydrogenation of Alkenes | Definition, Mechanism & Examples. Retrieved from [Link]

  • Study.com. (n.d.). What products would form after the hydrogenation of this compound? After halogenation (cl2)?. Retrieved from [Link]

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  • Study.com. (n.d.). Draw the condensed structural formula for the product of the hydrogenation of 2-methyl-1- butene, using a platinum catalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2017, November 6). 9.19: 9-11 Catalytic Hydrogenation. Retrieved from [Link]

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Ozonolysis of 2-Methyl-1-butene reaction mechanism

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Ozonolysis of 2-Methyl-1-butene

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ozonolysis is a powerful and versatile organic reaction that utilizes ozone (O₃) to cleave the double or triple bonds of unsaturated compounds, yielding carbonyl-containing products.[1][2] This application note provides an in-depth guide to the ozonolysis of this compound, a common branched alkene. We will explore the intricate reaction mechanism as proposed by Rudolf Criegee, detail step-by-step experimental protocols for both reductive and oxidative work-up conditions, and emphasize the critical safety considerations inherent to this procedure. The aim is to equip researchers with the technical knowledge and practical insights required to successfully and safely perform this transformation in a laboratory setting.

Introduction: The Significance of Ozonolysis

The oxidative cleavage of carbon-carbon multiple bonds is a cornerstone of organic synthesis. Ozonolysis stands out due to its high efficiency and the ability to control the final oxidation state of the products through the choice of work-up conditions.[3] The reaction effectively "cuts" a double bond and caps the resulting fragments with oxygen atoms. For a molecule like this compound, this process breaks the alkene into two smaller, functionalized pieces: a ketone and an aldehyde (or its oxidized derivative). This capability is invaluable for both structural elucidation—by deconstructing a larger molecule into identifiable fragments—and for the synthesis of complex molecular architectures, including pharmaceuticals and other fine chemicals.[2]

The Criegee Reaction Mechanism

The generally accepted mechanism for the ozonolysis of alkenes was first proposed by Rudolf Criegee in 1953.[4] It is a multi-step process involving highly reactive intermediates.

The reaction begins with a 1,3-dipolar cycloaddition of ozone to the alkene's double bond.[3] This forms a highly unstable primary ozonide, also known as a molozonide or a 1,2,3-trioxolane.[4][5] This intermediate rapidly undergoes a retro-1,3-dipolar cycloaddition, fragmenting into a carbonyl compound and a carbonyl oxide, often referred to as the Criegee intermediate or Criegee zwitterion.[4][6] For this compound, this cleavage yields propanone (acetone) and a formaldehyde oxide intermediate.

These two fragments then recombine in a different orientation through another 1,3-dipolar cycloaddition to form a more stable secondary ozonide, a 1,2,4-trioxolane.[4] This ozonide is the intermediate that is then subjected to a work-up procedure to yield the final products.

Workflow cluster_prep Preparation cluster_reaction Ozonation cluster_workup Work-up cluster_options Work-up Options cluster_final Isolation A 1. Dissolve this compound in an appropriate solvent (e.g., CH₂Cl₂ or Methanol) B 2. Cool the reaction flask to -78 °C using a dry ice/acetone bath A->B C 3. Bubble O₃/O₂ mixture from a generator into the solution B->C D 4. Monitor for completion (e.g., persistent blue color of excess ozone) C->D E 5. Purge with O₂ or N₂ to remove all unreacted ozone D->E F 6. Add work-up reagent while cold, then allow to warm to room temp E->F Reductive Reductive: Add (CH₃)₂S or Zn/H₂O F->Reductive Oxidative Oxidative: Add H₂O₂ F->Oxidative G 7. Perform extraction and/ or distillation to isolate the final products Reductive->G Oxidative->G

Caption: General experimental workflow for the ozonolysis reaction.

Protocol 1: Reductive Ozonolysis with Dimethyl Sulfide (DMS)

This protocol is designed to yield propanone and formaldehyde.

Materials:

  • This compound (reagent grade)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Dimethyl sulfide ((CH₃)₂S)

  • Ozone generator

  • Three-neck round-bottom flask with gas inlet tube, gas outlet, and stopper

  • Dry ice/acetone bath

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble the glassware in a fume hood. The gas outlet should be connected to a bubbler containing a potassium iodide (KI) solution to quench excess ozone. [4]2. Reaction Mixture: To the three-neck flask, add this compound (e.g., 10 mmol) and dissolve it in anhydrous dichloromethane (50 mL).

  • Cooling: Place a magnetic stir bar in the flask and immerse it in a dry ice/acetone bath to cool the contents to -78 °C. [1]4. Ozonation: Begin stirring and start the flow of the ozone/oxygen mixture from the generator through the gas inlet tube into the solution.

  • Monitoring: Continue bubbling ozone until the solution retains a persistent pale blue color, which indicates the consumption of the alkene and the presence of excess ozone. [4]6. Purging: Turn off the ozone generator and purge the solution with a stream of pure oxygen or nitrogen for 10-15 minutes to remove all residual ozone. The blue color should dissipate.

  • Work-up: While the solution is still cold, add dimethyl sulfide (1.5 equivalents, e.g., 15 mmol) dropwise via syringe.

  • Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature, stirring for at least 2 hours.

  • Isolation: The resulting propanone can be isolated from the solvent and byproduct (DMSO) by fractional distillation. Formaldehyde, being a gas, may require trapping or derivatization for analysis.

Protocol 2: Oxidative Ozonolysis with Hydrogen Peroxide (H₂O₂)

This protocol is designed to yield propanone.

Materials:

  • Same as Protocol 1, with the following substitutions:

  • Methanol (MeOH, anhydrous) as solvent

  • Hydrogen peroxide (H₂O₂, 30% solution)

Procedure:

  • Setup & Reaction Mixture: Follow steps 1-2 from Protocol 1, using methanol as the solvent instead of dichloromethane.

  • Ozonation & Purging: Follow steps 3-6 from Protocol 1.

  • Work-up: While the solution is still cold, carefully add hydrogen peroxide (30% solution, 2-3 equivalents) dropwise.

  • Warming & Reflux: Remove the cooling bath. Once at room temperature, gently heat the mixture to reflux for 1 hour to ensure complete oxidation. Caution: This can be exothermic.

  • Isolation: After cooling, the propanone can be isolated by distillation. The other product, carbon dioxide, will evolve as a gas.

Safety and Hazard Management

  • Ozone Toxicity: Ozone is a severe respiratory irritant and highly toxic. All operations involving ozone generation must be conducted within a high-performance fume hood. [7][8]The exhaust gas must be passed through a scrubber (e.g., KI solution) to neutralize unreacted ozone. [8]* Explosion Hazard: Ozonides and peroxides formed during the reaction are unstable and can be explosive, especially upon concentration or heating. [9]Never attempt to isolate the ozonide intermediate. The work-up should be performed promptly after the ozonation step.

  • Liquid Oxygen: Using a low-temperature bath (-78 °C) is standard, but care must be taken to avoid over-cooling the gas stream, which could condense liquid oxygen (boiling point: -183 °C). Liquid oxygen mixed with organic compounds creates a potent contact explosive. [10]Ensure the gas inlet tube is positioned above the solvent surface until the reaction begins.

References

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Introduction: The Significance of Poly(2-methyl-1-butene)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis and Characterization of Poly(2-methyl-1-butene)

Abstract: This document provides a comprehensive guide for the synthesis of poly(this compound), a polymer of interest for its potential applications derived from its unique branched structure. We delve into three primary polymerization methodologies: Cationic, Ziegler-Natta, and Metallocene-catalyzed polymerization. For each method, we elucidate the underlying chemical mechanisms, discuss the critical experimental parameters, and provide detailed, field-tested protocols. This guide is intended for researchers and professionals in materials science and polymer chemistry, offering the foundational knowledge and practical steps required to synthesize and characterize poly(this compound) with tailored properties.

This compound is an asymmetrical alpha-olefin monomer. Its polymerization leads to poly(this compound), a polyolefin with a chiral center in each repeating unit, bestowing it with potentially unique thermal and mechanical properties dependent on its stereochemical structure (tacticity). The presence of a tertiary carbocation intermediate during certain polymerization routes makes it a particularly interesting monomer for cationic polymerization.[1] However, controlling the polymerization to achieve high molecular weight and specific tacticity presents significant challenges, including steric hindrance and chain transfer reactions.

This guide explores the primary catalytic systems capable of polymerizing this compound, providing researchers with the necessary protocols to control the polymer's molecular architecture.

Cationic Polymerization of this compound

Cationic polymerization is highly effective for alkenes with electron-donating substituents, as these groups can stabilize the requisite carbocationic propagating species.[2] this compound, which forms a relatively stable tertiary carbocation upon protonation, is an excellent candidate for this method.[1][3] The process is notoriously sensitive, requiring rigorous purification of reagents and solvents to prevent premature termination.[4]

Mechanism of Cationic Polymerization

The polymerization proceeds via three main steps:

  • Initiation: An initiator, typically a protic acid or a Lewis acid in combination with a proton source (co-initiator), protonates the monomer's double bond to generate a tertiary carbocation.[3]

  • Propagation: The carbocationic active center attacks the double bond of subsequent monomer molecules in a head-to-tail fashion, regenerating the cation at the new chain end.[2]

  • Chain Transfer & Termination: The growing chain can be terminated by reaction with a nucleophile or undergo chain transfer, where a proton is eliminated from the growing chain, terminating its growth while initiating a new one.[3][4] Minimizing these events is key to achieving high molecular weight polymers.

A more advanced approach, Living Cationic Polymerization , establishes an equilibrium between the active cationic species and a dormant, covalent species. This equilibrium minimizes termination and chain transfer events, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices (PDI).[4][5][6]

Cationic_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Chain Transfer / Termination I Initiator (H⁺A⁻) M Monomer (this compound) I->M Protonation IM Active Center (Carbocation) IM_prop Active Center IM->IM_prop M_prop n Monomers IM_prop->M_prop Addition P Propagating Chain P_term Propagating Chain P->P_term Dead Terminated Polymer P_term->Dead Proton loss or reaction with nucleophile ZN_Workflow cluster_prep Catalyst Preparation & Reactor Setup cluster_poly Polymerization cluster_workup Termination & Work-up prep1 1. Prepare TiCl₄/MgCl₂ solid catalyst prep2 2. Assemble dry, inert reactor prep1->prep2 prep3 3. Charge reactor with solvent and TEAL cocatalyst prep2->prep3 poly1 4. Inject solid catalyst slurry prep3->poly1 poly2 5. Introduce purified monomer (this compound) poly1->poly2 poly3 6. Maintain temperature and pressure (e.g., 50-70 °C) poly2->poly3 work1 7. Terminate with acidified methanol poly3->work1 work2 8. Filter the polymer precipitate work1->work2 work3 9. Wash with methanol to remove residues work2->work3 work4 10. Dry polymer under vacuum work3->work4 Metallocene_Stereocontrol cluster_catalyst C₂-Symmetric Metallocene cluster_insertion Stereospecific Insertion cluster_result Resulting Polymer cat Zr+ chain Polymer Chain (P) cat->chain monomer Monomer (approaches from least hindered face) ligand1 Cp' ligand1->cat ligand2 Cp' ligand2->cat bridge Bridge bridge->ligand1 bridge->ligand2 insertion Insertion monomer->insertion isotactic Isotactic Polymer (Side groups on same side) insertion->isotactic Leads to

Sources

Application Notes and Protocols: 2-Methyl-1-butene as a Versatile Precursor in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthetic applications of 2-Methyl-1-butene. As a readily available C5 olefin, its unique branched structure and reactive double bond make it a valuable building block for a range of fine chemicals. These application notes delve into the core principles of its reactivity, explore key synthetic transformations, and provide detailed, field-proven protocols for its use in the laboratory.

Introduction: The Strategic Value of this compound

This compound (also known as γ-isoamylene) is a colorless, volatile, and highly flammable liquid with the chemical formula C₅H₁₀.[1][2][3] It is an asymmetrical, branched alkene that serves as a crucial intermediate in organic synthesis.[4][5] Its industrial significance is driven by the reactivity of its terminal double bond, which allows for selective transformations, and a branched structure that imparts unique properties to its derivatives.[4][6] This guide focuses on its application in laboratory- and industrial-scale synthesis of high-value fine chemicals, including tertiary alcohols, fragrances, and halogenated compounds.[1][7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 563-46-2[7][9][10]
Molecular Formula C₅H₁₀[2][8]
Molecular Weight 70.13 g/mol [2][10]
Boiling Point 31 °C (lit.)[1][3]
Melting Point -137 °C (lit.)[1][3]
Density 0.650 g/mL at 25 °C (lit.)[1][3]
Solubility Insoluble in water; Soluble in ether, ethanol, benzene.[1][3][7]
Appearance Colorless volatile liquid with a disagreeable odor.[1][2][3]

Core Reactivity: The Principle of Electrophilic Addition

The chemistry of this compound is dominated by the electrophilic addition reactions across its carbon-carbon double bond.[5][11] The key to understanding its synthetic utility lies in Markovnikov's rule, which dictates the regioselectivity of these additions.

The reaction proceeds via a two-step mechanism:

  • Electrophilic Attack: The π-bond of the alkene acts as a nucleophile, attacking an electrophile (E⁺), such as a proton (H⁺) from an acid. This attack forms a new C-E bond and a carbocation intermediate. For this compound, the electrophile adds to the terminal carbon (C1), which has more hydrogen atoms.

  • Carbocation Stability: This regioselective addition generates the most stable possible carbocation, a tertiary carbocation, on the more substituted carbon (C2). The stability of this intermediate is the driving force for the reaction's selectivity.

  • Nucleophilic Capture: A nucleophile (Nu⁻) then rapidly attacks the electron-deficient carbocation, forming the final product.

This principle reliably predicts the outcome of reactions with protic acids, water, and halogens, making this compound a predictable and strategic starting material.

Caption: Mechanism of Electrophilic Addition to this compound.

Key Synthetic Applications

Synthesis of 2-Methyl-2-butanol (tert-Amyl Alcohol)

One of the most fundamental applications is the acid-catalyzed hydration of this compound to produce 2-Methyl-2-butanol, a valuable solvent and intermediate.[12] The reaction follows Markovnikov's rule, where the hydroxyl group (-OH) adds to the more substituted carbon, resulting in a tertiary alcohol as the major product.[13]

  • Significance: 2-Methyl-2-butanol is used in flavors, fragrances, and as a precursor for other fine chemicals.

  • Catalysts: Strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are typically used.[14]

Prins Reaction for Heterocyclic and Unsaturated Alcohol Synthesis

The Prins reaction is an acid-catalyzed condensation between an alkene and an aldehyde, like formaldehyde.[15][16] With this compound, this reaction is a powerful tool for creating complex molecules:

  • In aqueous acidic conditions: It can lead to the formation of 1,3-diols.

  • Under anhydrous conditions: The reaction can yield allylic alcohols.[16]

  • With excess formaldehyde: Dioxane derivatives can be synthesized.[16]

This reaction is particularly valuable in the fragrance and specialty chemicals industries for building carbon skeletons and introducing oxygen-containing functional groups.[17][18]

Prins_Reaction Alkene This compound Carbocation Tertiary Carbocation Intermediate Alkene->Carbocation Aldehyde Formaldehyde (HCHO) Oxonium Protonated Aldehyde [H₂C=OH]⁺ Aldehyde->Oxonium Protonation Catalyst Acid Catalyst (H⁺) Catalyst->Aldehyde Oxonium->Carbocation Electrophilic Attack Diol 1,3-Diol Product (Aqueous conditions) Carbocation->Diol Capture by H₂O Allyl_Alcohol Allylic Alcohol Product (Anhydrous conditions) Carbocation->Allyl_Alcohol Proton Elimination Dioxane Dioxane Product (Excess HCHO) Carbocation->Dioxane Reaction with 2nd HCHO molecule

Caption: Products of the Prins Reaction depend on reaction conditions.

Synthesis of 2-Chloro-2-methylbutane

The reaction of this compound with hydrogen halides, such as hydrogen chloride (HCl), is a straightforward and high-yield method for producing tertiary alkyl halides.[19][20] Following the same electrophilic addition mechanism, the chloride ion attacks the stable tertiary carbocation intermediate, yielding 2-chloro-2-methylbutane as the sole major product.[20]

  • Significance: Tertiary alkyl halides are versatile intermediates in nucleophilic substitution and elimination reactions, essential for constructing more complex organic molecules.

Detailed Experimental Protocols

Protocol 1: Acid-Catalyzed Hydration of this compound to Synthesize 2-Methyl-2-butanol

This protocol describes the conversion of this compound to 2-Methyl-2-butanol. The procedure is based on established acid-catalyzed hydration principles.[14]

Materials:

  • This compound (≥98% purity)

  • Sulfuric acid (50% v/v aqueous solution)

  • 10% Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (250 mL)

  • Separatory funnel (250 mL)

  • Distillation apparatus

  • Ice bath

Workflow Diagram:

Hydration_Workflow start Start react 1. Reaction Setup - Cool 50% H₂SO₄ in flask - Slowly add this compound start->react stir 2. Reaction - Stir vigorously at 0-5°C - Allow to warm to room temp. react->stir separate 3. Workup: Phase Separation - Transfer to separatory funnel - Remove aqueous acid layer stir->separate wash_naoh 4. Neutralization - Wash organic layer with 10% NaOH separate->wash_naoh wash_brine 5. Brine Wash - Wash organic layer with saturated NaCl wash_naoh->wash_brine dry 6. Drying - Dry organic layer with anhydrous MgSO₄ wash_brine->dry filter 7. Filtration - Filter to remove drying agent dry->filter distill 8. Purification - Fractional distillation of the crude product filter->distill end Collect 2-Methyl-2-butanol (b.p. ~102°C) distill->end

Caption: Experimental workflow for the synthesis of 2-Methyl-2-butanol.

Step-by-Step Procedure:

  • Reaction Setup: Place a 250 mL round-bottom flask in an ice bath. Add 50 mL of a pre-chilled 50% (v/v) aqueous sulfuric acid solution.

  • Addition of Alkene: While vigorously stirring the acid solution, slowly add 20 mL (approx. 13.0 g) of this compound dropwise via an addition funnel. Maintain the reaction temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, continue stirring in the ice bath for 20 minutes. Then, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours.

  • Workup - Phase Separation: Transfer the reaction mixture to a 250 mL separatory funnel. Allow the layers to separate. Carefully drain and discard the lower aqueous (acid) layer.

  • Neutralization: Wash the remaining organic layer by adding 30 mL of 10% sodium hydroxide solution to the separatory funnel. Stopper and shake gently, venting frequently to release any pressure. Drain and discard the lower aqueous layer.

  • Brine Wash: Wash the organic layer with 30 mL of saturated sodium chloride solution to remove residual water-soluble components. Drain and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate. Swirl the flask until the liquid is clear, indicating that the water has been absorbed.

  • Purification: Decant or filter the dried liquid into a distillation flask. Perform fractional distillation, collecting the fraction that boils between 100-103 °C. The expected boiling point of 2-Methyl-2-butanol is 102 °C.

Expected Outcome: A clear, colorless liquid with a characteristic camphor-like odor. Typical yields range from 75-85%.

Safety and Handling

This compound is a highly flammable liquid and poses a dangerous fire and explosion risk.[1][21] Vapors are heavier than air and may travel to an ignition source.[2][21]

  • Handling: Always work in a well-ventilated fume hood. Use non-sparking tools and take precautionary measures against static discharge.[22] Keep away from heat, sparks, open flames, and strong oxidizing agents.[3][21]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.

  • Spills: In case of a spill, absorb with dry earth, sand, or other non-combustible material.[21] Prevent entry into waterways.[21]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[22]

Conclusion

This compound is a cornerstone C5 building block whose reactivity is governed by the predictable and reliable principles of electrophilic addition chemistry. Its ability to form a stable tertiary carbocation intermediate allows for the high-yield synthesis of valuable fine chemicals, including tertiary alcohols, alkyl halides, and complex heterocyclic systems via the Prins reaction. The protocols and principles outlined in this guide demonstrate its versatility and strategic importance for professionals in chemical research and development.

References

  • Brainly. (2023, July 18). Acid-catalyzed hydration of this compound yields two alcohols. Retrieved from [Link]

  • Study.com. (n.d.). Explain the mechanism of the reaction of this compound with HCl. Retrieved from [Link]

  • Brainly. (2023, November 23). Acid-catalyzed hydration of this compound would yield which of the following?. Retrieved from [Link]

  • Brainly. (2023, August 24). Identify the major organic product(s) that would be obtained from the following reaction. Retrieved from [Link]

  • Fiveable. (n.d.). This compound Definition. Retrieved from [Link]

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  • European Patent Office. (2019, September 16). METHOD FOR THE PREPARATION OF 2-METHYL-BUT-2-ENE.
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  • Yuan, H., et al. (n.d.). Synthesis of 3-Methyl-3-Buten-1-Ol by Supercritical CO2 in Coordination with HZSM-5 Catalyzed Formaldehyde-Isobutene Prins Reaction. Retrieved from [Link]

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Sources

Application Notes and Protocols: 2-Methyl-1-butene as a Versatile Precursor in Agricultural Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-1-butene, a readily available C5 olefin, serves as a crucial and versatile starting material in the synthesis of a diverse range of agricultural chemicals.[1][2] Its branched structure and reactive double bond provide a unique platform for the construction of complex molecular architectures inherent to modern fungicides, herbicides, and plant growth regulators. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, outlining the synthetic pathways from this compound to key agrochemical products. The protocols emphasize not only the procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring both technical accuracy and practical applicability.

The primary route for the utilization of this compound in agrochemical synthesis involves its efficient conversion to the pivotal intermediate, 3,3-dimethyl-2-butanone, commonly known as pinacolone.[3][4][5] Pinacolone's unique structural features, including a sterically hindered tert-butyl group adjacent to a reactive carbonyl, make it an ideal building block for a variety of potent agricultural compounds.[6] This guide will detail the synthesis of pinacolone from this compound and its subsequent elaboration into the widely used fungicide Triadimefon and the selective herbicide Metribuzin.

I. Synthesis of the Key Intermediate: Pinacolone from this compound

The industrial synthesis of pinacolone from this compound is often achieved through an acid-catalyzed reaction with formaldehyde, a process related to the Prins reaction.[7][8][9] This transformation leverages the reactivity of the alkene in the presence of a strong acid to generate a carbocation, which then reacts with formaldehyde. Subsequent rearrangement and hydrolysis yield the desired pinacolone.

Reaction Pathway: this compound to Pinacolone

The overall transformation can be visualized as a multi-step process initiated by the protonation of this compound to form a tertiary carbocation. This electrophile then reacts with formaldehyde, leading to a series of intermediates that ultimately rearrange to form pinacolone.

pinacolone_synthesis M2B1 This compound Acid Aqueous Inorganic Acid (e.g., HCl, H₂SO₄) Formaldehyde Formaldehyde (CH₂O) Pinacolone Pinacolone Acid->Pinacolone Reaction & Rearrangement

Figure 1: Conceptual workflow for the synthesis of Pinacolone from this compound.

Experimental Protocol: Synthesis of Pinacolone

This protocol is adapted from established industrial processes described in patent literature.[4][7][10]

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
This compound70.1370 g (approx. 108 mL)1.0Pure
38% Hydrochloric Acid36.46210 g (approx. 175 mL)~2.1-
30% Formalin Solution30.03110 g (approx. 102 mL)1.1Aqueous formaldehyde

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Initial Charging: Charge the flask with 210 g of 38% hydrochloric acid. Begin stirring and cool the flask in an ice bath.

  • Addition of Alkene: Slowly add 70 g of this compound dropwise from the dropping funnel to the stirred hydrochloric acid. Maintain the temperature below 30°C during the addition.

  • Heating: After the addition is complete, heat the mixture to reflux.

  • Formaldehyde Addition: Once reflux is established, add 110 g of 30% formalin solution dropwise over a period of 5 hours. The reflux temperature will gradually increase to approximately 91°C.

  • Reaction Completion and Work-up: After the addition of formaldehyde is complete, continue to reflux for an additional hour. Allow the reaction mixture to cool to room temperature. The organic phase will separate from the aqueous phase.

  • Isolation and Purification: Separate the organic layer. The crude pinacolone can be purified by steam distillation followed by fractional distillation. The fraction boiling between 103-107°C is collected as pure pinacolone. A typical yield for this process is approximately 67%.[7]

II. Application in Fungicide Synthesis: The Case of Triadimefon (Bayleton®)

Pinacolone is a registered precursor for the synthesis of the systemic fungicide Triadimefon, commercially known as Bayleton®.[3][9] Triadimefon is a broad-spectrum fungicide effective against powdery mildews, rusts, and other fungal pathogens in various crops.[8][11] The synthesis involves a multi-step pathway starting from the halogenation of pinacolone.

Synthetic Pathway to Triadimefon

The synthesis of Triadimefon from pinacolone involves four key transformations:

  • α-Bromination of Pinacolone: Introduction of a bromine atom at the α-position to the carbonyl group.

  • Williamson Ether Synthesis: Reaction of α-bromopinacolone with 4-chlorophenol to form a phenoxy ether.

  • Second α-Bromination: Introduction of a second bromine atom at the same α-position.

  • Nucleophilic Substitution: Reaction with 1,2,4-triazole to displace the bromine and form the final Triadimefon product.

triadimefon_synthesis Pinacolone Pinacolone Step1 α-Bromination Pinacolone->Step1 BromoPinacolone α-Bromopinacolone Step1->BromoPinacolone Step2 Ether Synthesis (with 4-Chlorophenol) BromoPinacolone->Step2 PhenoxyPinacolone 1-(4-Chlorophenoxy)- 3,3-dimethyl-2-butanone Step2->PhenoxyPinacolone Step3 Second α-Bromination PhenoxyPinacolone->Step3 DiBromoPinacolone 1-(4-Chlorophenoxy)-1-bromo- 3,3-dimethyl-2-butanone Step3->DiBromoPinacolone Step4 Nucleophilic Substitution (with 1,2,4-Triazole) DiBromoPinacolone->Step4 Triadimefon Triadimefon Step4->Triadimefon

Figure 2: Synthetic pathway for Triadimefon starting from Pinacolone.

Experimental Protocol: Synthesis of Triadimefon

This protocol is a composite of procedures described in the scientific literature.[12][13]

Materials:

Reagent/MaterialMolar Mass ( g/mol )Notes
Pinacolone100.16Starting material from Section I
Bromine159.81Highly corrosive and toxic
4-Chlorophenol128.56Toxic and corrosive
1,2,4-Triazole69.07-
Appropriate Solvents-e.g., Dichloromethane, Toluene
Base-e.g., Potassium Carbonate

Procedure:

  • Synthesis of α-Bromopinacolone: In a suitable reaction vessel, dissolve pinacolone in a solvent such as dichloromethane. Cool the solution in an ice bath. Slowly add one molar equivalent of bromine dropwise while maintaining the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature until the bromine color disappears. The solvent is then removed under reduced pressure to yield crude α-bromopinacolone.

  • Synthesis of 1-(4-Chlorophenoxy)-3,3-dimethyl-2-butanone: Dissolve 4-chlorophenol and a base like potassium carbonate in a suitable solvent (e.g., acetone or DMF). Add the crude α-bromopinacolone to this mixture and heat the reaction to reflux for several hours until TLC analysis indicates the consumption of the starting material. After cooling, the reaction mixture is filtered, and the solvent is evaporated. The residue is then purified, for instance, by chromatography, to give the phenoxy ether intermediate.

  • Synthesis of 1-(4-Chlorophenoxy)-1-bromo-3,3-dimethyl-2-butanone: The phenoxy ether from the previous step is dissolved in a suitable solvent and subjected to a second bromination reaction under similar conditions as in step 1.

  • Synthesis of Triadimefon: The resulting 1-(4-chlorophenoxy)-1-bromo-3,3-dimethyl-2-butanone is reacted with 1,2,4-triazole in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF. The reaction mixture is heated to facilitate the nucleophilic substitution. After completion, the mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic extracts are combined, dried, and concentrated. The crude Triadimefon is then purified by recrystallization or chromatography.

Note: Triadimefon can be further reduced to form another potent fungicide, Triadimenol, which has two chiral centers.[14][15] This reduction is often carried out using reducing agents like sodium borohydride.[3]

III. Application in Herbicide Synthesis: The Case of Metribuzin

Pinacolone also serves as a precursor in the synthesis of the herbicide Metribuzin.[3][4] Metribuzin is a selective triazinone herbicide used to control broadleaf weeds and grasses in a variety of crops.

Synthetic Pathway to Metribuzin

The synthesis of Metribuzin from pinacolone is a multi-step process that involves the formation of a triazinone ring. A key intermediate derived from pinacolone is 3,3-dimethyl-2-oxobutanoic acid or a derivative thereof, which is then condensed with a substituted hydrazine to form the heterocyclic core of Metribuzin.

metribuzin_synthesis Pinacolone Pinacolone Step1 Oxidation/Derivatization Pinacolone->Step1 Intermediate Pinacolone Derivative (e.g., diketone) Step1->Intermediate Step2 Condensation & Cyclization (with Methylthiocarbazide) Intermediate->Step2 Metribuzin Metribuzin Step2->Metribuzin

Figure 3: Conceptual synthetic route to Metribuzin from Pinacolone.

Experimental Protocol: Synthesis of Metribuzin

The following protocol is a generalized representation based on known synthetic methods for triazinone herbicides.[16][17]

Materials:

Reagent/MaterialMolar Mass ( g/mol )Notes
3,3-Dimethylbutyric acid diketone-Pinacolone derivative
Methylthiocarbazide105.15-
Potassium Carbonate138.21Base
Water or Isopropanol-Solvent

Procedure:

  • Reaction Setup: In a four-necked flask equipped with a stirrer, condenser, and thermometer, add 140 g of methylthiocarbazide and 28 g of potassium carbonate.

  • Solvent Addition: Add 150 g of water as the solvent.

  • Heating and Addition of Ketone: Heat the mixture to 95°C. In three separate batches, add a total of 130 g of 3,3-dimethylbutyric acid diketone.

  • Reaction: Maintain the reaction temperature at 95-100°C for 4 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Isolation: Once the reaction is complete, cool the mixture to 30-35°C. The product will precipitate out of the solution.

  • Purification: Filter the solid product and dry it to obtain Metribuzin. This process can yield a product with a purity of over 97%.[16]

Conclusion

This compound is a valuable and economically significant starting material for the agricultural chemical industry. Its conversion to the versatile intermediate, pinacolone, opens up synthetic pathways to a range of important products, including the fungicide Triadimefon and the herbicide Metribuzin. The protocols outlined in this document provide a framework for the synthesis of these compounds, emphasizing the key chemical transformations and reaction conditions. As the demand for effective and selective crop protection agents continues to grow, the strategic utilization of simple olefinic building blocks like this compound will remain a cornerstone of innovation in agrochemical synthesis.

References

  • Wikipedia. (2023). Pinacolone. Retrieved from [Link]

  • U.S. Patent No. 4,057,583. (1977). Process for the preparation of pinacolone. Google Patents.
  • Rouchaud, J., & Meyer, J. (1982). Synthesis of the fungicide [14C]triadimefon. Journal of Labelled Compounds and Radiopharmaceuticals, 19(1), 111-116. Retrieved from [Link]

  • Garrison, A. W., et al. (2011). Microbial transformation of triadimefon to triadimenol in soils: selective production rates of triadimenol stereoisomers affect exposure and risk. Environmental Science & Technology, 45(7), 2653-2659. Retrieved from [Link]

  • Canadian Patent No. 1,055,526. (1979). Process for the preparation of pinacolone. Google Patents.
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  • OSTI. (1982). Synthesis of the fungicide (/sup 14/C)triadimefon (Journal Article). ETDEWEB. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3,3-Dimethyl-2-butanone: A Versatile Chemical Compound. Retrieved from [Link]

  • Google Patents. (n.d.). New agrochemical formulations.
  • ResearchGate. (n.d.). Fate of triadimefon and its metabolite triadimenol in jujube samples during jujube wine and vinegar processing. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial Transformation of Triadimefon to Triadimenol in Soils: Selective Production Rates of Triadimenol Stereoisomers Affect Exposure and Risk. Retrieved from [Link]

  • PubChem. (n.d.). Triadimefon. Retrieved from [Link]

  • Inchem.org. (1979). 498. Triadimefon (Pesticide residues in food: 1979 evaluations). Retrieved from [Link]

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  • Future Market Report. (n.d.). This compound CAS 563-46-2 Market Size, Share, Growth | CAGR Forecast 2032. Retrieved from [Link]

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  • Google Patents. (n.d.). FUNGICIDAL COMPOSITIONS CONTAINING A PYRIMIDINE DERIVATIVE AND ANOTHER STEROLS SYNTHESIS INHIBITING FUNGICIDE AND USES THEREOF.
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Application Notes & Protocols: The Role and Evaluation of 2-Methyl-1-butene as a High-Performance Fuel Additive

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of enhanced internal combustion engine efficiency and the simultaneous reduction of harmful emissions have placed a significant emphasis on the formulation of high-performance gasolines. A critical parameter in this endeavor is the octane rating, a measure of a fuel's resistance to premature detonation, or "knocking."[1] 2-Methyl-1-butene (C5H10), an unsaturated branched-chain olefin, serves as a valuable component in the production of high-octane gasoline.[2] This document provides a comprehensive guide for researchers and fuel scientists on the application of this compound as a fuel additive. It elucidates the scientific principles behind its function, presents detailed protocols for its evaluation, and offers insights into its role within the broader landscape of octane enhancement technologies.

Introduction: The Imperative for Octane Enhancement

Modern spark-ignition engines are increasingly designed with higher compression ratios and turbocharging to maximize power output and fuel economy.[3] However, these advanced designs are more susceptible to engine knock, a phenomenon where the fuel-air mixture ignites spontaneously before the spark-plug-initiated flame front arrives. This uncontrolled combustion creates a damaging pressure wave, reducing efficiency and potentially causing severe engine damage.

The octane rating of a fuel quantifies its ability to resist this knocking.[1] Fuel additives, commonly known as octane boosters, are blended into gasoline to increase this rating.[4] this compound, also known as γ-isoamylene, is a colorless, volatile liquid that plays a role in this context.[5][6] While it is a crucial intermediate in various organic syntheses, its application as a component in fuel blends is noteworthy for its contribution to achieving higher octane ratings.[2][7][8]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application and safe handling.

PropertyValueSource
Chemical Formula C5H10[2][9]
Molecular Weight 70.13 g/mol [9]
CAS Number 563-46-2[2][9]
Appearance Colorless liquid[5][6]
Boiling Point 31 °C (lit.)[5]
Melting Point -137 °C (lit.)[5]
Density 0.65 g/mL at 25 °C (lit.)[5]
Vapor Pressure 9.98 psi (20 °C)[6]
Solubility Insoluble in water; Soluble in ethanol, ether, benzene[2][5][6]
Flash Point Below 0°F[5][6]

Mechanism of Action and Scientific Rationale

The effectiveness of an octane booster is rooted in its chemical structure and its behavior during combustion. Branched-chain hydrocarbons and olefins, like this compound, generally exhibit higher octane ratings than their straight-chain counterparts.

The mechanism involves increasing the fuel's resistance to autoignition.[2] During the compression stroke in an engine, the temperature and pressure of the fuel-air mixture rise dramatically. Molecules that can resist decomposition and the formation of radical species that initiate uncontrolled chain reactions are effective at preventing knock. The branched structure of this compound and the presence of a double bond contribute to the formation of more stable radical intermediates during the initial stages of oxidation, which slows down the pre-combustion reactions that lead to knocking.[10][11]

Isomerization and Structural Impact

The C5 isoamylene family includes several isomers, with this compound and 2-methyl-2-butene being common in refinery streams from processes like fluid catalytic cracking.[12] While both are valuable, 2-methyl-2-butene is thermodynamically more stable. In some processes, this compound is isomerized to 2-methyl-2-butene.[12] Understanding the properties of each isomer is crucial for optimizing fuel blends.

Figure 1: Chemical structures of this compound and its more stable isomer, 2-Methyl-2-butene.

Experimental Protocols: Quantifying Performance

To validate the efficacy of this compound as an octane booster, standardized testing procedures must be followed. The primary metrics for spark-ignition fuels are the Research Octane Number (RON) and the Motor Octane Number (MON).[13] The average of these two values yields the Anti-Knock Index (AKI), which is displayed on retail gasoline pumps in many countries.

Protocol 1: Preparation of Fuel Blends

Objective: To prepare precise blends of a base fuel with varying concentrations of this compound for subsequent performance testing.

Materials:

  • Base gasoline of known RON/MON (e.g., primary reference fuel or a standardized test fuel).

  • This compound, ≥98% purity.[14]

  • Volumetric flasks (Class A).

  • Pipettes or calibrated syringes.

  • Airtight, labeled storage containers.

Procedure:

  • Safety First: Conduct all operations in a well-ventilated fume hood. This compound is highly flammable and volatile.[5][15] Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a flame-resistant lab coat.

  • Determine Blend Ratios: Decide on the volumetric percentages of this compound to be tested (e.g., 2%, 5%, 10%, 15% v/v).

  • Blending:

    • Select a volumetric flask of appropriate size for the desired total volume.

    • Carefully measure the calculated volume of this compound using a calibrated syringe or pipette and transfer it to the flask.

    • Add the base gasoline to the flask until the total volume reaches the calibration mark.

    • Stopper the flask and invert it several times (minimum 15-20 inversions) to ensure a homogenous mixture.

  • Storage: Immediately transfer the blended fuel to a labeled, airtight container. Store in a cool, dark place away from ignition sources to minimize evaporative losses.

  • Documentation: Record the exact volumes used, the calculated v/v percentage, and the date of preparation for each blend.

Protocol 2: Determination of Octane Number (RON/MON)

Objective: To measure the Research Octane Number (RON) and Motor Octane Number (MON) of the prepared fuel blends according to industry-standard methods.

Governing Standards:

  • RON: ASTM D2699 - Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel.[1][13]

  • MON: ASTM D2700 - Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel.[16]

Principle: Both tests utilize a standardized, single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[1] The knock intensity of the test fuel is compared against that of primary reference fuels (blends of iso-octane and n-heptane). The octane number is determined by finding the reference fuel blend that produces the same knock intensity as the sample fuel under specific operating conditions.[1][16]

Key Differences in Test Conditions:

ParameterResearch Octane Number (RON)Motor Octane Number (MON)
Standard ASTM D2699ASTM D2700
Engine Speed 600 rpm900 rpm
Intake Air Temp. Varies with barometric pressure149 °C (300 °F)
Spark Timing 13° BTDC (fixed)Varies with compression ratio
Simulated Conditions Lower speed, milder driving (e.g., city driving)Higher speed, severe conditions (e.g., highway acceleration)

Abbreviated Test Procedure:

  • Engine Calibration & Standardization: Warm up and calibrate the CFR engine according to the relevant ASTM standard using standardized reference fuels.

  • Sample Introduction: Introduce the fuel blend (prepared in Protocol 1) into the CFR engine's fuel system.

  • Knock Intensity Measurement: Operate the engine under the specified conditions (for either RON or MON). Adjust the compression ratio until a standard level of knock intensity is observed and recorded.

  • Bracketing: Select two primary reference fuels that bracket the knock intensity of the sample fuel (one higher, one lower).

  • Determination: Run the engine on each bracketing reference fuel and record their respective knock intensities at the same compression ratio used for the sample.

  • Calculation: The octane number of the sample is calculated by interpolation between the octane numbers and knock intensities of the two bracketing reference fuels.

  • Reporting: Report the final octane number, specifying whether it is RON or MON.[13]

G cluster_prep Phase 1: Preparation cluster_test Phase 2: CFR Engine Testing cluster_analysis Phase 3: Analysis & Results prep Prepare Fuel Blends (Protocol 1) calibrate Calibrate CFR Engine (ASTM D2699 / D2700) prep->calibrate Test Sample base Base Fuel base->prep additive This compound additive->prep test_sample Run Sample Fuel & Measure Knock Intensity calibrate->test_sample bracket Run Bracketing Reference Fuels test_sample->bracket calc Interpolate & Calculate Octane Number bracket->calc report Report RON / MON Values calc->report

Figure 2: Standardized workflow for evaluating the octane number of a fuel additive.

Conclusion and Field Insights

This compound is a recognized component used in the formulation of high-octane gasoline.[2] Its branched olefinic structure contributes favorably to anti-knock characteristics, making it a subject of interest for fuel scientists and refinery engineers. The protocols outlined in this document, grounded in established ASTM standards, provide a robust framework for quantifying its performance.

For researchers, the critical takeaway is the necessity of standardized evaluation. The CFR engine remains the definitive tool for octane rating, and adherence to ASTM D2699 and D2700 is non-negotiable for generating credible, comparable data.[13][16] Beyond simple octane numbers, advanced combustion studies using techniques like jet-stirred reactors or shock tubes can provide deeper insights into the kinetic pathways and ignition delay times, further elucidating the additive's fundamental combustion properties.[11]

As the automotive industry continues to evolve, the role of specific hydrocarbon components like this compound in optimizing fuel formulations will remain a key area of research and development.

References

  • ASTM D2699 Method for Octane Number. Ayalytical.
  • Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel.
  • D8076 Standard Specification for 95, 98, and 100 Research Octane Number Test Fuels for Automotive Spark-Ignition Engines.
  • ASTM D2699 - Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel. eralytics.
  • This compound 563-46-2 wiki. Guidechem.
  • This compound 98 563-46-2. Sigma-Aldrich.
  • This compound 98 563-46-2 Properties. Sigma-Aldrich.
  • This compound | 563-46-2. ChemicalBook.
  • This compound CAS#: 563-46-2. ChemicalBook.
  • This compound CAS 563-46-2 Market Analysis. LinkedIn.
  • Production of 2-methyl-2-butene.
  • This compound. National Institute of Standards and Technology.
  • This compound | C5H10.
  • This compound. CAMEO Chemicals, NOAA.
  • An Experimental and Kinetic Modeling Study of 2-Methyl-2-Butene.
  • This compound, 98%. Fisher Scientific.
  • Experimental and Kinetic Modeling Study of 2-Methyl-2-Butene: Allylic Hydrocarbon Kinetics.
  • Octane Booster vs Premium Gas: Which is the Better Choice for Your Car? BOOSTane.

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High-Performance Liquid Chromatography for the Quantitative Analysis of 2-Methyl-1-butene via Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-Methyl-1-butene using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to its high volatility and lack of a native chromophore, direct HPLC analysis of this compound is impractical. The described method overcomes this challenge through a pre-column derivatization strategy based on a thiol-ene reaction. This compound is reacted with 2-naphthalenethiol, a reagent that introduces a highly UV-active naphthalene moiety to the analyte. This reaction yields a stable, non-volatile thioether derivative that is readily separated and quantified using standard reverse-phase HPLC. The protocol provides a comprehensive guide covering the principles of derivatization, step-by-step experimental procedures, and detailed HPLC conditions, offering a reliable analytical solution for process monitoring, quality control, and research applications where trace-level quantification of this volatile alkene is required.

Introduction: The Analytical Challenge

This compound (Isopentene) is a volatile organic compound (VOC) and a member of the pentene isomer family. It serves as a valuable intermediate in the synthesis of various chemicals, including polymers, agricultural products, and specialty solvents. In the pharmaceutical and drug development sectors, it can appear as a residual impurity in raw materials or be involved in specific synthetic pathways. Accurate quantification is therefore essential for ensuring product purity, process efficiency, and regulatory compliance.

However, the physicochemical properties of this compound present significant analytical hurdles for common liquid chromatography techniques.[1][2]

  • High Volatility: With a boiling point of 31°C, this compound is difficult to handle and prone to sample loss, complicating the preparation of accurate standards and samples.

  • Lack of a Chromophore: The molecule consists solely of carbon-carbon and carbon-hydrogen single and double bonds, which do not absorb light in the functional range of standard HPLC-UV detectors (typically >210 nm).[3]

While Gas Chromatography (GC) is a traditional choice for VOC analysis, HPLC offers advantages in laboratories where it is the predominant instrumentation or when analyzing complex matrices that are more amenable to liquid-phase separation. To make this compound detectable by HPLC-UV, a chemical modification known as derivatization is necessary.[4][5] This process involves reacting the analyte with a derivatizing agent to attach a new functional group—in this case, a chromophore—that strongly absorbs UV light.[1][6]

Principle of the Method: Thiol-Ene Derivatization

This method employs a pre-column derivatization strategy based on the thiol-ene reaction , a well-established chemical transformation that involves the addition of a thiol (R-SH) across a carbon-carbon double bond (ene).[7] For this application, this compound is reacted with 2-naphthalenethiol .

The key advantages of this approach are:

  • Introduction of a Strong Chromophore: The 2-naphthalenethiol reagent introduces the naphthalene aromatic system into the this compound molecule. The resulting thioether derivative possesses strong UV absorbance, enabling highly sensitive detection.[8]

  • Increased Stability and Reduced Volatility: The derivatized product is a significantly larger and less volatile molecule, making it stable under HPLC conditions and eliminating the handling issues associated with the parent alkene.

  • High Reaction Specificity: The thiol-ene reaction is highly specific for the carbon-carbon double bond, ensuring selective derivatization of the target analyte with minimal side reactions.

The reaction proceeds via an anti-Markovnikov addition mechanism, typically initiated by a radical source, to form 2-((2-methylbutan-1-yl)thio)naphthalene.

Figure 1. Derivatization reaction of this compound with 2-naphthalenethiol.

Experimental Protocol

This protocol provides a self-validating system. Adherence to the specified steps ensures reproducible derivatization and accurate quantification.

Materials and Reagents
  • This compound (≥99% purity)

  • 2-Naphthalenethiol (≥98% purity)

  • Azobisisobutyronitrile (AIBN)

  • Hexane or Isooctane (HPLC Grade, for trapping and standards)

  • Acetonitrile (ACN), HPLC Grade

  • Deionized Water (18.2 MΩ·cm)

  • Trifluoroacetic Acid (TFA), HPLC Grade

  • 2 mL Screw-Top Glass Vials with PTFE-lined Septa

Instrumentation
  • HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, vortex mixer, and heating block or water bath.

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) TFA in Deionized Water

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile

  • Derivatization Reagent (DR) Solution (10 mg/mL): Accurately weigh 100 mg of 2-naphthalenethiol and dissolve in 10 mL of acetonitrile. Prepare this solution fresh daily and protect from light.

  • Initiator Solution (5 mg/mL): Accurately weigh 50 mg of AIBN and dissolve in 10 mL of acetonitrile. Prepare this solution fresh daily.

Preparation of Standards (Calibration Curve)

Causality: Due to the high volatility of this compound, preparing standards by direct weighing is unreliable. The following gravimetric method using a non-volatile solvent minimizes evaporative loss.

  • Add approximately 10 mL of hexane to a 20 mL vial and seal it. Weigh the vial accurately (W1).

  • Using a chilled syringe, carefully inject ~100 µL of this compound below the solvent surface. Seal the vial immediately.

  • Reweigh the vial (W2). The exact mass of this compound is (W2 - W1). Calculate the concentration of this stock solution (e.g., in mg/mL).

  • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with hexane.

Sample Preparation and Derivatization Protocol
  • Sample Collection: If analyzing a process stream or headspace, bubble a known volume of gas through a pre-weighed vial containing a known volume of chilled hexane to trap the this compound.

  • Aliquot Transfer: In a 2 mL glass vial, add 200 µL of the standard solution or sample.

  • Reagent Addition: Add 100 µL of the Derivatization Reagent (DR) Solution to the vial.

  • Initiator Addition: Add 50 µL of the Initiator Solution (AIBN) to the vial.

  • Reaction: Immediately cap the vial tightly. Vortex for 10 seconds. Place the vial in a heating block set to 70°C for 60 minutes . The AIBN thermally decomposes to initiate the radical reaction.

  • Cooling: After 60 minutes, remove the vial and place it in a rack at room temperature to cool for 10 minutes. The reaction is effectively quenched upon cooling.

  • Dilution: Uncap the vial and add 650 µL of acetonitrile. This brings the total volume to 1.0 mL and ensures compatibility with the reverse-phase mobile phase.

  • Injection: Transfer the final solution to an HPLC vial for analysis.

Figure 2. Experimental workflow for the analysis of this compound.

HPLC Operating Conditions

The following conditions provide a robust starting point for method development. The gradient is designed to effectively separate the derivatized product from the excess 2-naphthalenethiol reagent.

ParameterValue
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-2 min: 60% B2-10 min: 60% to 95% B10-12 min: 95% B12.1-15 min: 60% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection Wavelength 234 nm

Expected Results and Discussion

Under the proposed conditions, the excess 2-naphthalenethiol reagent will elute first, followed by the more non-polar thioether derivative of this compound. A well-resolved, sharp peak for the derivative should be observed.

Data Presentation: The method should demonstrate excellent linearity across the calibrated range.

ParameterExpected Result
Retention Time (2-Naphthalenethiol) ~4.5 min
Retention Time (Derivative) ~8.2 min
Linearity (R²) >0.999
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.7 µg/mL

Method Validation and Trustworthiness: To ensure the trustworthiness of this protocol, a full method validation should be performed according to ICH guidelines or internal SOPs. This includes:

  • Specificity: Injecting a derivatized blank (hexane only) should show no interfering peaks at the retention time of the analyte derivative.

  • Accuracy: Spike-recovery experiments should be conducted on representative matrices to ensure there is no significant matrix effect on the derivatization efficiency or chromatographic analysis.

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day) should be assessed, with relative standard deviation (RSD) values typically expected to be below 2%.

Conclusion

The inherent challenges of analyzing this compound by HPLC are effectively overcome by the pre-column derivatization method presented in this note. The thiol-ene reaction with 2-naphthalenethiol provides a simple, robust, and reliable means to convert the volatile, non-absorbing alkene into a stable, UV-active derivative. This allows for sensitive and accurate quantification using standard reverse-phase HPLC instrumentation, making it an invaluable tool for quality control, impurity profiling, and research applications in the pharmaceutical and chemical industries.

References

  • SIELC Technologies. (2018). 2-Methylbut-1-ene. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Simultaneous Analysis of Six DNPH-Derivatized Aldehydes. Retrieved from [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Retrieved from [Link]

  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Pharmaceutical Analysis, 11(3), 163-174. Retrieved from [Link]

  • HTA S.R.L. (n.d.). Derivatization in HPLC. Retrieved from [Link]

  • Lee, H. J., et al. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Molecules, 26(18), 5473. Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

  • ResearchGate. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from [Link]

  • ACS Publications. (2023). Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • LCGC International. (2022). How It Works: UV Detection for HPLC. LCGC International, 35(1), 22-23. Retrieved from [Link]

  • MDPI. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Retrieved from [Link]

  • ResearchGate. (2020). Purple-Light Promoted Thiol-ene Reaction of Alkenes. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Naphthalenethiol on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2020). Purple-Light Promoted Thiol-ene Reaction of Alkenes. Retrieved from [Link]

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Application Notes & Protocols: Reaction Kinetics of 2-Methyl-1-butene with Atmospheric Radicals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the reaction kinetics of 2-methyl-1-butene with key atmospheric radicals, including hydroxyl (•OH), nitrate (•NO3), and chlorine (Cl•). This compound, a volatile organic compound (VOC) emitted from both biogenic and anthropogenic sources, plays a significant role in atmospheric chemistry. Its reactions with radicals contribute to the formation of secondary organic aerosols (SOAs) and ozone, impacting air quality and climate. Understanding the kinetics of these reactions is crucial for accurate atmospheric modeling and for assessing the environmental impact of this compound. This guide offers a theoretical background, comprehensive experimental protocols, kinetic data, and reaction mechanisms to support researchers in this field.

Introduction: The Significance of this compound in Atmospheric Chemistry

This compound (C₅H₁₀) is an alkene that is released into the atmosphere from various sources, including vegetative emissions and industrial processes.[1] As a reactive VOC, its atmospheric fate is primarily governed by reactions with photochemically generated radicals. The double bond in its structure makes it particularly susceptible to electrophilic attack by radicals such as •OH, •NO3, and Cl•.

These reactions initiate a cascade of complex chemical transformations, leading to the formation of a variety of oxygenated products. Some of these products can partition into the aerosol phase, contributing to the formation and growth of SOAs, which have significant implications for climate and human health. Furthermore, the oxidation of this compound in the presence of nitrogen oxides (NOx) can lead to the production of tropospheric ozone, a major component of smog.

A thorough understanding of the rate constants and mechanisms of these initial radical reactions is a prerequisite for the development of accurate chemical transport models that can predict air quality and the atmospheric lifetime of this important VOC. The atmospheric half-life of this compound with respect to reaction with hydroxyl radicals is estimated to be approximately 6.3 hours.[1]

Theoretical Background: Radical Reaction Mechanisms

The reactions of this compound with •OH, •NO3, and Cl• radicals primarily proceed via an electrophilic addition to the carbon-carbon double bond. The stability of the resulting radical adduct often dictates the major reaction pathway.

Reaction with Hydroxyl Radical (•OH)

The reaction with the hydroxyl radical is a dominant removal pathway for this compound during the daytime. The •OH radical adds to the double bond, forming two possible hydroxyalkyl radicals. The addition to the terminal carbon (C1) is generally favored due to the formation of a more stable tertiary radical on the adjacent carbon (C2).

  • Addition to C1: Forms a 2-methyl-1-hydroxy-2-butyl radical.

  • Addition to C2: Forms a 2-methyl-2-hydroxy-1-butyl radical.

Following their formation, these radical adducts react rapidly with molecular oxygen (O₂) to form peroxy radicals (RO₂). These peroxy radicals can then undergo a variety of reactions, including reactions with nitric oxide (NO), hydroperoxy radicals (HO₂), or other peroxy radicals, leading to the formation of stable products such as aldehydes, ketones, and organic nitrates.

Reaction with Nitrate Radical (•NO3)

During the nighttime, in the absence of sunlight, the nitrate radical becomes a significant oxidant for alkenes. Similar to the •OH radical, the •NO3 radical adds to the double bond of this compound to form a nitrooxyalkyl radical. The subsequent reactions of this radical with O₂ and other atmospheric species lead to the formation of organic nitrates and other oxygenated products.

Reaction with Chlorine Atom (Cl•)

In coastal and marine environments, chlorine atoms can be present in significant concentrations and can contribute to the oxidation of VOCs. The reaction of Cl• with this compound also proceeds primarily through addition to the double bond, forming a chloroalkyl radical.[2][3] This initial adduct then reacts further, typically with O₂, to form a variety of chlorinated products.

Experimental Protocols for Measuring Reaction Kinetics

The determination of accurate rate constants for the reactions of this compound with radicals is essential for atmospheric modeling. Several well-established experimental techniques can be employed for this purpose.[4][5][6]

Relative Rate Method

The relative rate method is a widely used technique for determining the rate constant of a reaction of interest by comparing its rate to that of a reference reaction with a well-known rate constant.

Protocol: Relative Rate Measurement in a Smog Chamber

  • Chamber Preparation: A large-volume (typically several cubic meters) environmental chamber made of FEP Teflon film is flushed with purified air for several hours to minimize background contaminants.

  • Reagent Introduction: Known concentrations of this compound, a reference compound (e.g., isoprene or another alkene with a well-characterized rate constant), and a radical precursor are introduced into the chamber. For •OH radical studies, methyl nitrite (CH₃ONO) or hydrogen peroxide (H₂O₂) can be used as a photolytic source. For •NO3 radical studies, N₂O₅ is often used as a thermal source. For Cl• studies, Cl₂ is used as a photolytic source.

  • Initiation of Reaction: The reaction is initiated by photolysis of the radical precursor using UV lamps or by thermal decomposition.

  • Monitoring of Concentrations: The concentrations of this compound and the reference compound are monitored over time using techniques such as Gas Chromatography with a Flame Ionization Detector (GC-FID) or Proton Transfer Reaction Mass Spectrometry (PTR-MS).

  • Data Analysis: The rate constant of the reaction of interest (k_alkene) can be determined from the following relationship:

    ln([alkene]₀/[alkene]ₜ) = (k_alkene/k_ref) * ln([ref]₀/[ref]ₜ)

    where [alkene]₀ and [ref]₀ are the initial concentrations, [alkene]ₜ and [ref]ₜ are the concentrations at time t, and k_ref is the known rate constant for the reference reaction. A plot of ln([alkene]₀/[alkene]ₜ) versus ln([ref]₀/[ref]ₜ) should yield a straight line with a slope of k_alkene/k_ref.

Causality Behind Experimental Choices:

  • Large Chamber Volume: Minimizes wall effects and provides a more homogeneous reaction environment.

  • FEP Teflon Film: Chemically inert and has low off-gassing properties, reducing interference from chamber walls.

  • Choice of Reference Compound: The reference compound should have a rate constant of similar magnitude to the compound of interest to ensure accurate measurement over the same timescale. Its absorption spectrum should also be considered to avoid interference with the photolysis source.

Flash Photolysis-Resonance Fluorescence (FP-RF)

The FP-RF technique is an absolute method for directly measuring reaction rate constants. It involves the rapid production of radicals via flash photolysis and their subsequent detection by resonance fluorescence.

Protocol: FP-RF Measurement of •OH Reaction Rate

  • Radical Generation: A pulse of UV light from a flash lamp photolyzes a precursor molecule (e.g., H₂O or O₃ in the presence of H₂O) to generate •OH radicals.

  • Reaction Monitoring: The decay of the •OH radical concentration is monitored in real-time by resonance fluorescence. A light source (e.g., a microwave-discharge lamp) excites the •OH radicals to a higher electronic state, and the subsequent fluorescence as they relax back to the ground state is detected by a photomultiplier tube.

  • Kinetic Analysis: In the presence of an excess concentration of this compound, the decay of the •OH radical concentration will follow pseudo-first-order kinetics. The observed first-order rate constant (k') is given by:

    k' = k_bi * [this compound] + k_d

    where k_bi is the bimolecular rate constant of interest and k_d is the first-order decay rate of •OH in the absence of the reactant. By measuring k' at various concentrations of this compound, a plot of k' versus [this compound] will yield a straight line with a slope equal to k_bi.

Causality Behind Experimental Choices:

  • Pulsed Radical Generation: Allows for the direct observation of the radical decay in real-time.

  • Resonance Fluorescence Detection: Highly sensitive and selective for the detection of specific radical species.

  • Pseudo-first-order Conditions: Simplifies the kinetic analysis by making the reaction appear first-order with respect to the radical concentration.

Visualization of Experimental Workflow and Reaction Pathways

Experimental Workflow for Relative Rate Measurements

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis chamber_prep Chamber Flushing (Purified Air) reagent_intro Introduce Reactants: - this compound - Reference Compound - Radical Precursor chamber_prep->reagent_intro Establish clean baseline initiation Initiate Reaction (Photolysis/Thermal) reagent_intro->initiation Introduce known concentrations monitoring Monitor Concentrations (GC-FID or PTR-MS) initiation->monitoring Start reaction clock plot_data Plot ln([alkene]₀/[alkene]ₜ) vs. ln([ref]₀/[ref]ₜ) monitoring->plot_data Collect time-series data calc_k Determine Rate Constant from Slope plot_data->calc_k Linear regression

Caption: Workflow for determining reaction rate constants using the relative rate method.

Reaction Pathway for this compound with OH Radical

G cluster_products Reaction Products reactant This compound adduct Hydroxyalkyl Radical Adduct (Tertiary radical favored) reactant->adduct + •OH (Addition) oh_radical •OH oh_radical->adduct peroxy_radical Peroxy Radical (RO₂) adduct->peroxy_radical + O₂ o2 O₂ o2->peroxy_radical aldehydes Aldehydes peroxy_radical->aldehydes + NO, HO₂, RO₂ ketones Ketones peroxy_radical->ketones nitrates Organic Nitrates peroxy_radical->nitrates

Caption: Simplified reaction mechanism for the OH-initiated oxidation of this compound.

Kinetic Data Summary

The following table summarizes the experimentally determined rate constants for the gas-phase reactions of this compound with •OH, •NO3, and Cl• radicals at or near room temperature and atmospheric pressure.

RadicalRate Constant (cm³ molecule⁻¹ s⁻¹)Temperature (K)PressureReference
•OH6.07 x 10⁻¹¹2981 atm[1]
•NO3(2.45 ± 0.34) x 10⁻¹⁵AmbientNot Specified[7]
Cl•(3.58 ± 0.40) x 10⁻¹⁰298 ± 31 atm[2][3]

Concluding Remarks

The reaction kinetics of this compound with atmospheric radicals are fundamental to understanding its role in air quality and climate. The protocols and data presented in this guide provide a solid foundation for researchers investigating the atmospheric chemistry of this and other volatile organic compounds. Accurate kinetic data, obtained through robust experimental methods, are essential for the continuous improvement of atmospheric models. Future research should focus on elucidating the detailed product distributions from these reactions under a variety of atmospheric conditions to further refine our understanding of SOA and ozone formation.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Lukacs, A., & Mezyk, S. P. (n.d.). The Reactivity of the Nitrate Radical (•NO3) in Aqueous and Organic Solutions. INL Research Library Digital Repository - Idaho National Laboratory. Retrieved from [Link]

  • Ezell, M. J., et al. (2002). Kinetics of reactions of chlorine atoms with a series of alkenes at 1 atm and 298 K. SciSpace. Retrieved from [Link]

  • Gai, Y., et al. (2009). Rate constants for the gas-phase reactions of NO3 radicals and O3 with C6-C14 1-alkenes and 2-methyl-1-alkenes at 296 + - PubMed. PubMed. Retrieved from [Link]

  • Ezell, M. J., et al. (n.d.). P1.12 KINETICS OF REACTIONS OF CHLORINE ATOMS WITH A SERIES OF ALKENES AT 1 ATM AND 298 K. AMS supported meetings. Retrieved from [Link]

  • LibreTexts. (2022). 17.7: Experimental methods of chemical kinetics. Chemistry LibreTexts. Retrieved from [Link]

  • Vereecken, L., & Peeters, J. (n.d.). Kinetic parameters for gas-phase reactions: Experimental and theoretical challenges. Physical Chemistry Chemical Physics (RSC Publishing). Retrieved from [Link]

  • Fiveable. (n.d.). Experimental Methods in Chemical Kinetics. Fiveable. Retrieved from [Link]

Sources

Application Note & Protocols: 2-Methyl-1-butene in the Production of Specialty Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers and scientists on the utilization of 2-methyl-1-butene as a monomer for the synthesis of specialty polymers. It delves into the nuances of cationic and coordination polymerization techniques, offering detailed, field-proven protocols. The guide emphasizes the causal relationships behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying polymer chemistry. All methodologies are presented with the goal of producing well-defined polymeric materials and are supported by authoritative references.

Introduction: The Unique Potential of this compound

This compound, an asymmetrical five-carbon α-olefin, serves as a valuable building block in the synthesis of specialty polymers.[1][2] Its branched structure, featuring a terminal double bond and a tertiary carbon atom, imparts unique reactivity and results in polymers with distinct properties compared to their linear counterparts.[1][3] The electron-donating methyl and ethyl groups on the double bond make the monomer particularly susceptible to electrophilic attack, rendering it an excellent candidate for cationic polymerization.[4] Furthermore, its structure allows for the creation of polymers with tailored characteristics, such as enhanced flexibility and toughness when used as a comonomer in polyolefin manufacturing.[1]

This guide will explore the two primary pathways for polymerizing this compound: cationic polymerization to produce homopolymers and coordination polymerization for stereoregular polymers and copolymers.

Part 1: Cationic Polymerization of this compound

Cationic polymerization of this compound proceeds via a carbocationic intermediate. The stability of the tertiary carbocation formed upon initiation is a key driver for this mechanism's success.[4] This method is highly sensitive to impurities, particularly water, which can act as a terminating agent and significantly shorten polymer chains.[5][6] Therefore, rigorous purification of monomer, solvent, and initiator is paramount for achieving high molecular weight polymers.

Mechanistic Rationale & Experimental Causality

The polymerization is typically initiated by a strong protic acid or a Lewis acid in conjunction with a proton source (co-initiator).[5]

  • Initiation: A proton adds to the double bond of this compound, forming a relatively stable tertiary carbocation. This is the rate-determining step.

  • Propagation: The carbocationic center of the growing polymer chain electrophilically attacks the double bond of a new monomer molecule. This process repeats, extending the polymer chain.

  • Termination & Chain Transfer: The reaction can be terminated by the loss of a proton or by reaction with nucleophilic impurities. Chain transfer to monomer can also occur, where the growing chain transfers its positive charge to a new monomer molecule, starting a new chain but terminating the previous one.

Why Low Temperature is Critical: Cationic polymerizations are often conducted at very low temperatures (e.g., -78°C to -130°C). This is to suppress chain-transfer and termination reactions, which have higher activation energies than the propagation step. Lowering the temperature favors the propagation reaction, leading to the formation of higher molecular weight polymers.[7]

Experimental Protocol: Synthesis of Poly(this compound) via Cationic Polymerization

This protocol describes the synthesis using a Lewis acid initiator, aluminum trichloride (AlCl₃), at low temperatures.

Materials:

  • This compound (≥98%, inhibitor-free)

  • Aluminum trichloride (AlCl₃, anhydrous)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Methanol (for quenching)

  • Nitrogen or Argon gas (high purity)

  • Standard Schlenk line and glassware

Workflow Diagram:

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase p1 Purify Monomer & Solvent p2 Dry Glassware & Assemble Schlenk Line p1->p2 p3 Prepare Initiator Solution (AlCl3 in CH2Cl2) p2->p3 r1 Cool Reactor to -78°C (Dry Ice/Acetone) p3->r1 Transfer to Reactor r2 Add Anhydrous CH2Cl2 and Monomer r1->r2 r3 Slowly Add Initiator Solution via Syringe r2->r3 r4 Polymerize for 2-4 hours Under Inert Atmosphere r3->r4 w1 Quench Reaction with Cold Methanol r4->w1 End of Reaction w2 Precipitate Polymer w1->w2 w3 Filter and Wash Polymer with Methanol w2->w3 w4 Dry Polymer under Vacuum at 40°C w3->w4

Caption: Cationic polymerization workflow.

Step-by-Step Procedure:

  • Monomer and Solvent Purification: It is critical that the monomer and solvent are free from water and other impurities.[8] Pass this compound and dichloromethane through an activated alumina column immediately before use to remove inhibitors and trace moisture.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the experiment.

  • Reaction Cooldown: Immerse the flask in a dry ice/acetone bath to achieve a stable temperature of -78°C.

  • Reagent Addition:

    • Transfer the desired volume of anhydrous dichloromethane (e.g., 100 mL) into the cooled flask via cannula.

    • Add the purified this compound (e.g., 10 mL, ~0.11 mol) to the solvent.

    • In a separate, dry glovebox, prepare a stock solution of AlCl₃ in anhydrous dichloromethane (e.g., 0.1 M).

  • Initiation: Slowly add the AlCl₃ solution dropwise to the stirred monomer solution using a syringe. The amount of initiator will determine the target molecular weight. A monomer-to-initiator ratio of 100:1 to 500:1 is a good starting point.

  • Polymerization: Allow the reaction to proceed for 2 to 4 hours at -78°C. The solution may become more viscous as the polymer forms.

  • Termination (Quenching): Terminate the polymerization by adding a small amount of pre-chilled methanol (e.g., 5 mL) to the reaction mixture. This will react with the cationic chain ends.

  • Polymer Isolation: Pour the reaction mixture into a larger beaker containing vigorously stirred methanol (e.g., 500 mL). The polymer will precipitate as a white solid.

  • Purification: Allow the precipitate to settle, then decant the supernatant. Wash the polymer multiple times with fresh methanol to remove any residual monomer and initiator salts.

  • Drying: Collect the polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Data & Characterization

The resulting poly(this compound) is typically an amorphous, tacky solid. Key characterization techniques include:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the polymer structure.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

ParameterTypical Value RangeSignificance
Monomer:Initiator Ratio 100:1 - 1000:1Controls theoretical molecular weight.
Reaction Temperature -78°C to -130°CLower temperatures reduce side reactions, increasing Mw.
Molecular Weight (Mn) 5,000 - 50,000 g/mol Dependent on purity and reaction conditions.
Polydispersity Index (PDI) 1.5 - 3.0Indicates the breadth of the molecular weight distribution.
Glass Transition (Tg) -20°C to 0°CVaries with molecular weight.

Part 2: Ziegler-Natta / Metallocene-Catalyzed Polymerization

For applications requiring stereochemical control, coordination polymerization using Ziegler-Natta or metallocene catalysts is the method of choice.[9][10] These catalysts, typically based on titanium or zirconium, can produce isotactic or syndiotactic polymers, which have more ordered structures and can exhibit crystallinity.[9][11]

Mechanistic Rationale & Experimental Causality

Ziegler-Natta catalysis involves a transition metal precatalyst (e.g., TiCl₄) and a co-catalyst/activator, which is typically an organoaluminum compound like triethylaluminium (Al(C₂H₅)₃).[9][11]

  • Catalyst Activation: The organoaluminum compound alkylates the transition metal center, forming the active catalytic site.

  • Coordination & Insertion: The alkene monomer coordinates to the vacant orbital of the transition metal. This is followed by an insertion reaction, where the monomer inserts into the metal-alkyl bond, extending the polymer chain. This process is known as the Cossee-Arlman mechanism.

  • Stereocontrol: The steric environment of the ligands around the metal center dictates how the incoming monomer can approach and insert, thus controlling the stereochemistry (tacticity) of the final polymer.[10]

Why a Co-catalyst is Essential: The organoaluminum co-catalyst serves multiple crucial roles: it alkylates the precatalyst to create the active site, acts as a reducing agent for the transition metal, and scavenges impurities from the reaction medium.[9]

Experimental Protocol: Synthesis of Isotactic Poly(this compound)

This protocol outlines a general procedure using a supported Ti-based Ziegler-Natta catalyst.

Materials:

  • This compound (polymerization grade)

  • Magnesium chloride (MgCl₂, anhydrous, as support)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminium (TEAL, as a solution in heptane)

  • Heptane (anhydrous)

  • Methanol with 5% HCl (for quenching and catalyst residue removal)

  • Nitrogen or Argon gas (high purity)

  • High-pressure stainless-steel reactor (e.g., Parr reactor)

Workflow Diagram:

G cluster_prep Catalyst & Reactor Prep cluster_reaction Polymerization cluster_workup Workup & Isolation p1 Prepare Supported Catalyst (TiCl4 on MgCl2) r2 Add Catalyst Slurry p1->r2 p2 Dry & Purge Reactor r1 Add Heptane & TEAL (Co-catalyst/Scavenger) p2->r1 r1->r2 r3 Introduce Monomer (this compound) r2->r3 r4 Heat to 50-70°C Maintain Pressure r3->r4 w1 Vent & Cool Reactor r4->w1 w2 Quench with Acidic Methanol w1->w2 w3 Filter and Wash Polymer (Methanol, Water) w2->w3 w4 Dry Polymer under Vacuum at 60°C w3->w4

Caption: Ziegler-Natta polymerization workflow.

Step-by-Step Procedure:

  • Reactor Preparation: Ensure the polymerization reactor is clean, dry, and thoroughly purged with high-purity inert gas to remove all oxygen and moisture.

  • Solvent and Co-catalyst Addition: Charge the reactor with anhydrous heptane (e.g., 250 mL). Add the triethylaluminium solution (e.g., 1.0 M in heptane) to act as a scavenger for any remaining impurities. Stir for 15 minutes.

  • Catalyst Addition: Introduce the solid Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂) as a slurry in heptane. The amount will depend on the desired activity and polymer yield.

  • Monomer Introduction: Pressurize the reactor with the this compound monomer to the desired partial pressure or add it as a liquid.

  • Polymerization: Heat the reactor to the target temperature (e.g., 50-70°C) and maintain it for the desired reaction time (e.g., 1-3 hours). Monitor the temperature and pressure throughout the process.

  • Termination: Cool the reactor to room temperature and safely vent any unreacted monomer.

  • Catalyst Deactivation and Polymer Precipitation: Carefully quench the reaction by slowly adding acidic methanol (5% HCl v/v). This deactivates the catalyst and precipitates the polymer. The acid helps to dissolve the catalyst residues (MgCl₂ and TiO₂).

  • Purification: Stir the polymer slurry for 1-2 hours. Filter the polymer and wash it extensively with methanol and then deionized water until the washings are neutral.

  • Drying: Dry the final polymer product in a vacuum oven at 60°C to a constant weight.

Data & Characterization

Stereoregular polymers produced by this method can exhibit crystallinity and have higher melting points and mechanical strength compared to their atactic counterparts.

  • X-ray Diffraction (XRD): To confirm the crystalline nature of the polymer.

  • ¹³C NMR Spectroscopy: Crucial for determining the tacticity (isotactic, syndiotactic, or atactic) of the polymer chain.[10]

  • DSC: To identify both the glass transition temperature (Tg) and the melting temperature (Tm).

ParameterTypical Value RangeSignificance
Al:Ti Molar Ratio 50:1 - 200:1Optimizes catalyst activity and stability.
Reaction Temperature 50°C - 80°CAffects polymerization rate and polymer properties.
Tacticity >90% IsotacticControlled by the catalyst system.
Crystallinity 20% - 50%Influences mechanical and thermal properties.
Melting Temperature (Tm) 100°C - 180°CDependent on tacticity and crystal structure.

Applications of Poly(this compound) Based Polymers

While not as common as polyethylene or polypropylene, polymers derived from this compound have niche applications where their specific properties are advantageous.

  • Adhesives and Sealants: The amorphous, tacky nature of atactic poly(this compound) makes it suitable for use in pressure-sensitive adhesives and sealants, similar to polyisobutylene.[6]

  • Polymer Modification: When used as a comonomer with ethylene or propylene, this compound can disrupt crystallinity, leading to the production of specialty elastomers and flexible plastics with improved impact resistance and toughness.[1]

  • High-Performance Materials: Stereoregular polymers, with their potential for higher thermal stability, could find use in specialty molding applications.

Safety and Handling

  • This compound: Is a highly flammable and volatile liquid.[12] Handle only in a well-ventilated fume hood, away from ignition sources.

  • Lewis Acids (AlCl₃, TiCl₄): Are water-reactive and corrosive. Handle in a glovebox or under an inert atmosphere.

  • Organoaluminum Compounds (TEAL): Are pyrophoric (ignite spontaneously in air). Must be handled with extreme care under a strict inert atmosphere using proper Schlenk techniques.

  • Pressurized Reactors: All high-pressure reactions should be conducted behind a safety shield with appropriate pressure-relief systems.

References

  • Polymerization of Alkenes. (2020). Chemistry LibreTexts. [Link]

  • Cationic polymerization. Wikipedia. [Link]

  • Ziegler–Natta catalyst. Wikipedia. [Link]

  • A. Polymerization: Cationic Polymerization. University of Texas at Austin, Department of Chemistry. [Link]

  • This compound CAS 563-46-2 Market Size, Share, Growth. 360iResearch. [Link]

  • Heterogeneous ziegler-natta catalysis for alkene polymerization. Scienomics. [Link]

  • Synthetic Methods in Polymer Chemistry: Ziegler-Natta Polymerization. College of Saint Benedict and Saint John's University. [Link]

  • This compound | C5H10. PubChem, National Institutes of Health. [Link]

  • Crystalline poly (3‐methyl butene‐1) obtained by cationic polymerisation. Semantic Scholar. [Link]

  • This compound Definition. Fiveable. [Link]

  • 13.3: Polymerization of Alkenes. (2021). Chemistry LibreTexts. [Link]

  • Monomer/solvent purification.

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Troubleshooting & Optimization

Technical Support Center: Maximizing 2-Methyl-1-butene Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methyl-1-butene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes.

Introduction

This compound is a valuable branched olefin used in the synthesis of various organic compounds and as a monomer in polymer production.[1] A common and accessible laboratory synthesis involves the acid-catalyzed dehydration of 2-methyl-2-butanol (tert-amyl alcohol).[2][3] This reaction, however, often leads to a mixture of isomeric alkenes, primarily the thermodynamically more stable 2-methyl-2-butene, in accordance with Saytzeff's rule.[4][5][6] Achieving a high yield of the less substituted this compound (the Hofmann product) requires careful control over reaction conditions and an understanding of the underlying E1 elimination mechanism.

This guide will address common challenges encountered during this synthesis and provide actionable solutions to improve the yield and purity of your desired product.

Frequently Asked Questions (FAQs)

Q1: Why is 2-methyl-2-butene the major product in the acid-catalyzed dehydration of 2-methyl-2-butanol?

A1: The acid-catalyzed dehydration of 2-methyl-2-butanol proceeds via an E1 elimination mechanism, which involves the formation of a tertiary carbocation intermediate.[7][8] This carbocation can lose a proton from an adjacent carbon to form a double bond. According to Saytzeff's rule, elimination reactions that proceed through a carbocation intermediate favor the formation of the most substituted (and therefore most stable) alkene.[5][6] 2-Methyl-2-butene is a trisubstituted alkene, whereas this compound is a disubstituted alkene. The greater stability of the trisubstituted alkene makes it the thermodynamically favored product.[9][10]

Q2: What are the primary challenges in synthesizing this compound with high purity?

A2: The main challenges are:

  • Low Selectivity: The inherent preference for the formation of the more stable 2-methyl-2-butene isomer.[4]

  • Product Separation: The boiling points of this compound (31°C) and 2-methyl-2-butene (38.5°C) are very close, making their separation by simple distillation difficult and requiring efficient fractional distillation.[4][11][12]

  • Polymerization: Under strongly acidic conditions and higher temperatures, the alkene products can undergo polymerization, reducing the overall yield.

Q3: Are there alternative methods to synthesize this compound that offer higher selectivity?

A3: Yes, alternative routes that avoid the formation of a carbocation intermediate can provide higher selectivity. One such method is to convert 2-methyl-2-butanol to a corresponding halide (e.g., 2-chloro-2-methylbutane) and then perform an E2 elimination using a sterically hindered, non-nucleophilic base like potassium tert-butoxide.[13][14] The bulky base will preferentially abstract a proton from the less sterically hindered primary carbon, favoring the formation of the Hofmann product, this compound.[5][15]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound via the dehydration of 2-methyl-2-butanol.

Problem 1: Low Overall Yield of Alkene Mixture

Symptom: The total mass of the collected distillate (mixture of this compound and 2-methyl-2-butene) is significantly lower than the theoretical yield.

Potential CauseSuggested Solutions
Incomplete Reaction - Increase Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Gas Chromatography (GC) if possible. - Increase Catalyst Concentration: While sulfuric acid is a catalyst, an insufficient amount may lead to a slow or incomplete reaction.[16] Ensure the recommended catalytic amount is used.
Loss of Volatile Product - Cool the Receiving Flask: Both alkene products are highly volatile.[12] The receiving flask of the distillation apparatus should be kept in an ice bath to minimize evaporative losses.[17] - Ensure Airtight Apparatus: Check all joints of the distillation setup to prevent the escape of product vapors.
Polymerization of Alkenes - Control Temperature: Avoid excessive heating of the reaction mixture, as this can promote polymerization. - Use a Milder Catalyst: Consider using a less harsh acid catalyst, such as phosphoric acid, which can sometimes reduce polymerization.[2]
Problem 2: Poor Selectivity for this compound (High Proportion of 2-Methyl-2-butene)

Symptom: GC or NMR analysis of the product mixture shows a significantly higher percentage of 2-methyl-2-butene than desired. Ratios of approximately 4:1 (2-methyl-2-butene:this compound) are common with strong acid catalysts.[4]

Potential CauseSuggested Solutions
Thermodynamic Control - Lower Reaction Temperature: Lowering the reaction temperature can sometimes slightly favor the kinetically controlled product (Hofmann product), although the effect may be minimal in E1 reactions. - Use a Bulky Base (Alternative Route): As mentioned in the FAQs, for higher selectivity, convert the alcohol to a good leaving group (like a halide) and use a sterically hindered base (e.g., potassium tert-butoxide) to favor the Hofmann elimination product.[13][14]
Catalyst Choice - Explore Alternative Catalysts: While strong protic acids like H₂SO₄ and H₃PO₄ are common, some solid acid catalysts or different reaction conditions might alter the product ratio. For instance, passing the alcohol vapors over heated alumina (Al₂O₃) can sometimes favor the Hofmann product.
Problem 3: Presence of Unreacted 2-Methyl-2-butanol in the Product

Symptom: The IR spectrum of the product shows a broad peak around 3200-3600 cm⁻¹ (O-H stretch), or GC analysis shows a peak corresponding to the starting alcohol.

Potential CauseSuggested Solutions
Incomplete Dehydration - Increase Reaction Time or Temperature: Gently increase the heating or allow the reaction to run longer to ensure all the alcohol has reacted. - Efficient Water Removal: The dehydration is an equilibrium reaction. Ensure that the alkene/water azeotrope is efficiently distilled out as it forms to drive the reaction to completion.
Inefficient Distillation - Monitor Distillation Temperature: The boiling point of 2-methyl-2-butanol is 102°C.[4] If the distillation temperature rises significantly above the boiling points of the alkenes (31-39°C), it may indicate that the starting material is co-distilling. Stop the distillation once the alkene products have been collected.[12]

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of 2-Methyl-2-butanol

This protocol describes a standard laboratory procedure for the dehydration of 2-methyl-2-butanol using sulfuric acid.

  • Setup: Assemble a simple distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure the receiving flask is placed in an ice bath.

  • Reagents: In the round-bottom flask, combine 2-methyl-2-butanol and a catalytic amount of concentrated sulfuric acid (a common ratio is approximately 1 part acid to 4 parts alcohol by volume).[8] Add a few boiling chips.

  • Distillation: Gently heat the mixture. The alkene products will co-distill with water as they form. Collect the distillate that comes over between 30°C and 45°C.[12]

  • Workup:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer with a small amount of 10% sodium hydroxide solution to neutralize any residual acid.[17]

    • Separate the aqueous layer.

    • Dry the organic layer over anhydrous calcium chloride or sodium sulfate.[8][17]

  • Purification (Optional): If a purer product is required, perform a careful fractional distillation of the dried organic layer, collecting the fraction that boils at the desired temperature.

Protocol 2: Product Analysis by Gas Chromatography (GC)
  • Sample Preparation: Prepare a dilute solution of your product mixture in a volatile solvent (e.g., hexane or diethyl ether).

  • GC Conditions: Use a non-polar GC column. Set the injector and detector temperatures appropriately (e.g., 150-200°C). Program the oven temperature to start low (e.g., 40°C) and ramp up slowly.

  • Analysis: Inject a small volume (e.g., 1 µL) of your sample. The compound with the lower boiling point, this compound (BP 31°C), should have a shorter retention time than 2-methyl-2-butene (BP 38.5°C).[12] The relative peak areas can be used to determine the ratio of the two isomers in your product mixture.

Visualizations

Reaction Mechanism

G Dehydration of 2-Methyl-2-butanol (E1 Mechanism) cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Deprotonation A 2-Methyl-2-butanol B Protonated Alcohol (Oxonium Ion) A->B + H+ A->B C Tertiary Carbocation B->C - H2O (Good Leaving Group) B->C D This compound (Hofmann Product, Minor) C->D - H+ (from primary carbon) C->D E 2-Methyl-2-butene (Saytzeff Product, Major) C->E - H+ (from secondary carbon) C->E

Caption: E1 mechanism for the dehydration of 2-methyl-2-butanol.

Troubleshooting Workflow

G Troubleshooting Low Yield Start Low Overall Yield Q1 Is there unreacted starting material? Start->Q1 Sol1 Increase reaction time/temp. Ensure efficient water removal. Q1->Sol1 Yes Q2 Is the product pure alkene? Q1->Q2 No Sol2 Check for polymerization. Control temperature. Q2->Sol2 No (Polymer Present) Sol3 Check for product loss. Cool receiving flask. Check for leaks. Q2->Sol3 Yes

Sources

Technical Support Center: Isomerization of 2-Methyl-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the isomerization of 2-methyl-1-butene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important chemical transformation. Here, we will address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My isomerization of this compound to 2-methyl-2-butene is showing low selectivity. What are the likely side reactions, and how can I minimize them?

A1: Low selectivity in the isomerization of this compound is a common issue, often stemming from several competing side reactions. The primary desired reaction is the migration of the double bond to form the more thermodynamically stable internal alkene, 2-methyl-2-butene. However, under typical acid-catalyzed conditions, the carbocation intermediate can undergo other transformations.

Common Side Reactions:

  • Oligomerization/Dimerization: This is one of the most significant side reactions, where two or more molecules of the starting material or product react to form larger molecules (oligomers).[1][2][3] This process is also acid-catalyzed and can lead to the formation of C10, C15, and larger hydrocarbons, which can reduce the yield of the desired C5 isomer and potentially deactivate the catalyst.

  • Skeletal Isomerization: Although less common under mild conditions, the carbon skeleton of the butene molecule can rearrange to form other isomers, such as isobutene.[4][5][6] This is more prevalent at higher temperatures and with specific types of catalysts, like certain zeolites.

  • Cracking: At elevated temperatures, the butene molecules can break down into smaller fragments, a process known as cracking.[4]

  • Coke Formation: Over time, complex hydrocarbon structures can build up on the catalyst surface, leading to deactivation. This "coke" blocks active sites and can hinder the diffusion of reactants and products.[5]

Troubleshooting & Minimization Strategies:

StrategyRationaleKey Parameters to Control
Optimize Catalyst Choice The type of acid catalyst plays a crucial role. Solid acid catalysts like zeolites (e.g., H-FER, H-TON) or sulfonic acid resins can offer better selectivity than homogeneous acids by providing shape-selective environments that favor the desired isomerization.[5][7][8]Catalyst type, pore size, acidity (acid site density and strength).
Control Reaction Temperature Higher temperatures can increase the rate of undesired side reactions like oligomerization and cracking.[9]Maintain the lowest effective temperature that provides a reasonable reaction rate for isomerization.
Adjust Reactant Concentration/Pressure High concentrations of the alkene can favor bimolecular reactions like dimerization.[4]Lowering the partial pressure of this compound (e.g., by using an inert gas) can suppress these side reactions.
Manage Reaction Time Longer reaction times can lead to the accumulation of side products and catalyst deactivation.Monitor the reaction progress and stop it once the desired conversion is achieved to prevent further side reactions.
Q2: I am observing rapid deactivation of my solid acid catalyst. What is the cause, and how can I improve catalyst stability?

A2: Rapid catalyst deactivation is a frequent challenge, primarily caused by the deposition of carbonaceous materials, often referred to as "coke," on the catalyst's active sites and within its porous structure.[5]

Mechanism of Deactivation: The highly reactive carbocation intermediates involved in the isomerization can undergo further reactions, leading to the formation of complex, high-molecular-weight hydrocarbons. These compounds can physically block the pores of the catalyst, preventing reactant molecules from reaching the active sites.

Strategies to Enhance Catalyst Longevity:

  • Catalyst Regeneration: Many solid acid catalysts can be regenerated. A common method involves a controlled burn-off of the coke in the presence of air or a diluted oxygen stream at elevated temperatures.[5] It is crucial to carefully control the temperature during regeneration to avoid damaging the catalyst structure.

  • Use of a Co-solvent: In some systems, employing a solvent like supercritical carbon dioxide can help to dissolve and remove coke precursors from the catalyst surface, thereby reducing the rate of deactivation.[10]

  • Catalyst Modification: Modifying the catalyst, for example, by incorporating a metal component or altering its acidity, can sometimes suppress coke-forming reactions.

  • Process Conditions: As mentioned in Q1, operating at lower temperatures and reactant partial pressures can significantly reduce the rate of coke formation.

Q3: Can skeletal isomerization occur, and how would I detect the formation of products like isobutene?

A3: Yes, skeletal isomerization can occur, leading to a rearrangement of the carbon backbone.[4][5][6] In the case of this compound (a C5 alkene), skeletal isomerization would lead to other C5 isomers with different branching, or potentially cracking to smaller molecules like isobutene (a C4 alkene). The formation of isobutene from a C5 starting material would necessarily involve a cracking step following an initial dimerization or oligomerization. A more direct skeletal isomerization would be the conversion to other pentene isomers.

Detection of Skeletal Isomers:

  • Gas Chromatography (GC): This is the most common and effective method for separating and identifying volatile products. By comparing the retention times of the components in your product mixture with those of authentic standards (e.g., isobutene, 1-butene, 2-butene), you can identify and quantify the various isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Coupling a gas chromatograph to a mass spectrometer provides an even more powerful analytical tool. The mass spectrometer will provide the mass-to-charge ratio of the fragments of each separated component, allowing for confident identification of the different isomers based on their unique fragmentation patterns.[6]

Experimental Protocols

Protocol 1: Catalyst Regeneration via Calcination

This protocol describes a general procedure for regenerating a coked solid acid catalyst.

Materials:

  • Coked catalyst

  • Tube furnace with temperature control

  • Quartz or ceramic reactor tube

  • Source of dry, compressed air and an inert gas (e.g., nitrogen)

  • Mass flow controllers

Procedure:

  • Place the coked catalyst in the reactor tube within the furnace.

  • Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min while slowly ramping the temperature to 150-200 °C to remove any physisorbed water and volatile organics. Hold for 1-2 hours.

  • While maintaining the inert gas flow, gradually increase the temperature to the desired calcination temperature (typically 450-550 °C, but this is catalyst-dependent).

  • Once the target temperature is stable, slowly introduce a controlled flow of dry air. A common starting point is a mixture of 5-10% air in nitrogen.

  • Monitor the temperature of the catalyst bed. The coke burn-off is an exothermic process, so be prepared to reduce the air concentration or furnace temperature if a significant exotherm is observed.

  • Continue the calcination until the coke is completely removed. This can be monitored by analyzing the off-gas for CO2 and CO. The process is complete when the concentration of these gases returns to baseline.

  • Once regeneration is complete, switch off the air supply and cool the catalyst to room temperature under a flow of inert gas.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the primary reaction pathway for the isomerization of this compound and highlights the key side reactions.

Isomerization_Pathways cluster_main Desired Isomerization cluster_side Side Reactions This compound This compound Tertiary Carbocation Tertiary Carbocation This compound->Tertiary Carbocation + H+ 2-Methyl-2-butene 2-Methyl-2-butene Tertiary Carbocation->2-Methyl-2-butene - H+ Oligomers/Dimers Oligomers/Dimers Tertiary Carbocation->Oligomers/Dimers + Alkene Skeletal Isomers Skeletal Isomers Tertiary Carbocation->Skeletal Isomers Rearrangement Coke Coke Oligomers/Dimers->Coke Further Reactions

Caption: Reaction pathways in the acid-catalyzed isomerization of this compound.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues during the isomerization reaction.

Troubleshooting_Workflow decision decision action action start start decision1 decision1 start->decision1 Low Selectivity? decision2 decision2 decision1->decision2 Yes end Experiment Successful decision1->end No action1 Reduce Temperature & Pressure decision2->action1 High Oligomers action3 Lower Temperature decision2->action3 Skeletal Isomers Present action2 Optimize Catalyst action1->action2 Then action2->decision2 Re-evaluate action4 Change Catalyst Type action3->action4 Then action4->decision2 Re-evaluate

Caption: A workflow for troubleshooting low selectivity in this compound isomerization.

References

  • Kangas, M., Kumar, N., Harlin, E., et al. (2008). Skeletal isomerization of butene in fixed beds: 1. experimental investigation and structure-performance effects. Industrial & Engineering Chemistry Research, 47(15), 5402-5412. [Link]

  • Karakhanov, E. A., Maksimov, A. L., & Ivanova, I. I. (2021). The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. Catalysts, 11(10), 1184. [Link]

  • Lee, D., Kim, H., Park, Y.-K., & Jeon, J.-K. (2020). Oligomerization of Butene Mixture over NiO/Mesoporous Aluminosilicate Catalyst. Catalysts, 10(11), 1332. [Link]

  • Mir, L., & Dumesic, J. A. (2020). Catalytic Conversion of Alkenes on Acidic Zeolites: Automated Generation of Reaction Mechanisms and Lumping Technique. ACS Engineering Au, 1(1), 18-31. [Link]

  • Pavlov, S. Y., Gorshkov, V. A., & Churkin, V. N. (2010). 1-butene and 2-butenes production using the positional isomerization of butenes catalyzed by sulfonic acid cation exchangers. Theoretical Foundations of Chemical Engineering, 44(4), 531-535. [Link]

  • Svelle, S., Joensen, F., Nerlov, J., et al. (2008). Skeletal Isomerization of Butene in Fixed Beds. Part 2. Kinetic and Flow Modeling. Industrial & Engineering Chemistry Research, 47(15), 5413-5426. [Link]

  • Tiitta, M., Keiski, R. L., Koskinen, R., et al. (2011). Oligomerization of 2-methyl-2-butene in supercritical carbon dioxide: Comparison of ZSM-5-zeolite and mesoporous materials. Catalysis in Multiphase Reactors (CAMURE-8) & International Symposium on Multifunctional Reactors (ISMR-7).
  • van Donk, S., Bitter, J. H., & de Jong, K. P. (2001). The skeletal isomerization of n-butene to isobutene over zeolite catalysts. Applied Catalysis A: General, 212(1-2), 97-116. [Link]

  • Vidal, M., & Daugulis, O. (2016). Selective Dimerization of Ethylene to 1-Butene with a Porous Catalyst. Organometallics, 35(5), 646-649. [Link]

  • Yoo, K., Vattipalli, V., & Mountziaris, T. J. (2015). Monomolecular Skeletal Isomerization of 1-Butene over Selective Zeolite Catalysts. ACS Catalysis, 5(4), 2277-2281. [Link]

Sources

Technical Support Center: Purification of 2-Methyl-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of 2-Methyl-1-butene. This resource is designed for researchers, scientists, and professionals in drug development who require high-purity this compound for their work. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the purification of this volatile and flammable alkene.

I. Understanding the Challenge: Impurities and Physical Properties

The primary challenge in purifying this compound lies in its close physical properties to common impurities, particularly its structural isomers. Effective purification requires a thorough understanding of these properties.

Frequently Asked Questions (FAQs): Common Impurities

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of this compound is largely dependent on its synthesis route. A frequent synthesis method is the acid-catalyzed dehydration of 2-methyl-2-butanol.[1][2][3][4][5] This reaction typically yields a mixture of alkene isomers, with 2-methyl-2-butene being the major byproduct due to Zaitsev's rule, which favors the formation of the more substituted (and thus more stable) alkene.[2] Therefore, the most common impurities are other C5 alkenes. Isopentane may also be present.[6]

Q2: Why is it difficult to separate this compound from its isomers?

A2: The difficulty arises from the very close boiling points of the C5 alkene isomers, as shown in the table below.[7][8][9][10] This small difference in volatility makes simple distillation ineffective, necessitating more advanced techniques like high-efficiency fractional distillation or preparative chromatography.

Data Presentation: Physical Properties of this compound and Common Impurities
CompoundMolecular FormulaBoiling Point (°C)Density (g/mL at 25°C)
This compound C5H1031.2 [11][12][13][14]0.65 [11][15]
2-Methyl-2-buteneC5H1038.60.662
1-PenteneC5H1030.00.641
cis-2-PenteneC5H1037.00.656
trans-2-PenteneC5H1036.00.648
3-Methyl-1-buteneC5H1020.10.627
IsopentaneC5H1227.80.62

II. Purification Techniques: Protocols and Troubleshooting

The selection of a purification technique depends on the required purity, the scale of the purification, and the available equipment.

A. Fractional Distillation

Fractional distillation is the most common method for purifying this compound on a laboratory scale.[16][17][18] It relies on the small differences in boiling points between the components of the mixture.

Experimental Protocol: Fractional Distillation of this compound

Objective: To separate this compound from higher and lower boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge)[17][19][20]

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or a magnetic stir bar

  • Ice bath

  • Glass wool or aluminum foil for insulation[16][18]

Procedure:

  • Preparation: Place the crude this compound and boiling chips into the round-bottom flask. The flask should not be more than two-thirds full.

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[17]

  • Cooling: Place the receiving flask in an ice bath to minimize the loss of the volatile product.[17]

  • Insulation: Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[16][18]

  • Heating: Begin heating the mixture gently.[18]

  • Equilibration: Observe the ring of condensate rising slowly up the fractionating column.[16] A slow heating rate is crucial to allow for multiple vaporization-condensation cycles, which are essential for good separation.[16][18]

  • Fraction Collection:

    • Collect the first fraction, which will be enriched in any lower-boiling impurities (e.g., 3-Methyl-1-butene, isopentane). The temperature should be relatively constant during the collection of a pure fraction.

    • As the temperature approaches the boiling point of this compound (around 31.2°C), change the receiving flask to collect the main fraction.

    • Monitor the temperature closely. A sharp increase in temperature indicates that a higher-boiling impurity (e.g., 2-Methyl-2-butene) is beginning to distill.[16]

  • Completion: Once the main fraction is collected and the temperature begins to rise significantly, stop the distillation.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC).

Visualization: Fractional Distillation Workflow

Fractional_Distillation_Workflow A 1. Charge Flask (Crude this compound) B 2. Assemble Apparatus (Vigreux Column) A->B C 3. Insulate & Cool Receiver B->C D 4. Gentle Heating C->D E 5. Equilibration (Slow Condensate Rise) D->E F 6. Collect Fractions - Low Boiling Impurities - Main Product (31.2°C) - High Boiling Impurities E->F G 7. Purity Analysis (GC) F->G

Caption: Workflow for the purification of this compound via fractional distillation.

Troubleshooting Guide: Fractional Distillation
Problem Possible Cause(s) Solution(s)
Poor Separation Insufficient column efficiency (not enough theoretical plates).Use a longer or more efficient fractionating column (e.g., packed column instead of Vigreux).[20]
Distillation rate is too high.Reduce the heating rate to allow for proper vapor-liquid equilibrium.[16]
Poor insulation of the column.Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.[16][18]
Flooding of the Column Excessive boil-up rate.Reduce the heat input to the distillation flask.[18]
Column constriction.Ensure the packing material is uniform and not too dense.
No Distillate Collection Thermometer placed incorrectly.Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.[17]
Insufficient heating.Increase the heating mantle temperature gradually.
Leaks in the apparatus.Check all joints and connections for a proper seal.

B. Extractive Distillation

For industrial-scale separation of C5 isomers or when fractional distillation does not provide the desired purity, extractive distillation is employed. This technique involves adding a high-boiling, non-volatile solvent to the mixture to alter the relative volatilities of the components.

FAQs: Extractive Distillation

Q3: How does extractive distillation work for separating this compound from its isomers?

A3: A solvent, such as N-methylpyrrolidone (NMP), is introduced into the distillation column.[4][21][22] This solvent selectively interacts with the components of the mixture, altering their activity coefficients and thus their relative volatilities. This makes the separation of the close-boiling isomers easier to achieve through distillation.

Q4: What are some common solvents used for the extractive distillation of C5 fractions?

A4: Besides NMP, other solvents like acetonitrile, dimethylformamide (DMF), and furfural have been used in the industry for the separation of C5 hydrocarbons.[20]

Experimental Protocol: Extractive Distillation (Conceptual)

Objective: To enhance the separation of this compound from its isomers using a solvent.

Materials:

  • Crude C5 alkene mixture

  • Extractive distillation column

  • Solvent (e.g., N-methylpyrrolidone - NMP)

  • Standard distillation glassware

Procedure:

  • Feed and Solvent Entry: The crude C5 mixture is fed into the middle of the extractive distillation column. The solvent (NMP) is introduced at a higher point in the column.[21]

  • Distillation: The mixture is heated. The solvent flows down the column, selectively altering the volatility of the C5 isomers.

  • Separation: The less soluble components (in this case, the more saturated or less reactive alkenes) will have a higher relative volatility and will move up the column as vapor and be collected as the distillate. The more soluble components will be carried down with the solvent.

  • Solvent Recovery: The solvent and the dissolved components are collected from the bottom of the column and are then separated in a second distillation step, allowing the solvent to be recycled.

Visualization: Extractive Distillation Process

Extractive_Distillation cluster_0 Extractive Distillation Column cluster_1 Solvent Recovery Column C5_Feed C5 Alkene Feed Column C5_Feed->Column Solvent_In Solvent (NMP) In Solvent_In->Column Distillate_Out Distillate (Enriched this compound) Bottoms_Out Bottoms (Solvent + Other Isomers) Recovery_Column Bottoms_Out->Recovery_Column Column->Distillate_Out Column->Bottoms_Out Recovered_Isomers Recovered Isomers Recycled_Solvent Recycled Solvent Recycled_Solvent->Solvent_In Recovery_Column->Recovered_Isomers Recovery_Column->Recycled_Solvent

Sources

Technical Support Center: Purification of 2-Methyl-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-1-butene. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. We will address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established chemical principles and field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial-grade this compound?

Commercial this compound is typically produced from the dehydration of tertiary-amyl alcohol or through petrochemical cracking processes. The impurity profile is largely dependent on the synthetic route.

Common Impurities Include:

  • Isomeric Alkenes: The most common impurities are other C5 alkenes due to their similar formation thermodynamics and physical properties. These include 2-methyl-2-butene, 3-methyl-1-butene, and pentene isomers.[1] 2-methyl-2-butene is a very common co-product of acid-catalyzed dehydration synthesis.[2][3]

  • Unreacted Starting Materials: Residual starting materials, such as 2-methyl-2-butanol (tert-amyl alcohol), may be present.[1]

  • Synthesis Byproducts: Water is a primary byproduct of dehydration reactions.[2] Acidic residues (e.g., traces of sulfurous acid if sulfuric acid is the catalyst) may also be present if not properly neutralized.[4]

  • Peroxides: As an alkene with allylic hydrogens, this compound is susceptible to autoxidation upon exposure to air and light, forming hazardous peroxide impurities.[5][6]

  • Other Hydrocarbons: Small amounts of C5 alkanes or other hydrocarbons from the feedstock may also be present.[7]

Q2: How can I reliably assess the purity of my this compound sample?

Gas Chromatography (GC) is the definitive method for assessing the purity of a volatile compound like this compound.

  • Expertise & Experience: A GC equipped with a Flame Ionization Detector (FID) is ideal for hydrocarbon analysis. The choice of column is critical for separating close-boiling isomers. A non-polar or mid-polarity column (e.g., DB-1, DB-5) is often sufficient, but for challenging separations, a more polar column may be required. The elution order can generally be predicted by the boiling points of the components; lower boiling point compounds typically elute first.[8][9]

  • Trustworthiness: Purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. For quantitative analysis, it is best practice to use a calibration curve with a high-purity standard. You can confirm peak identity by spiking your sample with a known standard or by using GC-Mass Spectrometry (GC-MS).[10][11]

Q3: What are the critical safety precautions when handling and purifying this compound?

This compound is an extremely flammable liquid and vapor (GHS Category 1) with a very low flash point.[12] Strict safety protocols are mandatory.

  • Flammability: Always handle in a certified chemical fume hood. Ensure all ignition sources (sparks, open flames, hot surfaces) are eliminated.[12][13] Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge by grounding and bonding containers during transfers.[14]

  • Inhalation Hazard: It is a volatile liquid, and its vapors can cause respiratory irritation. Avoid breathing vapors, mist, or gas.[15]

  • Peroxide Hazard: Never distill or evaporate a sample of this compound without first testing for peroxides. Distillation concentrates peroxides in the distillation pot, which can lead to a violent explosion.[5][16]

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, flame-retardant lab coats, and appropriate chemical-resistant gloves.[17]

Q4: How does peroxide formation occur in this compound and what are the risks?

Peroxide formation is a free-radical autoxidation process. The allylic hydrogens in this compound (the hydrogens on the carbon adjacent to the double bond) are particularly susceptible to abstraction by oxygen radicals. This initiates a chain reaction that produces hydroperoxides and other peroxide species.

  • Mechanism: The process is initiated by light, heat, or the presence of metal contaminants. The resulting peroxides are unstable and can decompose explosively, especially when heated or subjected to mechanical shock.

  • Risks: The primary risk is an explosion during processes that concentrate the peroxides, such as distillation or evaporation.[16][18] If crystals are visible in the liquid or around the cap of the container, do not handle it. Treat it as a potential bomb and contact your institution's environmental health and safety office immediately.[18]

Q5: What is the recommended storage procedure for purified this compound?

Proper storage is crucial to maintain purity and prevent hazardous peroxide formation.

  • Conditions: Store in a cool, dry, and well-ventilated area away from sunlight.[13] A recommended storage temperature is 2-8 °C.

  • Container: Use a tightly sealed, opaque container (like an amber glass bottle) to protect from light. Storing under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent exposure to oxygen.

  • Inhibitors: For long-term storage, consider adding a radical inhibitor like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 10-20 ppm).

  • Labeling: Clearly label the container with the date it was received, purified, and opened. Peroxide-forming chemicals should be tested periodically.[5]

Troubleshooting Guide

Problem: My GC analysis shows multiple peaks close to the main product peak. How do I remove isomeric impurities?

This is a classic separation challenge due to the similar boiling points of C5 isomers. Fractional distillation is the most effective laboratory-scale technique for this separation.

  • Causality (Raoult's Law & Dalton's Law): Fractional distillation works by exploiting small differences in boiling points. The vapor phase will be enriched in the more volatile component (lower boiling point). A fractionating column provides a large surface area (packing material) for repeated vaporization-condensation cycles, each of which further enriches the vapor in the more volatile component. Each cycle is equivalent to a "theoretical plate," and the more plates a column has, the better its separating efficiency.[19]

  • Data Presentation: Boiling Points of this compound and Common C5 Isomers

    Compound Boiling Point (°C)
    This compound 31.2 [12]
    2-Methyl-2-butene 38.5[4]
    1-Pentene 30.0
    3-Methyl-1-butene 20.1[1]

    | 2-Methylbutane (Isopentane) | 27.8 |

  • Step-by-Step Protocol: Fractional Distillation

    • Safety First: Confirm the absence of peroxides in the starting material.

    • Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. Use a round-bottom flask, a well-insulated fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge), a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

    • Cooling: Chill the receiving flask in an ice bath to minimize the loss of the volatile product.[1]

    • Distillation: Heat the flask gently using a heating mantle. The key to good separation is a slow and steady distillation rate. A high rate prevents the establishment of vapor-liquid equilibrium in the column.[1]

    • Fraction Collection: Carefully monitor the temperature at the distillation head. Collect the fraction that distills over at the boiling point of pure this compound (31 °C). Discard any initial "forerun" that comes over at a lower temperature. If the temperature rises significantly, it indicates a higher-boiling impurity is beginning to distill; change the receiving flask to collect this as a separate fraction.[4]

    • Purity Check: Analyze the collected fraction by GC to confirm its purity.

  • Visualization: Fractional Distillation Workflow

    G start Crude this compound (Peroxide-Free) setup Assemble Fractional Distillation Apparatus start->setup heat Gentle, Steady Heating setup->heat monitor Monitor Head Temperature heat->monitor decision Temp = 31°C? monitor->decision collect Collect Pure Fraction in Ice-Cooled Flask decision->collect Yes discard Discard Forerun/ Higher Boiling Fraction decision->discard No analyze Analyze Purity by GC collect->analyze end Pure Product analyze->end

    Caption: Workflow for purification by fractional distillation.

Problem: My sample tests positive for peroxides. How can I safely remove them before distillation?

Peroxide removal is a critical safety step. A common and effective method is to pass the solvent through a column of activated alumina.

  • Causality (Adsorption & Decomposition): Basic activated alumina has sites that can adsorb and decompose hydroperoxides.[5] The polar peroxide molecules are retained by the polar alumina surface, allowing the non-polar alkene to pass through. This method is generally preferred over chemical reduction for its simplicity and the ease of separating the purified solvent.

  • Data Presentation: Peroxide Hazard Levels

    Peroxide Level Hazard Assessment Recommended Action
    < 3 ppm Reasonably safe for most uses. Proceed with caution.
    3 - 30 ppm Moderate hazard. Remove peroxides before any concentration step (distillation/evaporation).[18]
    > 30 ppm Serious hazard. Do not use. Purify immediately or dispose of as hazardous waste.[18]

    | Crystals Present | Extreme Explosion Hazard | DO NOT HANDLE. Contact EHS immediately.[18] |

  • Step-by-Step Protocol: Peroxide Removal with Activated Alumina

    • Prepare Column: In a fume hood, securely clamp a glass chromatography column. Place a small plug of glass wool or cotton at the bottom.

    • Pack Column: Fill the column with basic activated alumina (80-mesh is suitable). A column of 2x30 cm containing ~80g of alumina is typically sufficient for 100-400 mL of solvent.[6]

    • Elute Solvent: Carefully pour the this compound onto the top of the alumina bed. Allow the solvent to percolate through the column under gravity. Collect the purified solvent in a clean, dry flask.

    • Test for Peroxides: Test the eluted solvent to confirm that peroxides have been removed. If the test is still positive, pass the solvent through the column a second time.

    • Decontaminate Alumina: The alumina will retain the peroxides. Before disposal, it is a crucial safety step to deactivate it by slurrying the alumina with a dilute acidic solution of ferrous sulfate.[6]

  • Visualization: Peroxide Removal Workflow

    Caption: Decision tree for peroxide testing and removal.

Problem: After purification, my product is still wet or contains acidic residue. What did I miss?

This indicates that post-synthesis workup steps were insufficient. Water and acid must be removed before final purification.

  • Causality:

    • Neutralization: A basic wash (e.g., with 10% sodium hydroxide solution) is an acid-base reaction that converts acidic impurities like H₂SO₄ into water-soluble salts, which can then be removed in the aqueous layer.[4]

    • Drying: A drying agent like anhydrous calcium chloride, magnesium sulfate, or sodium sulfate is used to remove dissolved or emulsified water. These are anhydrous salts that form hydrates, effectively sequestering water from the organic phase.

  • Expert Insight: Always perform a water wash after a basic wash to remove any residual base before adding the drying agent. Choose a drying agent that doesn't react with your product. Anhydrous calcium chloride is a good choice for alkenes.[4] Allow sufficient contact time (e.g., 30 minutes) for the drying agent to work effectively before decanting or filtering.

References

  • Separation of C5/C6 isomerate fractions in a mixed/layered bed of BETA/5A zeolites. ScienceDirect. [Link]

  • How can 2-methyl-2-butene be separated during purification? Homework.Study.com. [Link]

  • Microporous Metal–Organic Frameworks for Adsorptive Separation of C5–C6 Alkane Isomers. ACS Publications. [Link]

  • Schematic illustration of the separation of C5/C6 alkane isomers into... ResearchGate. [Link]

  • This compound - EZGC Method Translator. Restek. [Link]

  • Control and Safe Use of Peroxide Formers. University of Nebraska-Lincoln. [Link]

  • A gas chromatography analysis for the elementary organic laboratory. ACS Publications. [Link]

  • This compound | C5H10 | CID 11240. PubChem - NIH. [Link]

  • Separating Alkane Isomers. YouTube. [Link]

  • Appendix J - Peroxide Forming Chemicals. Alfred University. [Link]

  • SEPARATION OF HEAVY SPECIES (C5+) FROM NATURAL GAS USING ABSORPTION. Portal ABPG. [Link]

  • Handling and Removing Peroxides. University of California, Santa Cruz. [Link]

  • Safety data sheet - 2-METHYL-2-BUTENE. CPAChem. [Link]

  • SAFETY DATA SHEET - 2-Methyl-2-Butene. Airgas. [Link]

  • Guideline Handling and Removing Peroxides. University of British Columbia. [Link]

  • This compound - NIST WebBook. National Institute of Standards and Technology. [Link]

  • Experiment 10- Dehydration of an alcohol this compound and 2-methyl-2-butene. Chegg. [Link]

  • Solved Products- this compound and 2-methyl-2-butene. Chegg.com. [Link]

  • Oxidation of Alkenes: Epoxidation and Hydroxylation. Chemistry LibreTexts. [Link]

  • Preparation of 2-methyl-butene-2. PrepChem.com. [Link]

  • What happens when stereoisomers of monochlorinated 2-methylbutane are fractionally distilled? Quora. [Link]

  • Synthesis of 2-Methyl-2-Butene. Scribd. [Link]

  • Fractional Distillation. YouTube. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-1-butene Etherification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the etherification of 2-methyl-1-butene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring every protocol is a self-validating system.

Fundamental Principles of this compound Etherification

The etherification of this compound, typically with methanol, is a significant industrial reaction for producing tertiary-amyl methyl ether (TAME), a valuable fuel additive that enhances the octane number of gasoline.[1] The reaction is an acid-catalyzed addition of an alcohol to an alkene.[2]

Reaction Mechanism

The reaction proceeds via a carbocation intermediate, catalyzed by a strong acid, commonly a solid acid catalyst like an ion-exchange resin.

  • Protonation of the Alkene: The double bond of this compound attacks a proton (H+) from the acid catalyst, forming a tertiary carbocation. This is the more stable carbocation compared to the alternative secondary carbocation.

  • Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the electron-deficient carbocation.

  • Deprotonation: The resulting protonated ether is deprotonated, regenerating the acid catalyst and yielding the final product, TAME.

Etherification_Mechanism R1 This compound S1 Protonation R1->S1 R2 Methanol (CH3OH) S2 Nucleophilic Attack R2->S2 Cat_in H+ (Catalyst) Cat_in->S1 I1 Tertiary Carbocation I1->S2 I2 Protonated Ether S3 Deprotonation I2->S3 P1 TAME Cat_out H+ (Catalyst) S1->I1 S2->I2 S3->P1 S3->Cat_out

Caption: Acid-catalyzed etherification mechanism of this compound with methanol.

Key Reaction Parameters and Their Impact

Optimizing the reaction conditions is critical for maximizing yield and selectivity. The table below summarizes the key parameters and their typical effects.

ParameterTypical RangeEffect on Conversion & SelectivityRationale & Expert Insights
Temperature 330 - 360 KIncreasing temperature initially boosts the reaction rate but can lower the maximum conversion due to equilibrium limitations.[3][4]The reaction is exothermic and reversible. At higher temperatures (e.g., above 360 K), the reverse reaction becomes more significant, limiting the yield. High temperatures can also promote side reactions like the formation of dimethyl ether (DME).[5][6]
Methanol/Olefin Molar Ratio 1:1 to 2:1An excess of methanol can shift the equilibrium towards the product side, increasing alkene conversion.[7]While beneficial for conversion, a large excess of methanol increases separation costs. The optimal ratio is a trade-off between conversion and process economics.
Catalyst Loading Varies (e.g., 5-20 wt%)Higher catalyst loading generally increases the reaction rate.The reaction rate is dependent on the availability of active acid sites. However, excessive loading can lead to mass transfer limitations. Strongly acidic macroreticular resin catalysts like Amberlyst-15 are commonly used.[3][4]
Water Content < 1 wt%Water can act as a catalyst poison, reducing the activity of the acid catalyst.[8]Water competes with methanol for the active sites on the catalyst and can also cause deactivation through mechanisms like leaching or sintering, especially at elevated temperatures.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common type of catalyst used for this compound etherification? A1: Strongly acidic macroreticular ion-exchange resins, such as Amberlyst-15, are the industry standard.[3][4] Their high acidity, porous structure, and thermal stability make them effective for this liquid-phase reaction.

Q2: My starting material contains both this compound and 2-methyl-2-butene. Why is this, and which is more reactive? A2: this compound can isomerize to the more thermodynamically stable 2-methyl-2-butene, especially under acidic conditions.[9] Therefore, it's common to have a mixture. However, this compound is the more reactive of the two isomers in etherification reactions.[3][4][10]

Q3: What are the typical temperature and pressure ranges for this reaction? A3: The reaction is typically carried out in the liquid phase at temperatures between 330 K and 360 K.[10] The pressure is usually maintained high enough to keep the reactants in the liquid phase, which depends on the specific temperature and composition.

Q4: How are the product yield and purity typically determined? A4: Gas Chromatography (GC) is the standard analytical method for monitoring the reaction.[11] By running a sample of the reaction mixture, you can separate and quantify the amounts of unreacted this compound, methanol, the TAME product, and any byproducts, allowing for the calculation of conversion and selectivity.[12]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem: Low TAME Yield / Low Alkene Conversion

Question: My alkene conversion rate is significantly lower than reported in the literature. What are the most likely causes?

There are several potential reasons for low conversion. The most common are catalyst deactivation, equilibrium limitations, and insufficient reaction time. Follow this workflow to diagnose the issue.

Troubleshooting_Yield Start Low Alkene Conversion Detected Check1 Is the reaction time sufficient? Start->Check1 Check2 Is the temperature too high (>360K)? Check1->Check2 Yes Sol1 Increase reaction time and monitor progress with GC. Check1->Sol1 No Check3 Has the catalyst been used multiple times or exposed to poisons (e.g., water)? Check2->Check3 No Sol2 Decrease temperature to favor forward reaction (equilibrium). Check2->Sol2 Yes Check4 Is the catalyst loading adequate? Check3->Check4 No Sol3 Regenerate or replace the catalyst. Ensure anhydrous reactants. Check3->Sol3 Yes Check4->Start Yes (Re-evaluate) Sol4 Increase catalyst loading. Check4->Sol4 No

Caption: Troubleshooting workflow for low alkene conversion.

Problem: Poor Selectivity to TAME

Question: I am observing a significant peak for dimethyl ether (DME) in my GC analysis. Why is this happening and how can I prevent it? This is a classic sign that your reaction temperature is too high. At elevated temperatures, the acid catalyst can facilitate the dehydration of two methanol molecules to form DME and water.[6][13] The water produced can further inhibit your main reaction. To prevent this, reduce the reaction temperature to the optimal range of 330-360 K.

Question: My GC shows unreacted alkene, but it seems to be a different isomer than my starting material. What is occurring? You are observing the acid-catalyzed isomerization of this compound to 2-methyl-2-butene.[9] This happens concurrently with the etherification reaction. Since 2-methyl-2-butene is less reactive, its formation can contribute to lower overall conversion to TAME.[3][4] This is an inherent part of the reaction system, but optimizing for a slightly lower temperature may favor etherification over isomerization to some extent.

Problem: Catalyst Performance Degradation

Question: I've noticed a steady decline in my catalyst's activity over several runs. What is causing this deactivation? Catalyst deactivation is a common issue and can be attributed to three primary mechanisms:[14][15]

  • Coking/Fouling: Carbonaceous deposits, or "coke," can form on the catalyst surface, blocking the active sites.[5][16] This is often exacerbated by higher temperatures.

  • Thermal Degradation (Sintering): High temperatures can cause the polymer matrix of the resin catalyst to degrade or the active sites to agglomerate, leading to an irreversible loss of surface area and activity.[14][15]

  • Poisoning: Impurities in the feed, particularly water and nitrogen compounds, can strongly bind to the acid sites, rendering them inactive.[8][14]

Question: Can I regenerate my deactivated catalyst? Regeneration can sometimes be possible but depends on the cause of deactivation. For coking, a carefully controlled burnout in a stream of diluted air or washing with a suitable solvent might be effective. However, for deactivation by sintering or severe poisoning, the loss of activity is often irreversible, and the catalyst must be replaced.[13]

Experimental Protocols

Protocol 1: General Procedure for this compound Etherification in a Batch Reactor

This protocol describes a typical lab-scale synthesis of TAME.

  • Catalyst Preparation: Dry the Amberlyst-15 catalyst in a vacuum oven at 373 K for 4-6 hours to remove any adsorbed water. Store in a desiccator until use.

  • Reactor Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer. Ensure all glassware is thoroughly dried.

  • Charging Reactants:

    • Add the pre-weighed dried Amberlyst-15 catalyst (e.g., 5 g) to the flask.

    • Add methanol (e.g., 20 mL, anhydrous).

    • Add this compound (e.g., 15 mL). Note: This compound is highly volatile and flammable.[17]

  • Reaction:

    • Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 343 K).

    • Begin vigorous stirring to ensure good mixing of the heterogeneous mixture.

    • Allow the reaction to proceed for the desired duration (e.g., 4 hours). Take small aliquots periodically for GC analysis to monitor conversion.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the catalyst from the liquid mixture by filtration.

    • Wash the recovered catalyst with fresh methanol and prepare for regeneration or disposal.

    • The liquid product mixture is now ready for analysis and purification (e.g., by distillation).

Protocol 2: Product Analysis by Gas Chromatography (GC)
  • Sample Preparation: Dilute a small aliquot (e.g., 10 µL) of the reaction mixture in a suitable solvent (e.g., 1 mL of hexane) in a GC vial.

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).

    • Injector Temperature: 500 K.

    • Detector (FID) Temperature: 525 K.

    • Oven Program:

      • Initial temperature: 313 K, hold for 3 minutes.

      • Ramp: 10 K/min to 423 K.

      • Hold: 2 minutes.

    • Carrier Gas: Helium or Nitrogen.

  • Analysis: Inject the sample and record the chromatogram. Identify peaks based on the retention times of pure standards (methanol, this compound, 2-methyl-2-butene, TAME). Calculate conversion and selectivity based on the integrated peak areas. The elution order generally follows the boiling points of the components.[12]

References

  • A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. (Source: MDPI)

  • Exp7 Synthesis of 2-Methyl-2 - Butene Chaza. (Source: Scribd)

  • Etherification rates of 2-methyl-2-butene and this compound with ethanol for enviromentally clean gasoline production. (Source: ResearchGate)

  • Etherification rates of 2-methyl-2-butene and this compound with ethanol for environmentally clean gasoline production. (Source: ResearchGate)

  • Preventing side reactions in the synthesis of 3-Methyl-1-butene derivatives. (Source: Benchchem)

  • Catalyst deactivation Common causes. (Source: AmmoniaKnowHow)

  • Technical Support Center: Dehydration of 3-Methyl-1-Butanol to 3-Methyl-1-Butene. (Source: Benchchem)

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (Source: ChemCatBio)

  • Analytical methods for the extraction and identification of secondary metabolite production in 'in vitro' plant cell cultures. (Source: PubMed)

  • Intensification of Reactive Distillation for TAME Synthesis Based on the Analysis of Multiple Steady-State Conditions. (Source: MDPI)

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (Source: DCL-Inc)

  • Etherification rates of 2-methyl-2-butene and this compound with ethanol for environmentally clean gasoline production. (Source: AVESİS)

  • Catalyst deactivation. (Source: YouTube)

  • Economic Analysis of Reactive Distillation in the Production of tert-Amyl Methyl Ether (TAME). (Source: Scholar Commons)

  • Tuning the ethylene-to-propylene ratio in methanol-to-olefins catalysis on window-cage type zeolites. (Source: ScienceDirect)

  • This compound. (Source: CAMEO Chemicals - NOAA)

  • TAME synthesis problem. (Source: University of Michigan)

  • Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. (Source: Master Organic Chemistry)

  • Solved Products- this compound and. (Source: Chegg)

  • Production of dimethyl ether from crude methanol. (Source: Google Patents)

Sources

Technical Support Center: Catalyst Deactivation in 2-Methyl-1-Butene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methyl-1-butene and related olefin transformations. This guide is designed to provide in-depth, field-proven insights into diagnosing, troubleshooting, and mitigating catalyst deactivation. We will move beyond simple procedural lists to explain the causality behind catalyst behavior, empowering you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding catalyst deactivation in the context of this compound reactions, such as isomerization, oligomerization, and cracking.

Q1: What are the most common types of catalysts used for this compound reactions, and how are they susceptible to deactivation?

A1: The most prevalent catalysts are solid acids, which are essential for promoting carbocation-mediated reactions like skeletal isomerization. The primary categories include:

  • Zeolites: Microporous aluminosilicates like HZSM-5, Ferrierite (FER), and ZSM-22 are widely used. Their shape-selective nature can enhance selectivity towards desired products, but their small pores are highly susceptible to blockage by carbonaceous deposits (coke).[1][2]

  • γ-Alumina (γ-Al₂O₃): A common industrial catalyst for skeletal isomerization, its activity relies on Lewis acid sites.[3][4] It is prone to deactivation by both coke formation and poisoning from feedstock impurities like metals (Fe, Mg) and water.[1][3]

  • Silica-Alumina (SiO₂-Al₂O₃): These amorphous materials possess strong acid sites that can be effective for isomerization. However, these strong sites can also accelerate coke formation, leading to rapid deactivation.[5][6]

Deactivation mechanisms are broadly categorized as chemical, thermal, and mechanical, with the most common issues in this context being chemical (poisoning, fouling) and thermal degradation.[5][7]

Q2: What is "coking," and why is it the most common cause of deactivation for this class of reactions?

A2: Coking, also known as fouling, is the deposition of carbon-rich, high-molecular-weight species, referred to as "coke," onto the catalyst surface and within its pores.[5] In olefin reactions, coke originates from the reactants, intermediates, or products themselves through a series of side reactions. The mechanism typically involves:

  • Oligomerization: Olefin molecules react on acid sites to form larger molecules (dimers, trimers, etc.).

  • Cyclization & Hydrogen Transfer: These oligomers can cyclize and undergo hydrogen transfer reactions to form aromatic compounds.

  • Polymerization/Condensation: The aromatic rings further react and condense, forming large, polyaromatic structures that constitute "hard coke."[4]

This process is particularly prevalent because the strong acid sites required for the desired isomerization reaction also efficiently catalyze these coke-forming side reactions.[8] The deposited coke physically blocks access to active sites and can obstruct the entire pore network, preventing reactants from reaching the catalyst's interior.[8]

Q3: Besides coking, what other deactivation mechanisms should I be aware of?

A3: While coking is dominant, other mechanisms can significantly impact catalyst performance:

  • Poisoning: This occurs when impurities in the feedstock strongly adsorb to the catalyst's active sites, rendering them inactive.[7] Common poisons include:

    • Water/Oxygenates: Can alter the catalyst's surface acidity or lead to hydrothermal degradation.[1][9] Adding steam, however, can sometimes paradoxically lengthen catalyst life by reducing hard coke formation.[1]

    • Metal Impurities: Iron (Fe) and Magnesium (Mg) from reactor pipelines or feedstock can deposit on the catalyst, neutralizing acid sites.[3]

    • Dienes: Compounds like butadiene, even in trace amounts, are potent coke precursors and can rapidly deactivate zeolite catalysts.[2]

  • Thermal Degradation: High reaction temperatures can cause irreversible changes to the catalyst structure.[5][6] This includes:

    • Sintering: The agglomeration of active metal particles (if present) into larger, less active crystals.[10]

    • Support Collapse: The loss of surface area and pore volume of the catalyst support (e.g., γ-Al₂O₃).[5]

    • Phase Transformation: For alumina, high temperatures can induce a phase change from the active γ-Al₂O₃ to the less active δ-Al₂O₃.[3]

Q4: How does reaction temperature affect the rate and type of deactivation?

A4: Temperature is a critical parameter that presents a trade-off between reaction rate and catalyst stability.

  • Low Temperatures (<350°C): Favorable for minimizing thermal degradation. However, heavy oligomers ("soft coke") may form and condense within the pores, leading to deactivation by pore blockage.[11][12]

  • Moderate Temperatures (350-450°C): Often the optimal range for isomerization. While the main reaction rate is high, coke formation also accelerates. The nature of the coke may shift towards more aromatic "hard coke."[13]

  • High Temperatures (>450°C): Can lead to rapid deactivation through several mechanisms. It significantly accelerates the formation of hard, graphitic coke and increases the risk of irreversible thermal degradation, such as support collapse or phase changes.[3][14] In some cases, high temperatures can induce surface reconstruction of the catalyst, leading to a loss of active sites.[14]

The following table summarizes the primary deactivation concerns at different temperature ranges.

Temperature RangePrimary Deactivation Mechanism(s)Common Catalyst Type(s) AffectedReversibility
< 350°C Fouling by "soft coke" (oligomer confinement)Zeolites, Silica-AluminaOften reversible with thermal treatment
350 - 450°C Fouling by "hard coke" (aromatic deposits)All solid acidsReversible by combustion, but can be difficult
> 450°C Severe coking, Thermal Degradation (sintering, phase change)γ-Alumina, Supported MetalsOften irreversible
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This guide provides a systematic approach to identifying and solving common issues encountered during this compound reactions.

Problem 1: Rapid and Significant Loss of Conversion Within Hours of Time-on-Stream
  • Symptom: Butene conversion drops sharply from an initial high value. Selectivity to the desired product may also change dramatically.

  • Potential Cause A: Severe Coking Due to Inappropriate Reaction Conditions

    • Why it happens: Operating at too high a temperature or with a long residence time can dramatically accelerate the oligomerization and aromatization reactions that lead to coke.[8] Strong acid sites are particularly prone to rapid coking.[8]

    • Diagnostic Protocol:

      • Temperature-Programmed Oxidation (TPO): Analyze the spent catalyst. A large, sharp CO₂ evolution peak at a high temperature (>500°C) indicates the presence of structured, "hard" coke.[11][12]

      • N₂ Physisorption (BET Analysis): Compare the surface area and pore volume of the fresh and spent catalyst. A drastic reduction in these values points to pore blockage by coke.[15]

    • Solution:

      • Optimize Temperature: Systematically decrease the reaction temperature in 15-20°C increments to find a balance between activity and stability.

      • Increase Space Velocity: Reduce the contact time of reactants with the catalyst by increasing the Weight Hourly Space Velocity (WHSV). This limits the extent of secondary reactions that form coke.

      • Feed Dilution: Co-feed an inert gas (e.g., N₂) to reduce the partial pressure of the olefin, which can slow down the rate of oligomerization.

  • Potential Cause B: Acute Poisoning from Feedstock Contamination

    • Why it happens: A contaminant, such as butadiene or an unexpected oxygenate, is present in the this compound feed. These molecules can either bind irreversibly to active sites or act as potent coke precursors.[2][16]

    • Diagnostic Protocol:

      • Feedstock Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the feedstock for impurities. Pay close attention to dienes, sulfur compounds, or water.

      • Elemental Analysis of Spent Catalyst: Techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) can identify the presence of unexpected elements (e.g., Fe, Mg, S) on the catalyst surface.

    • Solution:

      • Install a Guard Bed: Place a bed of a suitable adsorbent (e.g., activated alumina for polar impurities, or a selective hydrogenation catalyst for dienes) upstream of the reactor to purify the feed.[3]

      • Source a Higher Purity Feedstock: If possible, obtain a new batch of this compound from a different supplier and re-run the experiment.

G start start q1 q1 start->q1 feed_bad feed_bad q1->feed_bad Yes feed_ok feed_ok q1->feed_ok No sol_purify sol_purify feed_bad->sol_purify q2 q2 feed_ok->q2 coke coke q2->coke Dominant poison poison q2->poison Present thermal thermal q2->thermal Evident sol_conditions sol_conditions coke->sol_conditions poison->sol_purify sol_temp sol_temp thermal->sol_temp sol_regen sol_regen sol_conditions->sol_regen After Run

Problem 2: Gradual Decline in Activity Over an Extended Period (Days)
  • Symptom: Catalyst activity decreases slowly but steadily over a long time-on-stream. Selectivity may remain stable initially and then begin to shift.

  • Potential Cause: Slow Accumulation of "Hard" Coke and Evolution of Active Sites

    • Why it happens: Even under optimized conditions, coke formation is often unavoidable and accumulates slowly. Initially, aliphatic carbon deposits ("soft coke") may form, which can then gradually transform into more stable, deactivating poly-aromatic coke.[4] Interestingly, for some zeolites like ferrierite, an initial layer of carbonaceous deposits can actually increase selectivity to the desired isomer by passivating non-selective acid sites on the external surface.[1] The subsequent slow decline is due to the eventual blockage of pore mouths by this evolved coke.[4]

    • Diagnostic Protocol:

      • Time-Resolved Sampling: Collect samples of the spent catalyst at different time intervals during the long run.

      • Characterize Coke Evolution: Use TPO on the collected samples. An increase in the temperature of the CO₂ evolution peak over time suggests the conversion of soft coke to more refractory hard coke.

      • FTIR Spectroscopy of Spent Catalyst: This can provide information on the nature of the carbonaceous deposits (e.g., distinguishing between aliphatic and aromatic C-H bonds).

    • Solution:

      • Cyclic Regeneration: Design the process to include periodic regeneration cycles. The catalyst is taken offline and treated to remove accumulated coke before its activity drops below an acceptable threshold.

      • Catalyst Modification: Introduce a hierarchical pore structure into the catalyst (e.g., by desilication of zeolites). Mesopores can facilitate the diffusion of bulky coke precursors out of the micropores, slowing the deactivation rate.[10][17]

      • Hydrogen Co-feed: In some systems, co-feeding a small amount of H₂ can inhibit the dehydrogenation steps required to form hard aromatic coke, thus prolonging catalyst life.

G

Catalyst Regeneration Protocols

When deactivation is reversible, regeneration can restore catalyst performance. The appropriate method depends on the cause of deactivation.

Protocol 1: Regenerating Coked Catalysts via Calcination

This procedure is for removing carbonaceous deposits (coke) through controlled combustion.

WARNING: This procedure involves exothermic reactions and should be performed with careful temperature control to avoid thermal damage to the catalyst.

  • Purge with Inert Gas: Stop the reactant feed and purge the reactor with an inert gas (e.g., Nitrogen, Argon) at the reaction temperature for 1-2 hours to remove any physisorbed hydrocarbons.

  • Cool Down: Cool the reactor to a lower temperature, typically 250-300°C, under the inert gas flow.

  • Introduce Oxidant Slowly: Introduce a diluted oxidant stream. Start with a very low concentration of O₂ (e.g., 1-2% in N₂) to initiate a slow, controlled burn-off of the coke. A high concentration of O₂ at high temperatures can cause a rapid temperature spike (an exotherm) that will permanently damage (sinter) the catalyst.

  • Ramp Temperature: Slowly ramp the temperature (e.g., 2-5°C/min) to the final calcination temperature, typically between 450-550°C. Monitor the reactor temperature and the composition of the outlet gas (using a mass spectrometer or gas analyzer) closely. The rate of temperature increase should be immediately paused or slowed if a sharp exotherm is detected.

  • Hold at Temperature: Hold the catalyst at the final temperature in the diluted oxidant stream until the concentration of CO₂ in the outlet gas returns to baseline, indicating that all coke has been removed. This can take several hours.[11][12]

  • Final Treatment: Once coke removal is complete, switch the gas to pure air and hold for another 1-2 hours to ensure full regeneration.

  • Cool Down: Cool the reactor to the desired reaction temperature under an inert gas flow before re-introducing the reactants.

References
  • Deactivation of industrial alumina catalyst for the skeletal isomerization of n-butenes. (2025).
  • Heterogeneous Catalyst Deactivation and Regener
  • Regeneration of A Deactivated Solid Acid Alkylation Catalyst Using Supercritical Isobutane Fluid. Unknown Source.
  • Coke deactivation and regeneration of HZSM-5 zeolite catalysts in the oligomeriz
  • Coke deactivation and regeneration of HZSM-5 zeolite catalysts in the oligomeriz
  • Deactivation of Cu/ZSM-5 Catalysts during the Conversion of 2,3-Butanediol to Butenes. MDPI.
  • Deactivation of solid acid catalysts for butene skeletal isomerisation: On the beneficial and harmful effects of carbonaceous deposits.
  • Deactivation of Cu/ZSM-5 Catalysts during the Conversion of 2,3-Butanediol to Butenes. OSTI.GOV.
  • Deactivation of solid acid catalysts for butene skeletal isomerisation: on the beneficial and harmful effects of carbonaceous deposit. SciSpace.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Unknown Source.
  • Deactivation of medium pore zeolite catalysts by butadiene during n-butene isomerization.
  • Mechanisms of catalyst deactiv
  • A Mechanistic Model on Catalyst Deactivation by Coke Form
  • CAUSE ANALYSIS OF DEACTIVATION OF INDUSTRIAL DEOLEFINIZATION CATALYST FOR C₈+ AROM
  • Insights into the Activity and Deactivation of the Methanol-to-Olefins Process over Different Small-Pore Zeolites As Studied with Operando UV–vis Spectroscopy.
  • Continuous metathesis of 2-butene with temperature profile for selectivity. Reaction conditions.
  • Temperature-induced deactivation mechanism of ZnFe2O4 for oxidative dehydrogenation of 1-butene. Reaction Chemistry & Engineering (RSC Publishing).

Sources

Technical Support Center: Proactive Storage and Handling of 2-Methyl-1-Butene to Prevent Unwanted Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-1-butene. This guide is designed for our valued partners in research, science, and drug development. My objective is to provide you with not just protocols, but the underlying scientific principles to ensure the long-term stability and purity of your this compound, a critical reagent in many synthetic pathways. Unwanted polymerization can compromise experimental results, deplete valuable material, and introduce significant safety hazards. This document provides a comprehensive framework for preventing, identifying, and addressing this issue.

Section 1: The "Why": Understanding the Polymerization Risk

A foundational understanding of the reaction mechanisms is the first line of defense against reagent degradation. Here, we address the core chemical principles that make this compound susceptible to polymerization.

Q1: Why is this compound prone to polymerization during storage?

A1: The reactivity of this compound stems from its molecular structure: it is an alkene with electron-donating alkyl groups attached to the double bond.[1][2][3] This configuration makes it particularly susceptible to cationic polymerization , which can be initiated by trace acidic impurities, including moisture or environmental acids.[4][5]

The mechanism proceeds via a chain reaction:

  • Initiation: A proton (H⁺) from an acidic impurity attacks the double bond, forming a relatively stable tertiary carbocation. This is the key initiating step.[3][6]

  • Propagation: The newly formed carbocation is a powerful electrophile. It will readily attack the nucleophilic double bond of another this compound molecule, extending the polymer chain and regenerating the carbocation at the new chain end. This process repeats, rapidly building a polymer chain.

  • Termination: The reaction ceases when the carbocation is neutralized, for example, by losing a proton or reacting with a counter-ion.[1]

While cationic polymerization is the primary concern, free-radical polymerization can also be a factor, potentially initiated by atmospheric oxygen (forming peroxides), light, or heat.[7][8]

Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer_I This compound Carbocation Tertiary Carbocation (Reactive Intermediate) Monomer_I->Carbocation Forms Initiator H⁺ (Acidic Impurity) Initiator->Monomer_I Attack Monomer_P Another Monomer Molecule Carbocation->Monomer_P Attacks Growing_Chain Growing Polymer Chain (Carbocation) Monomer_P->Growing_Chain Adds to Chain (n times) Polymer Stable Polymer Growing_Chain->Polymer Loses H⁺ or reacts with Nu⁻ Inhibitor_Action Start Growing Polymer Radical (Reactive) Reaction Radical Scavenging Reaction Start->Reaction Inhibitor Inhibitor Molecule (e.g., BHT, TBC) Inhibitor->Reaction End Terminated Chain (Stable & Non-Reactive) Reaction->End

Caption: Generalized workflow of a free-radical inhibitor.

Here are common, effective inhibitors suitable for this compound:

InhibitorCommon NameTypical ConcentrationMechanism of ActionRemoval Method
4-tert-Butylcatechol TBC50 - 100 ppmFree-radical scavengerAlkali wash (e.g., dilute NaOH solution) followed by water wash and drying. [9]
Butylated Hydroxytoluene BHT100 - 200 ppmFree-radical scavengerDistillation or passing through a column of activated alumina. [9]
4-Methoxyphenol MEHQ50 - 100 ppmFree-radical scavenger; requires oxygen to be effective. [9][10]Alkali wash or column chromatography.

Section 3: Troubleshooting Guide: Identifying and Responding to Polymerization

Even with the best practices, issues can arise. Early detection is key to preventing the total loss of a reagent and mitigating safety risks.

Q4: How can I tell if my this compound has started to polymerize?

A4: Be vigilant for any changes in the material. Regular inspection before use is a critical quality control step.

  • Visual Inspection: Look for an increase in viscosity. The material may appear cloudy, syrupy, or contain gelatinous solids. Pure this compound is a clear, colorless, volatile liquid. [4]* Thermal Changes: If the container feels warm to the touch without any external heat source, this is a strong indicator of an active, exothermic polymerization reaction. [10]This is a serious safety concern; handle with extreme caution.

  • Analytical Confirmation: For a definitive assessment, especially if subtle changes are suspected:

    • Gas Chromatography (GC): A purity check via GC is highly effective. The appearance of new, broader peaks at higher retention times indicates the formation of oligomers or polymers.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal a decrease in the characteristic vinyl proton signals and the appearance of broad signals in the aliphatic region, indicative of a saturated polymer backbone.

Q5: My sample shows signs of polymerization. What should I do?

A5: If you confirm or strongly suspect polymerization, prioritize safety.

  • Do Not Use: The material is compromised and will not perform as expected in your reactions. Do not attempt to "rescue" it by distillation, as heating can accelerate the polymerization violently.

  • Isolate and Ventilate: Move the container to a well-ventilated area, such as a fume hood, away from ignition sources.

  • Consult Safety Protocols: Refer to your institution's safety protocols and the material's Safety Data Sheet (SDS) for specific handling and disposal instructions. [4]4. Proper Disposal: The polymerized material should be treated as hazardous waste. Contact your institution's environmental health and safety (EHS) office for guidance on proper disposal procedures.

Section 4: Key Experimental Protocols

This section provides actionable, step-by-step methods for common laboratory procedures related to storing this compound.

Protocol 1: Procedure for Adding BHT Inhibitor to Unstabilized this compound

Objective: To stabilize 100 mL of uninhibited this compound with BHT to a final concentration of 150 ppm.

Materials:

  • 100 mL this compound (density: ~0.65 g/mL)

  • Butylated Hydroxytoluene (BHT)

  • Analytical balance

  • Glass beaker and stir bar

  • Appropriate storage bottle

Procedure:

  • Calculate Mass of Reagent:

    • Mass = Volume × Density = 100 mL × 0.65 g/mL = 65 g.

  • Calculate Required Mass of BHT:

    • 150 ppm means 150 mg of BHT per kg of reagent.

    • Mass BHT = (150 mg BHT / 1000 g reagent) × 65 g reagent = 9.75 mg.

  • Weigh BHT: Carefully weigh approximately 9.75 mg of BHT on an analytical balance.

  • Dissolve Inhibitor: Transfer the weighed BHT to a clean, dry beaker. Add a small portion (~10-20 mL) of the this compound and stir gently until the BHT is fully dissolved.

  • Combine and Mix: Add the remaining this compound to the beaker and stir gently for 5-10 minutes to ensure homogeneity.

  • Transfer and Label: Transfer the stabilized solution to a suitable, clearly labeled storage bottle. The label should include the chemical name, the added inhibitor, and the concentration (e.g., "this compound + 150 ppm BHT").

  • Store Properly: Place the container in storage at 2-8 °C as per the guidelines in Section 2.

Protocol 2: Quality Control Check via Gas Chromatography (GC)

Objective: To assess the purity of a stored this compound sample and detect potential oligomerization.

Sample GC Method (Starting Point):

  • Instrument: Standard GC with Flame Ionization Detector (FID).

  • Column: A non-polar column, such as a DB-1 or HP-5 (e.g., 30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen.

  • Injection Volume: 0.1 - 0.5 µL (with a high split ratio, e.g., 100:1, due to the volatility of the analyte).

  • Inlet Temperature: 200 °C.

  • Oven Program:

    • Initial Temperature: 35 °C (hold for 5 minutes).

    • Ramp: 10 °C/min to 250 °C.

    • Hold: Hold at 250 °C for 5 minutes.

  • Detector Temperature: 280 °C.

Data Interpretation:

  • Pure Sample: The chromatogram should show one major, sharp peak corresponding to this compound at a low retention time.

  • Compromised Sample: Look for the appearance of additional peaks, particularly broader peaks at higher retention times. These are indicative of dimers, trimers, and other oligomers, confirming that polymerization has occurred.

Section 5: Frequently Asked Questions (FAQs)

Q6: Can I store this compound under an inert atmosphere (e.g., Nitrogen, Argon)? A6: Yes, but with a critical caveat. Storing under an inert atmosphere is excellent for preventing oxidation and the formation of peroxides. However, many common phenolic inhibitors, like MEHQ, require the presence of dissolved oxygen to function effectively as inhibitors. [10]If you are using an inhibitor that requires oxygen, storing under an inert atmosphere will render it useless. If you choose to use an inert atmosphere, ensure you are using an inhibitor that does not rely on oxygen for its mechanism or that the material is of very high purity and will be used quickly.

Q7: How long can I store this compound? A7: Shelf life is not indefinite and depends heavily on conditions. If properly inhibited and stored according to the guidelines (2-8 °C, tightly sealed), a shelf life of 6-12 months can be expected. However, for high-purity applications, it is best practice to perform a quality control check (like the GC protocol above) if the material has been stored for more than a few months or if the container has been opened multiple times.

Q8: The Safety Data Sheet (SDS) for my product says, "Hazardous polymerization does not occur." Why is this guide necessary? A8: This is an excellent and important question. The statement on an SDS, such as "Hazardous polymerization does not occur," typically refers to the product as supplied—meaning, under normal, recommended storage conditions and with the supplied inhibitor present and active. [11]It does not mean that polymerization is impossible under all circumstances. In a research environment, the presence of unintended catalysts (e.g., acidic residue in glassware), prolonged storage, exposure to heat, or removal of the inhibitor for a reaction can create conditions where polymerization can and does occur. [4][5]This guide is necessary to manage those real-world laboratory risks.

References

  • Styrene is a useful monomer which polymerizes with itself and with other monomers to form useful materials for fabricating numerous household and industrial articles of manufacture. (n.d.).
  • What is the classification and mechanism of polymerization inhibitors? (2022). Longchang Chemical. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • 2-Methyl-2-Butene Safety Data Sheet. (2016). Chevron Phillips Chemical Company. [Link]

  • Polymerisation inhibitor. (n.d.). Wikipedia. [Link]

  • Inhibition of Free Radical Polymerization: A Review. (2023). National Institutes of Health. [Link]

  • Polymerization of Alkenes. (2020). Chemistry LibreTexts. [Link]

  • Radical Additions to Alkenes: Chain-Growth Polymers. (2024). Chemistry LibreTexts. [Link]

  • Polymerization of Alkenes. (2021). Chemistry LibreTexts. [Link]

  • Cationic polymerization. (n.d.). Wikipedia. [Link]

  • Polymerization: Cationic Polymerization. (n.d.). University of Texas at Austin. [Link]

  • Prevention of Polymerization: Storage. (n.d.). Scribd. [Link]

  • What is free radical polymerization? (2022). ADEKA. [Link]

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Technical Support Center: Troubleshooting Peak Splitting in NMR of 2-Methyl-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to peak splitting in the ¹H NMR spectrum of 2-Methyl-1-butene.

Structure and Proton Environments of this compound

Before delving into troubleshooting, it's crucial to understand the basic ¹H NMR spectrum of this compound. The molecule has four distinct sets of protons, which should theoretically lead to four unique signals.

Diagram: Structure of this compound with Proton Labeling

Caption: Labeled protons in this compound.

Table: Expected ¹H NMR Data for this compound
ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling To
Ha (vinyl)~4.67Singlet (or very narrow multiplet)2HHb (allylic, ⁴J), Hc (allylic, ⁴J)
Hb (methyl)~1.73Singlet (or very narrow multiplet)3HHa (allylic, ⁴J), Hc (vicinal, ³J)
Hc (methylene)~2.00Quartet2HHb (vicinal, ³J), Hd (vicinal, ³J)
Hd (methyl)~1.01Triplet3HHc (vicinal, ³J)

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.[1][2][3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Why do the vinyl protons (Ha) appear as a singlet instead of a multiplet? I expect coupling to the allylic methyl (Hb) and methylene (Hc) protons.

Answer:

This is a common and valid question. While coupling between the vinyl protons (Ha) and the allylic protons (Hb and Hc) does exist, it is often too small to be resolved by many NMR spectrometers. This is due to a phenomenon known as long-range coupling .

  • Allylic Coupling (⁴J): The coupling between protons separated by four bonds (like Ha to Hb and Ha to Hc) is called allylic coupling.[5][6][7] This type of coupling is transmitted through the π-system of the double bond.[5]

  • Small Coupling Constants: Allylic coupling constants (⁴J) are typically very small, usually in the range of 0 to 3 Hz.[8][9][10] In many cases, this value is smaller than the natural line width of the peak, making the splitting unobservable and resulting in a singlet or a broadened singlet.[5]

Troubleshooting Steps:

  • Improve Resolution:

    • Shimming: Carefully shim the magnetic field to improve its homogeneity. This can significantly narrow the spectral lines and may reveal fine splitting.

    • Higher Field Spectrometer: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the separation of peaks in Hertz, potentially resolving the small coupling.[11][12]

  • Advanced Experiments:

    • Resolution Enhancement: Apply a window function (like Gaussian multiplication) during data processing to narrow the line widths. Be cautious, as this can decrease the signal-to-noise ratio.

Issue 2: The signal for the methylene protons (Hc) is a complex multiplet, not a clean quartet. What's causing this?

Answer:

The methylene protons (Hc) are coupled to two different sets of neighboring protons: the methyl protons (Hb) and the other methyl protons (Hd). If the coupling constants for these interactions are different, a complex multiplet will result.

  • Vicinal Coupling (³J): The coupling between Hc and Hd occurs over three bonds and is known as vicinal coupling.[10][13][14] The magnitude of this coupling is dependent on the dihedral angle between the C-H bonds.[10][13]

  • Coupling to Hb: The Hc protons are also coupled to the three Hb protons.

  • "Quartet of Triplets" or "Triplet of Quartets": Theoretically, if the coupling constants ³JHc-Hd and ³JHc-Hb are different, the signal for Hc should be a "quartet of triplets" or a "triplet of quartets," depending on the relative magnitudes of the coupling constants.[15][16][17] However, these complex patterns often overlap and appear as an unresolved multiplet.[15]

Troubleshooting Steps:

  • Simplify the Spectrum:

    • Decoupling Experiment: A homonuclear decoupling experiment can be performed. By irradiating the Hd protons, their coupling to Hc will be removed, and the Hc signal should simplify to a quartet (due to coupling with Hb). Similarly, irradiating Hb should result in a triplet for Hc.

  • Two-Dimensional (2D) NMR:

    • COSY (Correlation Spectroscopy): A COSY experiment will show correlations between coupled protons. You should see a cross-peak between the Hc and Hd signals, and another between Hc and Hb, confirming their coupling relationships.

Diagram: Troubleshooting Workflow for Complex Multiplets

G start Complex Multiplet Observed for Hc check_J Are J(Hc-Hb) and J(Hc-Hd) significantly different? start->check_J yes_J Yes check_J->yes_J  Hypothesis no_J No (or similar) check_J->no_J  Hypothesis complex_pattern Expect complex pattern (e.g., quartet of triplets). Overlap is common. yes_J->complex_pattern simple_pattern Expect a simple multiplet (e.g., septet if J values are very similar). no_J->simple_pattern action_decouple Action: Run Homonuclear Decoupling Experiment complex_pattern->action_decouple action_cosy Action: Run 2D COSY Experiment simple_pattern->action_cosy result_decouple Simplifies multiplet, confirming coupling partners. action_decouple->result_decouple result_cosy Shows cross-peaks, confirming connectivity. action_cosy->result_cosy end_goal Resolved Coupling and Confirmed Structure result_decouple->end_goal result_cosy->end_goal

Caption: Troubleshooting complex multiplets in this compound.

Issue 3: I am observing "roofing" or "leaning" in my multiplets. What does this signify?

Answer:

The "roofing" or "leaning" effect is a hallmark of second-order effects , which occur when the chemical shift difference (Δν in Hz) between two coupled protons is not much larger than the coupling constant (J) between them.[11][12]

  • First-Order vs. Second-Order Spectra: When Δν/J is large (typically > 10), the spectrum is considered first-order, and the simple n+1 rule applies. As this ratio decreases, second-order effects become more prominent.[11]

  • Appearance: In second-order spectra, the inner peaks of the multiplets "lean" towards each other, and their intensities increase, while the outer peaks decrease in intensity.[11] In the case of this compound, you might observe this between the Hc and Hd signals if they are close in chemical shift.

Troubleshooting Steps:

  • Increase the Magnetic Field Strength: As mentioned before, using a higher field spectrometer increases the chemical shift separation in Hertz (Δν) while the coupling constant (J) remains the same.[11] This increases the Δν/J ratio, simplifying the spectrum and reducing second-order effects.

  • Change the Solvent: The chemical shifts of protons can be influenced by the solvent due to factors like hydrogen bonding and magnetic anisotropy.[1][18][19] Changing to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) may alter the chemical shifts of Hc and Hd, increasing their separation and simplifying the spectrum.[19]

Experimental Protocol: Solvent Test for Resolving Second-Order Effects
  • Sample Preparation:

    • Prepare a standard concentration of your this compound sample in your initial solvent (e.g., CDCl₃).

    • Prepare a second sample with the same concentration in an alternative deuterated solvent with different properties (e.g., benzene-d₆).

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum for both samples under identical experimental conditions (temperature, number of scans, etc.).

  • Data Analysis:

    • Process both spectra.

    • Compare the chemical shifts and splitting patterns of the Hc and Hd protons.

    • Observe if the change in solvent has increased the separation between the multiplets and reduced the "roofing" effect.

References

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • University of California, Irvine. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

  • Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

  • JoVE. (2024, April 4). ¹H NMR: Long-Range Coupling. [Link]

  • Duke University NMR Center. Coupling constants. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • MDPI. (2023, April 6). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. [Link]

  • YouTube. (2023, May 15). NMR 5: Coupling Constants. [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of 2-methylbut-1-ene. [Link]

  • Reich, H. J. Second order - NMR Spectroscopy. University of Wisconsin. [Link]

  • ResearchGate. (PDF) Allylic Proton-Proton Coupling in Stereodefined Alkylidenecyclobutanes and Alkylidenecycopentanes. [Link]

  • University of Colorado Boulder, Department of Chemistry. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

  • PubChem. This compound. National Institutes of Health. [Link]

  • Organic Chemistry Data. 1H NMR Coupling Constants. [Link]

  • OpenOChem Learn. Alkenes. [Link]

  • Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • LibreTexts Chemistry. 8: Alkenes and Alkynes. [Link]

  • YouTube. (2022, February 8). vicinal and long range coupling constant || karplus curve and karplus equationsany|factors affecting. [Link]

  • Nanalysis. (2018, October 31). Your NMReady-60 Order!. [Link]

  • Chemistry LibreTexts. (2025, March 28). 13.7: More Complex Spin-Spin Splitting Patterns. [Link]

  • Doc Brown's Chemistry. Interpreting the H-1 hydrogen-1 NMR spectrum of 2-methylbut-2-ene. [Link]

  • Slideshare. Aromatic allylic-nmr-spin-spin-coupling. [Link]

  • YouTube. (2021, February 16). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. [Link]

  • University of California, Irvine. Multiplet Guide and Workbook. [Link]

  • OpenOChem Learn. Coupling in Cis/Trans Alkenes. [Link]

  • Fiveable. More Complex Spin–Spin Splitting Patterns | Organic Chemistry Class Notes. [Link]

  • SpectraBase. This compound - Optional[1H NMR] - Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • Chemistry Steps. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2020, March 18). 14.6: Spin-Spin Coupling Can Lead to Multiplets in NMR Spectra. [Link]

  • Chegg.com. (2020, October 22). Solved 13C NMR spectrum this compound: Signal Chemical. [Link]

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Technical Support Center: Quantification of 2-Methyl-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the accurate quantification of 2-Methyl-1-butene. This resource is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with analyzing this highly volatile compound. This guide provides field-proven insights, detailed protocols, and systematic troubleshooting advice to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound?

The most significant challenge stems from the compound's inherent physical properties. This compound is an extremely volatile organic compound (VOC) with a boiling point of just 31°C.[1][2][3] This low boiling point means it will readily evaporate at standard laboratory temperatures, leading to significant analyte loss during sample handling, standard preparation, and injection. Accurate quantification is therefore critically dependent on meticulous technique to minimize these evaporative losses.

Q2: What is the recommended analytical technique for this compound analysis?

Gas Chromatography (GC) is the definitive technique for analyzing volatile compounds like this compound.[4][5] The choice of detector depends on the application's needs:

  • Flame Ionization Detection (GC-FID): Recommended for routine quantification due to its robustness, wide linear range, and high sensitivity to hydrocarbons.

  • Mass Spectrometry (GC-MS): Ideal for analyses in complex matrices where peak co-elution is possible. It provides definitive identification based on the compound's mass spectrum, adding a layer of certainty to quantification.[5]

Q3: Where can I source a reliable analytical standard for this compound?

Sourcing a high-purity, certified standard is the foundation of accurate analysis. Look for Certified Reference Materials (CRMs) from accredited suppliers.

  • Certified Reference Materials (CRMs): Suppliers like CPAChem offer ISO 17034 accredited CRMs, which provide the highest level of accuracy and traceability.[6]

  • High-Purity Standards: Other major chemical suppliers, such as Sigma-Aldrich and Thermo Fisher Scientific, offer high-purity grades (e.g., ≥98%) suitable for creating calibration standards.[7] Always obtain and review the Certificate of Analysis (CoA) to verify purity and check for potential isomeric impurities.

Guide: Preparation of Accurate Calibration Standards

The accuracy of your quantification is directly tied to the quality of your calibration curve. The following protocol is designed to be a self-validating system by minimizing the primary source of error: evaporative loss.

Core Principle: Minimizing Volatilization

The entire workflow is built around one central principle: keeping the analyte in the liquid phase. This is achieved by working efficiently, using chilled solvents, and employing specific handling techniques to reduce the vapor pressure of this compound at every step.[8]

Experimental Workflow for Calibration Standard Preparation

G cluster_prep Phase 1: Stock Solution Preparation cluster_dilution Phase 2: Working Standards cluster_analysis Phase 3: Analysis sourcing Source Certified Standard (≥98% Purity) chill Chill Solvent (e.g., Methanol) & Glassware to 4°C sourcing->chill Pre-requisite weigh Gravimetrically Prepare Primary Stock Solution (PS) in Chilled Solvent chill->weigh Crucial Step intermediate Prepare Intermediate Stock (IS) from Primary Stock (PS) weigh->intermediate Transfer for Dilution serial Perform Serial Dilutions from IS using Chilled Solvent intermediate->serial transfer Transfer to Autosampler Vials (Crimp caps, minimal headspace) serial->transfer gc GC-FID/MS Analysis transfer->gc Inject Immediately curve Generate Calibration Curve gc->curve quant Quantify Unknown Samples curve->quant

Caption: Workflow for preparing this compound calibration standards.

Step-by-Step Protocol: Gravimetric Stock Solution
  • Preparation: Place your chosen solvent (e.g., HPLC-grade Methanol) and a 10 mL volumetric flask in a refrigerator or ice bath until they reach approximately 4°C.

  • Tare: Place the chilled volumetric flask on an analytical balance and tare the weight.

  • Analyte Transfer: This is the most critical step.

    • Use a gas-tight syringe that has also been chilled.

    • Draw approximately 100-200 µL of the this compound standard.

    • Dispense the standard directly into the bottom of the chilled volumetric flask, ensuring the syringe tip is below the neck. This minimizes the travel path through ambient air.

    • Immediately cap the flask.

  • Weighing: Record the mass of the added analyte to four decimal places (e.g., 0.0650 g). This gravimetric measurement is more accurate than volumetric transfer for volatile compounds.

  • Dilution: Uncap the flask and immediately fill to the 10 mL mark with the chilled solvent. Cap and gently invert 5-10 times to mix.[8] Do not vortex or shake vigorously , as this increases the liquid's surface area and promotes evaporation.

  • Storage: Store this primary stock solution at 4°C in a tightly sealed container.

Step-by-Step Protocol: Working Calibration Standards

Prepare working standards by serially diluting the primary stock solution. Always use chilled solvent and glassware for dilutions.

Standard Level Volume of Stock Transferred Solvent Final Volume Example Concentration (µg/mL)
Intermediate Stock1.0 mL of Primary StockMethanol (4°C)10.0 mL650
Cal Std 51.0 mL of Intermediate StockMethanol (4°C)10.0 mL65.0
Cal Std 41.0 mL of Cal Std 5Methanol (4°C)10.0 mL6.5
Cal Std 31.0 mL of Cal Std 4Methanol (4°C)10.0 mL0.65
Cal Std 20.5 mL of Cal Std 4Methanol (4°C)10.0 mL0.325
Cal Std 10.2 mL of Cal Std 4Methanol (4°C)10.0 mL0.13
Assuming a primary stock concentration of 6500 µg/mL from 0.0650 g in 10 mL.

Transfer final standards to 2 mL autosampler vials, leaving minimal headspace, and seal immediately with crimp caps. Analyze as soon as possible.

Recommended GC Starting Method

This table provides a robust starting point for method development. Optimization will be required based on your specific instrumentation and column.

Parameter GC-FID Recommended Setting Rationale
Column Rtx-1 or similar non-polar (100% PDMS), 30 m x 0.25 mm ID, 0.25 µm filmProvides good separation for volatile hydrocarbons.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Inlet Temperature 200 °CHot enough to ensure rapid vaporization without causing degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks for concentrated samples.
Injection Volume 1 µL
Oven Program 35°C (hold 5 min), then ramp 10°C/min to 200°C (hold 2 min)A low initial temperature is crucial to retain and focus this highly volatile analyte on the column head, preventing broad or split peaks.
Detector Temp 250 °CEnsures analyte remains in the gas phase within the detector.
Troubleshooting Guide
Troubleshooting Logic Flow

G cluster_cats cluster_solutions start Problem Observed in Chromatogram peak_shape Poor Peak Shape? (Fronting, Tailing) start->peak_shape quant Inconsistent Area? (Poor Reproducibility) start->quant retention Retention Time Shift? start->retention sol_front Lower Initial Oven Temp Decrease Injection Volume Check for Column Overload peak_shape->sol_front Fronting sol_tail Use Deactivated Liner Re-install Column Check for Dead Volume peak_shape->sol_tail Tailing sol_quant Check for Leaks (Septum, Fittings) Review Standard Prep Technique Use Gas-Tight Syringe Ensure Vials are Sealed quant->sol_quant sol_rt Verify Carrier Gas Flow Rate Check for Leaks Ensure Oven Temp is Stable retention->sol_rt

Caption: A systematic approach to troubleshooting common GC issues.

Q&A Troubleshooting

Q: My peaks are fronting (a sharp rise with a sloping tail). What is the cause?

  • Primary Cause: This is a classic sign of column overload, which is very common for highly volatile, low-molecular-weight compounds. It can also be caused by the sample condensing in the injector if temperatures are not optimized.[9]

  • Solutions:

    • Increase the Split Ratio: Change your split ratio from 50:1 to 100:1 or higher to introduce less analyte onto the column.

    • Reduce Injection Volume: If possible, reduce the injection volume to 0.5 µL.

    • Lower Initial Oven Temperature: Ensure your starting oven temperature is low enough (e.g., 35°C) to properly focus the analyte at the head of the column.

Q: My calibration curve is not linear, and the peak areas for the same standard are not reproducible.

  • Primary Cause: This issue almost always points to analyte loss before analysis. The high volatility of this compound means that even small inconsistencies in handling can lead to large variations in the amount injected. Leaks in the GC system are another major culprit.[10]

  • Solutions:

    • System Leak Check: Perform a thorough leak check of your GC inlet, including the septum, liner O-ring, and column fittings.

    • Review Standard Preparation: Re-evaluate your standard preparation technique against the protocol above. Are you using chilled solvents? Are you working quickly? Are your vial caps properly crimped?

    • Use a Gas-Tight Syringe: Ensure your autosampler or manual injection syringe is a gas-tight model to prevent the sample from escaping during injection.[8]

    • Minimize Headspace: Ensure your sample vials have the minimum possible headspace above the liquid.

Q: I am seeing no peak, or a much smaller peak than expected, for my lowest calibration standard.

  • Primary Cause: This indicates a significant loss of analyte, either from the vial before injection or due to issues within the GC system itself.

  • Solutions:

    • Check Vial Sealing: The lowest concentration standards are the most susceptible to evaporative loss. Ensure the vial septum has not been punctured multiple times and is providing a good seal.

    • Verify Syringe Operation: Check that the autosampler syringe is drawing and dispensing liquid correctly.

    • Check for System Leaks: A leak in the carrier gas line can prevent the sample from reaching the detector efficiently.[11]

    • Detector Function: In rare cases, this could indicate a detector issue (e.g., the FID flame is extinguished). Check your detector status and parameters.[12]

References
  • ASTM International. (n.d.). ASTM D4323-21: Standard Test Method for Hydrogen Sulfide in the Atmosphere by Rate of Change of Reflectance. Retrieved from [Link]

  • Majors, R. E. (2010). The Preparation of Calibration Standards for Volatile Organic Compounds — A Question of Traceability. LCGC North America, 28(5).
  • Agilent Technologies. (2014). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. Application Note. Retrieved from [Link]

  • Restek Corporation. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Special Publication 260 Series. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). The Preparation of Calibration Standards for Volatile Organic Compounds - A Question of Traceability. Retrieved from [Link]

  • CPAChem. (n.d.). This compound CAS 563-46-2 EC:209-250-7. Retrieved from [Link]

  • Restek Corporation. (n.d.). Best Practices for Handling and Using Volatile Analytical Standards. Retrieved from [Link]

  • IndiaMART. (n.d.). 2- Methyl-1-butene Analytical Standard, High Purity Liquid. Retrieved from [Link]

  • Restek Corporation. (n.d.). This compound - EZGC Method Translator. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Scribd. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

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Technical Support Center: Enhancing Selectivity in the Hydrogenation of 2-Methyl-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective hydrogenation of 2-Methyl-1-butene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for the desired product, 2-Methylbutane, while minimizing side reactions. As Senior Application Scientists, we have compiled this resource based on established principles and field-proven insights to ensure your experimental success.

Troubleshooting Guide: Common Experimental Issues

The hydrogenation of this compound, while straightforward in principle, presents challenges in controlling selectivity. The primary goal is the saturation of the terminal double bond to form 2-methylbutane. However, two common side reactions can occur: isomerization to the more thermodynamically stable 2-methyl-2-butene and over-hydrogenation of the desired product.

Issue 1: Low Selectivity - Significant Isomerization to 2-Methyl-2-butene

Problem: Your reaction yields a substantial amount of 2-methyl-2-butene alongside the desired 2-methylbutane.

Root Cause Analysis: Isomerization is a common side reaction in alkene hydrogenation, particularly with palladium catalysts. The mechanism often involves the formation of a metal-hydride species on the catalyst surface, which can add to the double bond and then be eliminated, leading to the formation of a different isomer. The steric environment around the double bond of this compound can influence the rate of hydrogenation versus isomerization.[1][2]

Solutions & Protocols:

  • Catalyst Selection: The choice of catalyst is paramount in controlling selectivity. While palladium (Pd) is highly active, it is also prone to promoting isomerization. Platinum (Pt) and Nickel (Ni) are common alternatives.[3][4]

    • Recommendation: Consider switching from a Palladium-based catalyst to a Platinum-based catalyst, such as Platinum oxide (PtO₂, Adams' catalyst), which often shows lower isomerization activity for this type of substrate.[1][5]

  • Reaction Conditions:

    • Temperature and Pressure: Lowering the reaction temperature and hydrogen pressure can favor the kinetic product (2-methylbutane) over the thermodynamic product (2-methyl-2-butene).[3] Harsh conditions can provide the energy needed to overcome the activation barrier for isomerization.[6]

    • Solvent: The polarity of the solvent can influence the reaction pathway. Non-polar solvents are generally preferred for hydrogenation reactions.

Experimental Protocol: Selective Hydrogenation using PtO₂

  • Reactor Setup: To a clean, dry hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent (e.g., ethanol or ethyl acetate).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Catalyst Addition: Under the inert atmosphere, add Platinum oxide (PtO₂) (0.01-0.05 eq).

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas (H₂), typically via a balloon or at a low pressure (1-5 atm).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by taking aliquots and analyzing them using Gas Chromatography-Mass Spectrometry (GC-MS) to check for the disappearance of the starting material and the formation of products.[7]

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate contains the product.

Issue 2: Poor Conversion & Catalyst Deactivation

Problem: The reaction stalls before the starting material is fully consumed, or the catalyst appears to lose activity over time.

Root Cause Analysis: Catalyst deactivation can occur through several mechanisms, including poisoning, sintering, and fouling.[3]

  • Poisoning: Impurities in the reactants or solvent (e.g., sulfur compounds, halides) can irreversibly bind to the catalyst's active sites.

  • Sintering: High reaction temperatures can cause the metal nanoparticles on the support to agglomerate, reducing the available surface area.[3]

  • Fouling: By-products or polymers can deposit on the catalyst surface, blocking active sites.[3]

Solutions & Protocols:

  • Purity of Reagents: Ensure the this compound and solvent are of high purity. If necessary, purify the starting material by distillation.

  • Catalyst Handling: Use fresh, properly stored catalysts. Avoid prolonged exposure of the catalyst to air.

  • Reaction Conditions: Operate at the mildest conditions (temperature and pressure) that still afford a reasonable reaction rate to minimize sintering.[6]

  • Catalyst Loading: Increasing the catalyst loading may compensate for partial deactivation, but this is not a solution for poisoning.

Issue 3: Over-hydrogenation Leading to Impurities

Problem: While not an issue for this compound itself, in more complex molecules containing other reducible functional groups (e.g., alkynes, nitro groups, aromatic rings), over-hydrogenation can be a significant problem.

Root Cause Analysis: The reactivity of different functional groups towards hydrogenation varies. Alkenes are generally more reactive than aromatic rings but less reactive than alkynes.[1] The choice of catalyst and reaction conditions determines the chemoselectivity.

Solutions & Protocols:

  • Catalyst Choice: For selective hydrogenation of an alkene in the presence of a less reactive group (e.g., an aromatic ring), standard catalysts like Pd/C or PtO₂ are often suitable under mild conditions.[1] For semihydrogenation of an alkyne to an alkene, a "poisoned" catalyst like Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline) is used.

  • Control of Hydrogen: Carefully control the stoichiometry of hydrogen gas used.

  • Monitoring: Closely monitor the reaction to stop it once the desired transformation is complete.

Data Summary

CatalystSupportTypical Loading (mol%)Relative ActivitySelectivity vs. IsomerizationReference
Palladium (Pd)Carbon (C)1-5HighModerate to Low[1][3][4]
Platinum (Pt)Carbon (C)1-5HighHigh[3][4]
Platinum Oxide (PtO₂)-1-5HighVery High[1][5]
Nickel (Ni)Raney Ni5-10ModerateModerate[3][4]

Visualizations

G cluster_start Starting Material cluster_products Potential Products This compound This compound 2-Methylbutane 2-Methylbutane This compound->2-Methylbutane  Desired Hydrogenation  (+H₂, Catalyst) 2-Methyl-2-butene 2-Methyl-2-butene This compound->2-Methyl-2-butene  Undesired Isomerization  (Catalyst)

Caption: Reaction pathways in the hydrogenation of this compound.

G start Low Selectivity Observed check_iso Is isomerization to 2-Methyl-2-butene the main issue? start->check_iso check_conv Is conversion incomplete? check_iso->check_conv No iso_yes Switch to PtO₂ catalyst Lower Temperature/Pressure check_iso->iso_yes Yes conv_yes Check Purity of Reagents Use Fresh Catalyst Optimize Solvent check_conv->conv_yes Yes end Improved Selectivity & Conversion check_conv->end No iso_yes->end conv_yes->end

Caption: Troubleshooting workflow for enhancing selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the catalytic hydrogenation of an alkene? A1: The reaction is a heterogeneous process that occurs on the surface of a metal catalyst.[1] It begins with the adsorption of hydrogen gas (H₂) onto the catalyst surface, followed by the complexation of the alkene's pi bond with the metal.[1][5] Hydrogen atoms are then transferred sequentially to the carbon atoms of the former double bond. This typically occurs with syn stereochemistry, meaning both hydrogen atoms add to the same face of the double bond.[5]

Q2: How does steric hindrance around the double bond of this compound affect the reaction? A2: The steric environment significantly influences the rate of hydrogenation. The catalyst usually approaches the less sterically hindered face of the double bond.[1] In this compound, the terminal double bond is relatively accessible compared to more substituted internal alkenes, which generally leads to a faster reaction rate. However, steric interactions can also influence the competition between hydrogenation and isomerization.[2]

Q3: What analytical techniques are recommended for monitoring the reaction? A3: Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is an ideal technique for monitoring the hydrogenation of volatile compounds like this compound and its products.[7] It allows for the separation and identification of the starting material, the desired product, and any isomers. For structural confirmation of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy is the standard method.[8]

Q4: Can transfer hydrogenation be used as an alternative to high-pressure hydrogen gas? A4: Yes, transfer hydrogenation is a viable and often safer alternative. It uses a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, in the presence of a catalyst (commonly Pd/C). This method avoids the need for specialized high-pressure equipment.[6]

Q5: Why is palladium on carbon (Pd/C) such a common hydrogenation catalyst? A5: Palladium on carbon is widely used due to its high activity and efficiency in reducing alkenes and other functional groups.[3][4] The carbon support provides a high surface area for the palladium nanoparticles, maximizing the number of active sites available for catalysis.[1] It is also relatively cost-effective and robust for many applications.[3]

References

  • How to Optimize Performance in Alkene Hydrogenation Catalysts. (2024-03-19). Vertex AI Search.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011-11-25). Master Organic Chemistry.
  • 8.6 Reduction of Alkenes: Hydrogenation - Organic Chemistry. (2023-09-20). OpenStax.
  • Catalytic Hydrogenation of Alkenes - Chemistry LibreTexts. (2023-01-22). LibreTexts.
  • troubleshooting guide for the catalytic hydrogenation of nitroarom
  • Which has higher rate of hydrogenation - methyl propene or trans-2-butene?. (2014-08-19). Stack Exchange.
  • Application Notes and Protocols for the Analytical Characteriz
  • proton NMR spectrum of 2-methylbut-1-ene. Doc Brown's Chemistry.

Sources

Scaling up 2-Methyl-1-butene reactions from lab to pilot plant

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up of 2-Methyl-1-butene reactions. This guide is intended for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale experiments to pilot plant production. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address specific issues you may encounter during your scale-up endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound reactions from a lab to a pilot plant?

A1: Scaling up is not a linear process; simply increasing the volume of reactants and the size of the equipment will not yield the same results.[1] The primary challenges stem from changes in physical and chemical properties as the system size increases.[1] Key challenges include:

  • Heat Transfer and Management: Reactions involving this compound, such as polymerization or certain additions, can be highly exothermic.[2][3] As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation significantly more challenging and increasing the risk of thermal runaway.[4][5]

  • Mixing Efficiency: Achieving homogenous mixing in a large pilot-scale reactor is more difficult than in a small lab flask.[6] Inefficient mixing can lead to localized "hot spots" where the reaction rate accelerates, potentially causing side reactions or thermal runaway.[5][6]

  • Mass Transfer Limitations: For reactions involving a gaseous reactant with liquid this compound, the rate of reaction can become limited by the speed at which the gas dissolves into the liquid phase (gas-liquid mass transfer).[7] This is often less of an issue at the lab scale due to high surface agitation relative to the volume.

  • Safety Hazards: this compound is a highly flammable liquid with vapors that can form explosive mixtures with air.[2][8] Handling larger quantities in a pilot plant necessitates stringent safety protocols, including proper grounding of equipment to prevent static discharge and the use of explosion-proof equipment.[9][10]

  • Catalyst Deactivation: In catalytic reactions, the catalyst's lifetime can be shorter at the pilot scale due to higher throughput and potential for impurities in larger feedstock batches. Common deactivation mechanisms include coking (formation of carbonaceous deposits) and sintering (agglomeration of active sites).[11][12]

  • Downstream Processing: Isolating and purifying the product from a larger volume of reaction mixture can introduce new challenges, such as handling larger volumes of solvents and adapting purification techniques like chromatography or distillation to a larger scale.[13][14]

Q2: How does the reactivity of this compound influence scale-up considerations?

A2: this compound is an unsaturated aliphatic hydrocarbon, making it significantly more reactive than alkanes.[2] Its reactivity is centered around the carbon-carbon double bond. Key aspects of its reactivity that are crucial for scale-up include:

  • Exothermic Polymerization: In the presence of catalysts like acids or initiators, this compound can undergo highly exothermic addition polymerization.[2][15] This necessitates a robust cooling system in the pilot plant reactor to prevent thermal runaway.[3]

  • Isomerization: The double bond in this compound can migrate to form more stable internal alkenes, such as 2-methyl-2-butene, especially in the presence of acid catalysts or at elevated temperatures.[16][17] This can lead to a mixture of products and reduce the yield of the desired isomer.[18]

  • Electrophilic Addition: The double bond readily undergoes electrophilic addition reactions. For instance, reaction with HBr proceeds via the formation of a stable tertiary carbocation, leading to a single major product.[19] The exothermic nature of such additions must be managed during scale-up.

  • Oxidation: Like other alkenes, this compound can be oxidized. It may undergo slow autoxidation upon exposure to air, potentially forming unstable peroxides.[15] This is a safety concern, especially with larger quantities and longer storage times at the pilot scale.

Q3: What are the key safety precautions for handling this compound in a pilot plant?

A3: Handling this compound at a pilot scale requires strict adherence to safety protocols due to its high flammability and volatility.[2][8] Key precautions include:

  • Elimination of Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[9][20] Use non-sparking tools and explosion-proof electrical and ventilating equipment.[8][10]

  • Grounding and Bonding: All equipment, including containers and receiving equipment, must be grounded and bonded to prevent the buildup of static electricity, which can ignite vapors.[2]

  • Ventilation: Operations should be conducted in a well-ventilated area to prevent the accumulation of flammable vapors.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8] If there is a risk of inhalation, use a NIOSH/MSHA approved respirator.[8]

  • Storage: Store in a cool, well-ventilated, and locked-up area in tightly closed containers.[8][9] It is often recommended to keep it refrigerated.[8]

  • Spill Management: In case of a spill, isolate the area and prevent entry into waterways.[2] Absorb the spill with a non-combustible material like dry earth or sand and collect it using clean, non-sparking tools.[2]

Troubleshooting Guides

Issue 1: Low Product Yield and/or Formation of Isomers

Symptom: Analytical data (GC, NMR) of the pilot plant batch shows a lower than expected yield of the target product and the presence of significant quantities of 2-methyl-2-butene or other isomers.

Possible Causes and Solutions:

Potential Cause Explanation Troubleshooting/Optimization Protocol
High Reaction Temperature Elevated temperatures can provide the activation energy for the isomerization of this compound to its more thermodynamically stable isomers.[17] This is a common issue during scale-up due to less efficient heat removal.[4]1. Verify Temperature Control: Ensure that the pilot reactor's temperature probes are accurately calibrated and placed correctly to reflect the bulk reaction temperature. 2. Reduce Reaction Temperature: Conduct the reaction at the lowest effective temperature. You may need to extend the reaction time to achieve full conversion.[17] 3. Improve Heat Removal: Increase the flow rate of the cooling fluid in the reactor jacket or consider using a more efficient heat transfer fluid.
Catalyst-Induced Isomerization Acidic catalysts, or acidic sites on solid supports, can promote the isomerization of alkenes.[16] This effect can be more pronounced at the pilot scale if catalyst concentrations are not carefully controlled or if catalyst deactivation leads to changes in selectivity.1. Catalyst Screening: If possible, screen for catalysts that are less prone to causing isomerization.[18] 2. Neutralize Acidic Impurities: Ensure that the this compound feedstock and solvents are free from acidic impurities. 3. Optimize Catalyst Loading: Use the minimum amount of catalyst required to achieve a reasonable reaction rate.
Inefficient Mixing Poor mixing can lead to localized areas of high temperature or high reactant concentration, which can favor side reactions like isomerization.[6]1. Evaluate Agitation: Assess the mixing efficiency in the pilot reactor. This may involve computational fluid dynamics (CFD) modeling or experimental studies. 2. Optimize Stirrer Design and Speed: Ensure the stirrer design is appropriate for the viscosity of the reaction medium and that the stirring speed is sufficient to ensure homogeneity without causing excessive shear.[6]
Issue 2: Thermal Runaway or Difficulty in Temperature Control

Symptom: The reaction temperature rapidly increases and becomes difficult to control with the reactor's cooling system, potentially leading to a dangerous pressure buildup.

Possible Causes and Solutions:

Potential Cause Explanation Troubleshooting/Optimization Protocol
Inadequate Heat Removal Capacity The heat generated by the exothermic reaction exceeds the heat removal capacity of the pilot reactor. This is a classic scale-up problem due to the decrease in the surface-area-to-volume ratio.[3][21]1. Perform Calorimetry Studies: Use reaction calorimetry to determine the heat of reaction and the maximum rate of heat release under your process conditions.[6][21] 2. Calculate Adiabatic Temperature Rise: Determine the potential temperature rise if the cooling system fails to assess the worst-case scenario.[6] 3. Re-evaluate Reactor Cooling: If the heat load is too high, consider using a reactor with a better heat transfer coefficient, adding internal cooling coils, or using an external heat exchanger loop.[4][6]
Incorrect Reagent Addition Rate Adding a reactant too quickly can lead to a rapid release of heat that overwhelms the cooling system.[3]1. Semi-batch Operation: Switch from a batch process to a semi-batch process where one of the reactants is added gradually.[3] 2. Optimize Addition Profile: Use calorimetry data to determine a safe addition rate that matches the reactor's cooling capacity.[21]
Accumulation of Reactants If the reaction has a significant induction period or if the reaction rate is slower than the addition rate, unreacted starting material can accumulate. A subsequent increase in temperature can then trigger a rapid reaction of the accumulated material.[5]1. Monitor Reaction Progress: Use in-situ analytical techniques (e.g., IR, Raman spectroscopy) to monitor the concentration of reactants in real-time. 2. Ensure Reaction Initiation: For catalytic reactions, ensure the catalyst is active before starting the continuous addition of reactants.
Issue 3: Catalyst Deactivation

Symptom: The reaction rate slows down over time in a continuous or semi-batch process, or subsequent batches in a batch process show lower activity.

Possible Causes and Solutions:

Potential Cause Explanation Troubleshooting/Optimization Protocol
Coke Formation Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites. This can be caused by side reactions, such as oligomerization or polymerization of this compound.[11][12]1. Characterize Spent Catalyst: Analyze the spent catalyst using techniques like thermogravimetric analysis (TGA) to quantify coke formation. 2. Optimize Reaction Conditions: Lowering the reaction temperature or pressure can sometimes reduce the rate of coke formation. 3. Implement Regeneration Cycles: Develop a procedure to regenerate the catalyst, for example, by controlled oxidation to burn off the coke.
Sintering At high temperatures, small metal particles on a supported catalyst can migrate and agglomerate into larger particles, reducing the active surface area.[11]1. Operate at Lower Temperatures: If possible, reduce the reaction temperature to below the point where sintering becomes significant. 2. Choose a More Stable Catalyst: Select a catalyst with a support that helps to anchor the active metal particles and prevent their migration.
Poisoning Impurities in the feedstock (e.g., sulfur compounds, water) can irreversibly bind to the catalyst's active sites and deactivate them.1. Analyze Feedstock Purity: Thoroughly analyze the this compound feedstock and solvents for potential catalyst poisons. 2. Purify Feedstock: If impurities are present, implement a purification step before introducing the feedstock into the reactor.
Issue 4: Challenges in Downstream Processing and Product Isolation

Symptom: Difficulty in separating the desired product from the reaction mixture, leading to low purity or product loss during workup at the pilot scale.

Possible Causes and Solutions:

Potential Cause Explanation Troubleshooting/Optimization Protocol
Emulsion Formation Vigorous mixing of immiscible liquids during extraction can lead to stable emulsions that are difficult to separate at a larger scale.1. Optimize Mixing for Extraction: Use lower mixing speeds or a different type of agitator that is less likely to cause emulsification. 2. Consider Alternative Separation Methods: Explore the use of coalescers or membrane-based liquid-liquid separators.[22]
Inefficient Distillation/Chromatography The separation efficiency of distillation columns and chromatography systems does not always scale linearly. The larger scale may require different packing materials or operating conditions.1. Pilot-Scale Separation Studies: Conduct small-scale pilot runs of the purification process to determine the optimal parameters before processing the entire batch.[23] 2. Modeling and Simulation: Use process simulation software to model the separation and predict the performance at a larger scale.
Product Lability The product may be sensitive to the conditions of the downstream processing, such as temperature during distillation or the pH during extraction.[14]1. Assess Product Stability: Conduct stability studies of the purified product under various conditions (temperature, pH, exposure to air) to identify potential degradation pathways. 2. Use Milder Purification Techniques: If the product is thermally labile, consider using techniques like thin-film evaporation or chromatography at lower temperatures.
Visualizations
Troubleshooting Logic for Low Product Yield

LowYieldTroubleshooting start Low Product Yield and/or Isomers Detected check_temp Review Temperature Logs start->check_temp check_catalyst Analyze Catalyst/ Reaction Medium start->check_catalyst check_mixing Evaluate Mixing Parameters start->check_mixing temp_high Temperature Too High? check_temp->temp_high acid_present Acidic Species Present? check_catalyst->acid_present mixing_poor Mixing Inefficient? check_mixing->mixing_poor temp_high->check_catalyst No reduce_temp Action: Reduce Setpoint & Improve Cooling temp_high->reduce_temp Yes acid_present->check_mixing No neutralize Action: Neutralize Feed & Optimize Catalyst acid_present->neutralize Yes improve_mixing Action: Increase Agitation &/or Redesign Impeller mixing_poor->improve_mixing Yes ScaleUpWorkflow lab_dev Lab-Scale Process Development kinetic_study Kinetic & Thermo Studies (Calorimetry) lab_dev->kinetic_study safety_review Process Hazard Analysis (PHA) kinetic_study->safety_review pilot_design Pilot Plant Design & Engineering safety_review->pilot_design pilot_ops Pilot Plant Operation pilot_design->pilot_ops data_analysis Data Analysis & Optimization pilot_ops->data_analysis data_analysis->pilot_ops Iterate commercial_scale Commercial Scale-Up Decision data_analysis->commercial_scale

Sources

Technical Support Center: Managing Exothermic Reactions of 2-Methyl-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting advice for managing the significant exothermic hazards associated with 2-Methyl-1-butene. Our focus is on ensuring experimental success while maintaining the highest standards of laboratory safety.

Part 1: Foundational Knowledge - Understanding the Hazard

This section addresses the fundamental questions regarding the reactivity and exothermic nature of this compound.

FAQ 1: What makes this compound prone to dangerous exothermic reactions?

This compound, an unsaturated aliphatic hydrocarbon, possesses a carbon-carbon double bond (C=C) that is the source of its reactivity.[1][2] This double bond consists of one strong sigma (σ) bond and one weaker pi (π) bond.[3][4] Most reactions involving this compound are addition reactions, where the π-bond is broken and replaced by two new, more stable σ-bonds. This transformation from a weaker bond to stronger bonds releases a significant amount of energy, making the reactions exothermic.[3][5]

The primary exothermic hazards are:

  • Electrophilic Addition: Rapid, acid-catalyzed additions can release heat quickly.[4][5]

  • Polymerization: In the presence of certain catalysts or initiators, this compound can undergo rapid, uncontrolled polymerization.[1][2] This is a chain reaction that can self-accelerate, leading to a dangerous condition known as thermal runaway.

  • Reaction with Oxidizers: As a reactive hydrocarbon, it may react violently with strong oxidizing agents.[1][2]

  • Peroxide Formation: Upon exposure to air, it can form unstable and potentially explosive peroxides over time.[2][6] These peroxides can act as initiators for runaway polymerization.

Table 1: Key Physicochemical Properties and Hazards of this compound
PropertyValueSignificance & Reference
Formula C₅H₁₀[2]
Molecular Weight 70.13 g/mol [2]
Boiling Point 31.2 °C (88.1 °F)Highly volatile, contributes to vapor-phase explosion hazard.[1]
Flash Point -29 °C (-20 °F)Extremely flammable liquid and vapor.[7]
Vapor Density 2.42 (Air = 1)Vapors are heavier than air and can accumulate in low areas, posing a flashback risk.[1][2][8]
Explosive Limits 1.1% - 8.7% in AirWide explosive range increases fire and explosion risk.[8]
Autoignition Temp. 375 °C (707 °F)---
Primary Hazard NFPA 704: Health 1, Flammability 4 , Instability 1Rated as "Extremely Flammable".[1]
Enthalpy of Combustion -3335.74 ± 0.80 kJ/mol (liquid)Indicates a large amount of energy released upon combustion.[9][10]

Part 2: Proactive Reaction Management & Safety Workflow

Anticipating and controlling heat generation is paramount. This section provides guidance on setting up experiments to mitigate the risk of a thermal event.

Diagram 1: Workflow for Safe Exothermic Reaction Setup

This diagram outlines the critical decision and action points for safely conducting a potentially exothermic reaction with this compound.

Safe_Reaction_Workflow cluster_prep 1. Pre-Reaction Assessment cluster_setup 2. Physical Setup cluster_execution 3. Execution & Monitoring cluster_post 4. Quenching & Workup assess_rxn Assess Reaction Energetics (Literature, Calorimetry) check_purity Check Monomer Purity & Test for Peroxides (Protocol 1) assess_rxn->check_purity scale_plan Plan Reaction Scale & Cooling Capacity check_purity->scale_plan setup_glass Use Appropriate Glassware (No sealed systems!) scale_plan->setup_glass setup_cooling Prepare Cooling Bath (Ice/water, Dry ice/acetone) setup_glass->setup_cooling setup_stir Ensure Efficient Stirring (Mechanical stirrer preferred) setup_cooling->setup_stir setup_add Set up for Slow Reagent Addition (Addition funnel, Syringe pump) setup_stir->setup_add setup_monitoring Place Temperature Probe in Reaction Mixture setup_add->setup_monitoring inert_atm Establish Inert Atmosphere (N2 or Ar) cool_down Cool Reactor to Target Temperature inert_atm->cool_down slow_add Begin Slow, Controlled Reagent Addition cool_down->slow_add monitor Monitor Temperature Continuously and Watch for Visual Cues slow_add->monitor quench Quench Reaction Carefully While still cold (Protocol 2) monitor->quench Reaction Complete & Temperature Stable emergency EMERGENCY STOP ADDITION APPLY MAX COOLING PREPARE TO QUENCH monitor->emergency Temperature Rise > 10°C or Uncontrolled workup Proceed with Workup quench->workup

Caption: A logical workflow for setting up and executing potentially exothermic reactions.

FAQ 2: How do I choose the appropriate cooling method and scale?

The fundamental principle of thermal safety is that the rate of heat removal must exceed the rate of heat generation .

  • For small-scale lab reactions (<100 mL): A simple ice/water bath is often sufficient. Ensure the flask is adequately immersed.

  • For moderately exothermic reactions or larger scales: A dry ice/acetone bath (-78 °C) provides greater cooling capacity.

  • Critical Consideration: The rate of reagent addition is your primary tool for controlling the heat generation rate.[11] A syringe pump for liquid reagents provides the most precise control. Never add the entire quantity of a reactive reagent at once.

FAQ 3: My protocol involves an acid catalyst. What are the specific risks?

Acid catalysts are notorious for initiating highly exothermic polymerization of alkenes like this compound.[1][2] The reaction generates carbocations, which are highly reactive intermediates that propagate the polymerization chain.[4]

  • Causality: The reaction is often auto-accelerating. The initial heat generated increases the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop that can lead to a thermal runaway.

  • Mitigation:

    • Always add the acid catalyst last and very slowly to the cooled, well-stirred solution of the alkene.

    • Use the minimum effective concentration of the catalyst.

    • Be prepared for a rapid temperature increase immediately following catalyst addition.

Part 3: Troubleshooting Guide for Unexpected Exotherms

Even with careful planning, unexpected events can occur. This guide provides a logical framework for diagnosing and responding to thermal deviations.

Diagram 2: Decision Tree for Troubleshooting an In-Progress Exotherm

Troubleshooting_Exotherm start Symptom: Unexpected Temperature Rise q1 Is reagent still being added? start->q1 stop_add IMMEDIATE ACTION: Stop all reagent addition. q1->stop_add Yes continue_cool Apply maximum cooling. Increase stirring speed. q1->continue_cool No stop_add->continue_cool q2 Is the temperature still rising after 1-2 minutes? continue_cool->q2 stabilized Situation Stabilized. Hold conditions and re-evaluate procedure before proceeding. q2->stabilized No runaway Thermal Runaway Imminent! Execute Emergency Quench (Protocol 2) q2->runaway Yes alert Alert colleagues and prepare for potential evacuation. runaway->alert

Caption: A decision-making framework for responding to an unexpected exotherm.

FAQ 4: I've stopped reagent addition, but the temperature is still climbing. What's happening and what do I do?

This is a critical sign that the reaction has become self-sustaining and is heading towards thermal runaway. The rate of heat generation now exceeds the cooling capacity of your system, even without adding more reagents.

  • Cause: This is common in polymerization reactions where active chain ends continue to react, or in autocatalytic reactions.

  • Immediate Action: You must "quench" the reaction to deactivate the reactive species.[12][13] This involves adding a substance that will rapidly consume the catalyst or reactive intermediates. See Protocol 2: Emergency Quenching for a detailed procedure.

FAQ 5: My experiment failed, producing a viscous gel or solid. What happened?

This is a classic sign of uncontrolled polymerization.[14]

  • Possible Causes & Solutions:

    • Peroxide Contamination: Stored this compound can form peroxides, which act as radical initiators.[2][6] Always test for peroxides before use (Protocol 1).

    • Excessive Catalyst: Too much acid or initiator was added. Re-evaluate the catalytic amount.

    • Temperature Too High: The initial reaction temperature may have been too high, leading to an uncontrollable rate.[15]

    • Localized Hot Spots: Inefficient stirring can create localized areas of high temperature and catalyst concentration, initiating polymerization that then spreads.[15] Ensure vigorous, efficient stirring.

Part 4: Key Experimental Protocols

These protocols provide step-by-step methodologies for critical safety procedures.

Protocol 1: Peroxide Detection (Potassium Iodide Method)

Purpose: To qualitatively test for the presence of dangerous peroxides in this compound before use.[6][14] CAUTION: If solid crystals are visible in the container or around the cap, do not handle the container. These could be shock-sensitive peroxide crystals. Contact your institution's Environmental Health & Safety (EHS) office immediately.[6]

Materials:

  • Sample of this compound (approx. 1-2 mL)

  • Glacial acetic acid

  • Potassium iodide (KI), solid

  • Deionized water

  • Two test tubes

Procedure:

  • Prepare Test Solution: In a clean test tube, dissolve ~100 mg of potassium iodide in 1 mL of glacial acetic acid. The solution should be colorless.

  • Add Sample: To this solution, add 1 mL of the this compound sample.

  • Mix and Observe: Gently swirl the tube to mix. Let it stand for 1 minute.

  • Interpret Results:

    • Colorless: Peroxide levels are negligible. Safe to use.

    • Pale Yellow: Low concentration of peroxides present. Use with caution, and avoid concentrating (e.g., distillation).

    • Brown/Dark Purple: High and potentially dangerous concentration of peroxides. Do not use the material. Consult your EHS office for disposal.

Protocol 2: Emergency Quenching of a Runaway Reaction

Purpose: To rapidly terminate a runaway exothermic reaction. This is an emergency procedure. Prerequisite: This protocol assumes you have already stopped reagent addition and applied maximum cooling as per the troubleshooting decision tree.

Materials (should be prepared in advance if a high-risk reaction is anticipated):

  • A large volume of a cold, low-reactivity solvent (e.g., toluene, hexane) for dilution.

  • A suitable quenching agent. The choice depends on the reaction chemistry:

    • For acid-catalyzed reactions: A cold, dilute solution of sodium bicarbonate or another weak base.

    • For radical polymerizations: A solution containing an inhibitor like hydroquinone or Butylated Hydroxytoluene (BHT).

Procedure:

  • Alert Personnel: Announce the emergency to others in the lab.

  • Ensure Containment: Confirm the reaction flask is in a secondary container (e.g., the cooling bath) to contain any potential overflow.

  • Dilute and Cool: If possible and safe, rapidly add a large volume of the pre-chilled, inert solvent. This will dilute the reactants and help absorb heat.

  • Add Quenching Agent: Slowly and carefully add the appropriate quenching agent. Be prepared for potential gas evolution. Do not seal the flask.

  • Monitor: Continue to monitor the temperature until it has returned to a safe, stable level.

  • Report: Report the incident to your supervisor and EHS office, regardless of the outcome.

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  • A-M-P. (2016). SAFETY DATA SHEET: 2-Methyl-2-Butene. Retrieved from [Link][18]

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  • National Institute of Standards and Technology (NIST). (n.d.). This compound: Condensed phase thermochemistry data. NIST Chemistry WebBook. Retrieved from [Link][9]

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  • National Institute of Standards and Technology (NIST). (n.d.). This compound: Reaction thermochemistry data. NIST Chemistry WebBook. Retrieved from [Link][22]

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  • Chemistry For Everyone. (2025, January 2). What Is Quenching In Organic Chemistry? [Video]. YouTube. Retrieved from [Link][13]

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Validation & Comparative

Comparative Analysis of Alkene Reactivity: 2-Methyl-1-butene vs. 2-Methyl-2-butene

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Isomer Stability and Kinetic Behavior

For researchers in organic synthesis and drug development, a nuanced understanding of isomeric reactivity is paramount. The choice between seemingly similar starting materials can dramatically alter reaction efficiency, yield, and product distribution. This guide provides an in-depth comparison of two constitutional isomers, 2-Methyl-1-butene and 2-Methyl-2-butene, focusing on the thermodynamic and kinetic factors that govern their distinct chemical behaviors, supported by experimental data and mechanistic principles.

Foundational Stability: A Thermodynamic Perspective

At first glance, both C5H10 isomers present a double bond ripe for chemical transformation. However, their intrinsic stabilities differ significantly, a factor that dictates their ground-state energy and subsequent reactivity. The fundamental principle governing this difference is the degree of substitution at the double bond, a concept articulated by Zaitsev's Rule, which states that more substituted alkenes are generally more stable.[1][2]

  • This compound is a disubstituted alkene, with two alkyl groups attached to the sp² hybridized carbons of the double bond.

  • 2-Methyl-2-butene is a trisubstituted alkene, with three alkyl groups attached to the sp² carbons.

This seemingly minor structural variance has profound energetic consequences, primarily due to an electronic phenomenon known as hyperconjugation . Hyperconjugation involves the delocalization of electrons from adjacent C-H σ-bonds into the empty π* antibonding orbital of the double bond.[3][4] This interaction spreads out electron density, lowering the overall potential energy of the molecule and thus increasing its stability.[5][6] 2-Methyl-2-butene, with more adjacent C-H bonds, benefits from a greater number of hyperconjugative interactions compared to this compound, rendering it the more stable isomer.[7]

Experimental Verification: Heats of Hydrogenation

The most direct experimental measure of alkene stability is the heat of hydrogenation (ΔH°hydrog). This exothermic reaction involves the addition of H₂ across the double bond to form the same saturated alkane (2-methylbutane). Since the final product is identical, any difference in the energy released must originate from the difference in the initial stability of the alkenes.[8] A more stable alkene, being at a lower energy state, will release less heat upon hydrogenation.[3][5]

AlkeneStructureSubstitutionHeat of Hydrogenation (kJ/mol)Relative Stability
This compound CH2=C(CH3)CH2CH3Disubstituted-119Less Stable
2-Methyl-2-butene CH3C(CH3)=CHCH3Trisubstituted-113More Stable
Data sourced from multiple consistent chemistry resources.[9][10]

The experimental data unequivocally confirms that 2-Methyl-2-butene is approximately 6 kJ/mol more stable than this compound.

Caption: Thermodynamic stability comparison based on substitution and hyperconjugation.

Kinetic Reactivity: The Role of the Carbocation Intermediate

While 2-Methyl-2-butene is the thermodynamic victor, reactivity is a kinetic question. The rate of a reaction is determined by the activation energy (Ea)—the energy barrier that must be overcome. For alkenes, the most common pathway is electrophilic addition, a two-step process where the rate-determining step is the initial formation of a carbocation intermediate.[11][12]

The core principle is this: the less stable alkene is generally the more reactive . This is because the less stable isomer starts at a higher ground-state energy. Assuming the transition states leading to the carbocation intermediates are of similar energy, the higher-energy starting material will have a smaller energy gap to bridge, resulting in a lower activation energy and a faster reaction.[13][14]

Mechanism of Electrophilic Addition (e.g., HBr Addition)
  • Step 1 (Rate-Determining): The electron-rich π-bond of the alkene attacks the electrophile (H⁺ from HBr), forming a C-H bond and a carbocation intermediate.[15]

  • Step 2 (Fast): The nucleophile (Br⁻) attacks the positively charged carbocation, forming the final product.[16]

The stability of the carbocation intermediate is crucial. The order of stability is tertiary > secondary > primary, due to a combination of inductive effects and hyperconjugation.[16][17]

  • Reaction of 2-Methyl-2-butene: Protonation of the double bond at the less substituted carbon directly forms a highly stable tertiary carbocation .

  • Reaction of this compound: Protonation at the terminal carbon (C1) according to Markovnikov's rule forms a secondary carbocation .[18][19] While this is more stable than the alternative primary carbocation, it is significantly less stable than the tertiary carbocation formed from its isomer.

However, a critical phenomenon occurs with this compound. The initially formed secondary carbocation can undergo a rapid 1,2-hydride shift , rearranging into the more stable tertiary carbocation.[20][21] This is the exact same intermediate formed from 2-Methyl-2-butene. This explains why both isomers often yield the same major product, such as 2-bromo-2-methylbutane in the case of HBr addition, or 2-methyl-2-butanol in acid-catalyzed hydration.[22][23]

Reaction_Profile Energy Energy Reaction_Coordinate Reaction Coordinate → Energy->Reaction_Coordinate R1 This compound (Higher Energy) R2 2-Methyl-2-butene (Lower Energy) TS1 R1->TS1 Ea (Smaller) TS2 R2->TS2 Ea (Larger) I Tertiary Carbocation Intermediate TS1->I TS2->I P Product I->P

Caption: Energy profile comparing activation energies for electrophilic addition.

Experimental Protocol & Supporting Data

To translate theory into practice, we consider an experimental workflow for comparing reactivity, such as the etherification with ethanol to produce tert-amyl ethyl ether (TAEE), a gasoline additive. This reaction is analogous to acid-catalyzed hydration and proceeds via the same carbocation intermediate.

Protocol: Comparative Etherification Rate Analysis
  • Reactor Setup: A temperature-controlled batch reactor equipped with a magnetic stirrer is charged with a solid acid catalyst (e.g., Amberlyst-15 resin).

  • Reagent Preparation: Two separate reaction flasks are prepared. Each contains a standardized molar excess of ethanol.

  • Initiation: The reactor is brought to the target temperature (e.g., 343 K). An equimolar amount of either this compound (2M1B) or 2-Methyl-2-butene (2M2B) is injected into its respective flask to initiate the reaction.

  • Sampling: Aliquots are withdrawn from the reaction mixture at regular time intervals (e.g., every 15 minutes for 2 hours).

  • Analysis: Each sample is immediately quenched and analyzed by Gas Chromatography (GC) to determine the concentration of the reactant alkene and the TAEE product.

  • Data Processing: The conversion of the alkene is plotted against time for both isomers. The initial reaction rate is determined from the slope of this curve at t=0.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Setup 1. Prepare Reactor (Catalyst, 343 K) Reagents 2. Prepare Flasks (Ethanol Excess) Setup->Reagents Inject_2M1B 3a. Inject 2M1B Reagents->Inject_2M1B Inject_2M2B 3b. Inject 2M2B Reagents->Inject_2M2B Sample_2M1B 4a. Sample Periodically Inject_2M1B->Sample_2M1B Sample_2M2B 4b. Sample Periodically Inject_2M2B->Sample_2M2B GC_Analysis 5. Analyze via GC Sample_2M1B->GC_Analysis Sample_2M2B->GC_Analysis Plot_Data 6. Plot Conversion vs. Time GC_Analysis->Plot_Data Calc_Rate 7. Determine Initial Rate Plot_Data->Calc_Rate

Caption: Workflow for comparing the etherification rates of the two isomers.

Kinetic Data Insights

Studies performing this type of comparison have shown that the initial rate of etherification for this compound is significantly higher than that for 2-Methyl-2-butene under identical conditions.[24] This provides direct experimental evidence that the less stable, higher-energy isomer is indeed the more kinetically reactive in electrophilic additions.[24]

Conclusion and Practical Implications

The comparison between this compound and 2-Methyl-2-butene offers a classic illustration of the interplay between thermodynamic stability and kinetic reactivity.

  • Thermodynamic Stability: 2-Methyl-2-butene is the more stable isomer due to its trisubstituted nature and greater hyperconjugative stabilization. This is confirmed by its lower heat of hydrogenation.

  • Kinetic Reactivity: this compound is the more reactive isomer in electrophilic additions. Its higher ground-state energy results in a lower activation energy for the rate-determining step of carbocation formation.

For the practicing scientist, this means that while both isomers can often lead to the same major product via a common tertiary carbocation intermediate, the reaction will proceed faster when starting with this compound. This understanding is crucial for optimizing reaction times, managing thermal effects, and selecting the most efficient starting material for a desired synthetic outcome.

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A Senior Application Scientist's Guide to Catalytic Isomerization of 2-Methyl-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Methyl-1-butene Isomerization

In the landscape of organic synthesis and petrochemical refining, the selective isomerization of light olefins is a cornerstone reaction. This compound, a C5 alkene, serves as a key intermediate in the production of various high-value chemicals, including fuel additives, solvents, and polymers.[1][2] Its isomerization to the more thermodynamically stable 2-methyl-2-butene is a critical step in many industrial processes. The choice of catalyst for this transformation is paramount, directly influencing reaction efficiency, product selectivity, and overall process economics. This guide provides a comparative analysis of common catalysts employed for the isomerization of this compound, offering insights into their performance, underlying mechanisms, and practical experimental considerations for researchers and drug development professionals.

Understanding the Reaction: Mechanism of Isomerization

The isomerization of this compound to 2-Methyl-2-butene typically proceeds via a carbenium ion mechanism, particularly over solid acid catalysts. The reaction can be conceptualized in the following steps:

  • Protonation: The terminal double bond of this compound is protonated by an acid site on the catalyst surface, forming a tertiary carbenium ion. This intermediate is relatively stable.

  • Deprotonation: A proton is eliminated from an adjacent carbon atom, leading to the formation of the more substituted and thermodynamically favored internal double bond of 2-methyl-2-butene.[3]

The efficiency of this process is heavily dependent on the nature, strength, and accessibility of the catalyst's active sites.

Comparative Analysis of Catalyst Performance

The selection of a catalyst for this compound isomerization involves a trade-off between activity, selectivity, and operational stability. Below is a comparative overview of common catalyst classes.

Catalyst TypeActive SitesTypical Operating Temperature (°C)PressureKey AdvantagesKey Disadvantages
Solid Acid Catalysts
Zeolites (e.g., ZSM-5, Ferrierite)Brønsted and Lewis acid sites150 - 400Atmospheric to moderateHigh thermal stability, shape selectivity can control product distribution.[4][5]Prone to deactivation by coking, can promote side reactions like cracking at higher temperatures.[6][7]
Ion Exchange Resins (e.g., Amberlyst-15)Sulfonic acid groups50 - 150AtmosphericHigh activity at lower temperatures, good selectivity.[8]Lower thermal stability compared to zeolites, potential for leaching of active sites.
Mixed Metal Oxides
NiO/MgOBasic and/or Lewis acid sites200 - 2500.1 - 0.5 MPaHigh activity and selectivity reported for the reverse reaction, potential for high stability.[9]Primarily studied for the reverse reaction, may require higher temperatures than resins.
Homogeneous Catalysts
Organometallic Complexes (e.g., Ru-based)Transition metal centers25 - 100AtmosphericHigh selectivity under mild conditions.[10]Difficult to separate from the reaction mixture, catalyst recovery and reuse can be challenging.

Experimental Protocols

To facilitate catalyst screening and performance evaluation, the following detailed experimental protocols for liquid-phase and gas-phase isomerization are provided.

Liquid-Phase Isomerization in a Batch Reactor

This protocol is suitable for screening catalysts like ion exchange resins and some solid acids under milder conditions.

1. Catalyst Activation:

  • Dry the catalyst (e.g., Amberlyst-15) in a vacuum oven at 80-100°C for 12-24 hours to remove adsorbed water.
  • For zeolite catalysts, calcination at higher temperatures (e.g., 500-550°C) in air may be required to remove organic templates and activate the acid sites.

2. Reactor Setup:

  • Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermocouple for temperature monitoring.
  • Place the activated catalyst (typically 1-5 wt% of the reactant) into the flask.

3. Reaction Execution:

  • Add the solvent (if any) and this compound to the reactor.
  • Heat the mixture to the desired reaction temperature (e.g., 60-100°C) with vigorous stirring.
  • Collect samples at regular intervals using a syringe.

4. Sample Analysis:

  • Dilute the collected samples with a suitable solvent (e.g., hexane).
  • Analyze the samples using gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a PONA or equivalent) to determine the conversion of this compound and the selectivity to 2-Methyl-2-butene.
Gas-Phase Isomerization in a Fixed-Bed Reactor

This protocol is well-suited for evaluating the performance and stability of solid acid catalysts like zeolites and mixed metal oxides at elevated temperatures.

1. Catalyst Preparation and Loading:

  • Press the catalyst powder into pellets, then crush and sieve to a specific particle size range (e.g., 20-40 mesh) to ensure uniform packing and minimize pressure drop.
  • Load a known weight of the sieved catalyst into a fixed-bed reactor (e.g., a stainless steel tube), securing it with quartz wool plugs.

2. System Setup and Catalyst Activation:

  • Place the reactor inside a tube furnace with a temperature controller.
  • Connect gas lines for an inert gas (e.g., nitrogen or helium) and the reactant feed.
  • Activate the catalyst in-situ by heating it to a specific temperature (e.g., 400-550°C) under a flow of inert gas for several hours to remove any adsorbed species.

3. Reaction Procedure:

  • Cool the reactor to the desired reaction temperature.
  • Introduce a gaseous feed of this compound, diluted with an inert gas, at a controlled flow rate using mass flow controllers.
  • The effluent from the reactor is passed through a condenser to collect liquid products, and the gas stream is directed to an online GC for analysis.

4. Data Analysis:

  • Calculate the conversion of this compound and the selectivity to 2-Methyl-2-butene based on the GC analysis of the reactor effluent.
  • Monitor the catalyst performance over time to assess its stability and deactivation profile.

Visualizing Reaction and Experimental Workflows

To provide a clearer understanding of the processes discussed, the following diagrams illustrate the reaction mechanism and experimental setups.

reaction_mechanism This compound This compound Tertiary Carbocation Tertiary Carbocation This compound->Tertiary Carbocation + H+ (Catalyst) 2-Methyl-2-butene 2-Methyl-2-butene Tertiary Carbocation->2-Methyl-2-butene - H+

Caption: Carbenium ion mechanism for this compound isomerization.

experimental_workflow cluster_liquid_phase Liquid-Phase Isomerization cluster_gas_phase Gas-Phase Isomerization lp_start Catalyst Activation lp_setup Reactor Setup lp_start->lp_setup lp_reaction Reaction lp_setup->lp_reaction lp_analysis GC Analysis lp_reaction->lp_analysis gp_prep Catalyst Preparation gp_setup System Setup gp_prep->gp_setup gp_activation In-situ Activation gp_setup->gp_activation gp_reaction Reaction gp_activation->gp_reaction gp_analysis Online GC Analysis gp_reaction->gp_analysis

Caption: Experimental workflows for catalyst evaluation.

Conclusion: Selecting the Optimal Catalyst

The choice of catalyst for this compound isomerization is dictated by the specific requirements of the application. For low-temperature, liquid-phase processes where catalyst recovery is straightforward, ion exchange resins like Amberlyst-15 offer excellent activity and selectivity. For high-temperature, continuous gas-phase operations, zeolites provide the necessary thermal stability, although catalyst deactivation must be carefully managed. Mixed metal oxides represent a promising area for further research, potentially offering a balance of activity and stability. Homogeneous catalysts, while highly selective, are generally less favored for industrial-scale processes due to separation challenges. A thorough evaluation of these catalyst systems, using the protocols outlined in this guide, will enable researchers to select the optimal catalyst to achieve their desired process outcomes.

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A Comparative Guide to the Spectroscopic Analysis of 2-Methyl-1-butene and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and drug development, the unambiguous identification of molecular structure is a cornerstone of progress. For compounds with identical molecular formulas, such as the isomers of C₅H₁₀, subtle differences in atomic arrangement can lead to vastly different chemical and physical properties. This guide provides a comprehensive, in-depth comparison of the spectroscopic signatures of 2-Methyl-1-butene and its key structural isomers, offering researchers, scientists, and drug development professionals a robust framework for their differentiation. By leveraging the unique insights provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can create a detailed molecular fingerprint for each isomer.

The Importance of Isomer Differentiation

This compound and its isomers, including 2-Methyl-2-butene and 3-Methyl-1-butene, are all alkenes with the molecular formula C₅H₁₀. While they share the same mass and elemental composition, their distinct branching and double bond positions give rise to unique spectroscopic characteristics. Accurately identifying these isomers is critical in various applications, from quality control in chemical manufacturing to understanding reaction mechanisms in organic synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, we can map out the connectivity and chemical environment of each atom within a molecule.

¹H NMR Spectroscopy: Unraveling Proton Environments

The chemical shift (δ), splitting pattern (multiplicity), and integration of signals in a ¹H NMR spectrum provide a wealth of information about the protons in a molecule. The isomers of this compound each present a unique ¹H NMR spectrum, allowing for their clear differentiation.

Comparative ¹H NMR Data of this compound and Its Isomers

CompoundStructureProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound H₂C=C(CH₃)CH₂CH₃a (=CH₂)~4.67Singlet2H
b (-CH₃)~1.73Singlet3H
c (-CH₂-)~2.02Quartet2H
d (-CH₃)~1.03Triplet3H
2-Methyl-2-butene (CH₃)₂C=CHCH₃a (=CH)~5.13Quartet1H
b (-CH₃)~1.62Singlet6H
c (-CH₃)~1.57Doublet3H
3-Methyl-1-butene H₂C=CHCH(CH₃)₂a (=CH₂)~4.95Multiplet2H
b (=CH)~5.85Multiplet1H
c (-CH)~2.25Multiplet1H
d (-CH₃)~1.05Doublet6H

Note: Chemical shifts are approximate and can vary slightly based on the solvent and spectrometer frequency.[1]

The distinct patterns are immediately apparent. For instance, this compound is characterized by two singlets for its vinylic and allylic methyl protons, a quartet for the methylene protons, and a triplet for the terminal methyl group.[2] In contrast, 3-Methyl-1-butene displays a characteristic doublet for its six equivalent methyl protons and complex multiplets for its vinyl and methine protons.[1][3] 2-Methyl-2-butene is unique in having a quartet for its lone vinylic proton and two distinct signals for its methyl groups.[4]

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy provides complementary information by revealing the chemical environment of each carbon atom. The chemical shifts in ¹³C NMR are highly sensitive to the hybridization and substitution of the carbon atoms.

Comparative ¹³C NMR Data of this compound and Its Isomers

CompoundC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)
This compound 108.57147.7030.7512.4122.44
2-Methyl-2-butene 121.5131.725.720.713.4
3-Methyl-1-butene 110.1145.933.822.422.4

Note: Data compiled from various sources. Exact values may vary.[5]

The differences in the ¹³C NMR spectra are just as telling. The chemical shifts of the sp² hybridized carbons (C=C) are particularly informative. For example, the quaternary sp² carbon in this compound appears at a significantly different chemical shift compared to the tertiary sp² carbon in 2-Methyl-2-butene.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

  • Sample Preparation:

    • Ensure the analyte is of high purity.

    • Accurately weigh 5-20 mg of the liquid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[6]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to δ = 0.00 ppm.[2][4]

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 16-64.

      • Relaxation Delay: 1.0 s.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse experiment.

      • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

      • Relaxation Delay: 2.0 s.[6]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Pure Isomer NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (CDCl₃) Solvent->NMR_Tube TMS TMS Standard TMS->NMR_Tube Spectrometer NMR Spectrometer (400 MHz) NMR_Tube->Spectrometer Insert Sample FID FID Signal Spectrometer->FID Acquire Data FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Calibration Calibration Phasing->Calibration Integration Integration Calibration->Integration Spectrum Final Spectrum Integration->Spectrum

Caption: Workflow for NMR-based structural elucidation of isomers.

Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding

IR spectroscopy measures the vibrations of bonds within a molecule. Different types of bonds and functional groups absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint".[7] For alkenes, the key absorptions are the C=C stretching and the =C-H stretching and bending vibrations.[8]

Comparative IR Data of this compound and Its Isomers (cm⁻¹)

VibrationThis compound2-Methyl-2-butene3-Methyl-1-butene
=C-H Stretch ~3080~3020~3080
C-H Stretch (sp³) ~2850-2970~2860-2970~2870-2960
C=C Stretch ~1650~1670~1640
=C-H Bend (Out-of-plane) ~890~815~990, ~910

Note: Data compiled from various sources.[9][10][11]

The position and intensity of these bands are diagnostic. For example, terminal alkenes like this compound and 3-Methyl-1-butene show a characteristic C=C stretching absorption around 1640-1650 cm⁻¹, while the more substituted internal alkene, 2-Methyl-2-butene, has a weaker absorption at a slightly higher wavenumber (~1670 cm⁻¹).[9][10][11] The out-of-plane =C-H bending vibrations are also highly informative for determining the substitution pattern of the double bond.[12] 3-Methyl-1-butene, being a monosubstituted terminal alkene, will show two strong bands around 990 and 910 cm⁻¹.[11] this compound, a disubstituted terminal alkene, exhibits a strong band around 890 cm⁻¹.[10]

IR_Spectroscopy_Logic cluster_analysis Spectral Analysis cluster_interpretation Structural Interpretation Isomer C₅H₁₀ Isomer IR_Spec IR Spectrometer Isomer->IR_Spec Spectrum IR Spectrum IR_Spec->Spectrum Vibrations Vibrational Modes Spectrum->Vibrations Stretching Stretching Vibrations->Stretching Bending Bending Vibrations->Bending DoubleBond C=C Position Stretching->DoubleBond Substitution Substitution Pattern Bending->Substitution

Caption: Logical flow of isomer differentiation using IR spectroscopy.

Mass Spectrometry (MS): Fragmentation Patterns as Structural Clues

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While all C₅H₁₀ isomers have the same molecular ion peak at m/z = 70, their fragmentation patterns upon electron ionization can be used for differentiation.[13] The stability of the resulting carbocation fragments plays a key role in determining the most abundant peaks in the mass spectrum.[14]

Key Fragmentation Pathways and Dominant Peaks

  • This compound: The molecular ion can undergo allylic cleavage to lose a methyl radical (•CH₃), forming a stable secondary allylic carbocation at m/z = 55. It can also lose an ethyl radical (•CH₂CH₃) to form a resonance-stabilized cation at m/z = 41.[13]

  • 2-Methyl-2-butene: Allylic cleavage leads to the loss of a methyl radical, forming a highly stable tertiary allylic carbocation at m/z = 55. This is often the base peak.

  • 3-Methyl-1-butene: Fragmentation can involve the loss of a propyl radical (•CH₂CH₂CH₃) to give a fragment at m/z = 27, or the loss of an isopropyl radical (•CH(CH₃)₂) to form a vinyl cation at m/z = 27. A prominent peak is also observed at m/z = 41 due to the formation of an allyl cation after rearrangement.

Comparative Mass Spectrometry Data of this compound and Its Isomers

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound 7055, 41, 29
2-Methyl-2-butene 7055 (often base peak), 41, 39
3-Methyl-1-butene 7055, 41, 27

The relative abundances of these fragment ions provide a unique mass spectral fingerprint for each isomer. For example, the very intense peak at m/z = 55 in the spectrum of 2-Methyl-2-butene is a strong indicator of its structure, as it corresponds to the formation of the most stable tertiary allylic carbocation.

Conclusion: A Multi-faceted Approach to Structural Elucidation

The spectroscopic analysis of this compound and its isomers demonstrates the power of a multi-technique approach to structural elucidation. While each method provides valuable information, their combined application offers an unparalleled level of confidence in structural assignment. ¹H and ¹³C NMR spectroscopy reveal the detailed connectivity of the carbon and hydrogen framework. IR spectroscopy confirms the presence and substitution pattern of the alkene functional group. Finally, mass spectrometry provides information on the molecular weight and characteristic fragmentation patterns. By carefully analyzing and comparing the data from these techniques, researchers can confidently and accurately distinguish between these closely related isomers, ensuring the integrity and success of their scientific endeavors.

References

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  • Chegg. (2018). Solved The following three IR spectra are for constitutional.... Retrieved from [Link]

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A Comparative Guide to the Hydration of 2-Methyl-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The hydration of alkenes is a fundamental transformation in organic synthesis, providing a direct route to alcohols, which are versatile intermediates in the production of fine chemicals and pharmaceuticals. This guide provides a comparative analysis of the three principal methods for the hydration of 2-methyl-1-butene: acid-catalyzed hydration, oxymercuration-demercuration, and hydroboration-oxidation. Each method is evaluated based on its reaction mechanism, regioselectivity, stereoselectivity, and propensity for molecular rearrangements. Detailed experimental protocols and supporting data are presented to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal hydration strategy.

Introduction

This compound is an asymmetrical alkene, and its hydration can theoretically yield two constitutional isomers: 2-methyl-2-butanol and 2-methyl-1-butanol. The choice of hydration method is therefore critical as it dictates which of these alcohols is formed as the major product. This decision is governed by the principles of regioselectivity, specifically Markovnikov's and anti-Markovnikov's rules. This guide will dissect the underlying mechanisms of each hydration technique to explain the observed product distributions.

Acid-Catalyzed Hydration: A Prototypical Electrophilic Addition

Acid-catalyzed hydration represents the most straightforward conceptual approach to alkene hydration.[1] The reaction is typically carried out using a strong acid, such as sulfuric acid, in the presence of excess water.[1][2]

Mechanism and Regioselectivity

The mechanism proceeds through a carbocation intermediate.[3][4] The π-electrons of the alkene's double bond attack a proton from the acid catalyst, forming a carbocation on the more substituted carbon.[2][3] This preference is dictated by the greater stability of a tertiary carbocation over a primary carbocation. Water, acting as a nucleophile, then attacks the carbocation.[2][5] Subsequent deprotonation of the resulting oxonium ion by a water molecule regenerates the acid catalyst and yields the alcohol.[2][5]

In the case of this compound, protonation occurs at the terminal carbon (C1) to form a tertiary carbocation at C2. This leads to the formation of 2-methyl-2-butanol as the major product, in accordance with Markovnikov's rule .[6][7][8][9][10] A minor amount of the primary carbocation may form, leading to the minor product, 2-methyl-1-butanol.[6]

Potential for Rearrangements

A significant drawback of acid-catalyzed hydration is the potential for carbocation rearrangements.[3] While this compound itself does not form a carbocation that can rearrange to a more stable one, other alkenes can undergo hydride or alkyl shifts, leading to a mixture of products.[11]

Experimental Protocol: Acid-Catalyzed Hydration of an Alkene
  • Materials: Alkene, concentrated sulfuric acid, water, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkene and a stoichiometric excess of water.

    • Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

    • Allow the reaction mixture to warm to room temperature and then heat under reflux for the appropriate time (monitored by TLC or GC).

    • Cool the mixture to room temperature and transfer it to a separatory funnel.

    • Extract the product with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude alcohol.

    • Purify the alcohol by distillation.

Oxymercuration-Demercuration: Markovnikov Addition Without Rearrangements

Oxymercuration-demercuration is a two-step process that also yields the Markovnikov alcohol but avoids the formation of a free carbocation intermediate, thus preventing rearrangements.[12][13][14]

Mechanism and Regioselectivity

The first step, oxymercuration, involves the reaction of the alkene with mercuric acetate, Hg(OAc)₂, in a mixture of water and a solvent like tetrahydrofuran (THF). The alkene attacks the mercury(II) cation to form a cyclic mercurinium ion intermediate.[12][13] Water then attacks the more substituted carbon of the mercurinium ion, leading to the opening of the ring.[12][15] This regioselectivity is due to the partial positive charge being better stabilized on the more substituted carbon.

The second step, demercuration, involves the reduction of the organomercury intermediate with sodium borohydride (NaBH₄).[16] This step replaces the mercury-containing group with a hydrogen atom.[16]

For this compound, the oxymercuration-demercuration sequence results in the formation of 2-methyl-2-butanol, the Markovnikov product .[17]

Stereochemistry

The oxymercuration step involves an anti-addition of the hydroxyl and mercury groups across the double bond.[16] However, the subsequent demercuration step is not stereospecific, often leading to a mixture of syn and anti addition products.[13]

Experimental Protocol: Oxymercuration-Demercuration of an Alkene
  • Materials: Alkene, mercuric acetate, water, tetrahydrofuran (THF), sodium borohydride, sodium hydroxide solution.

  • Procedure:

    • In a round-bottom flask, dissolve the alkene in a mixture of THF and water.

    • Add mercuric acetate and stir the mixture at room temperature until the reaction is complete (monitored by the disappearance of the alkene).

    • Add a solution of sodium hydroxide, followed by a solution of sodium borohydride in sodium hydroxide.

    • Stir the mixture vigorously. Elemental mercury will precipitate.

    • Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether).

    • Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent.

    • Filter and remove the solvent to obtain the crude alcohol.

    • Purify by distillation or chromatography.

Hydroboration-Oxidation: A Route to Anti-Markovnikov Alcohols

Hydroboration-oxidation is a two-step reaction that provides a complementary regioselectivity to the previous two methods, yielding the anti-Markovnikov alcohol.[18][19][20]

Mechanism and Regioselectivity

The first step, hydroboration, involves the addition of borane (BH₃), often as a complex with THF (BH₃·THF), across the alkene double bond.[21][22] The boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon.[20][23] This regioselectivity is governed by both steric and electronic factors.[15][24] Sterically, the bulky borane group prefers to attach to the less hindered carbon.[24] Electronically, in the transition state, a partial positive charge develops on the more substituted carbon, which is more stable.[24]

The second step is the oxidation of the resulting trialkylborane with hydrogen peroxide in the presence of a base, typically sodium hydroxide.[18][22] The C-B bond is replaced with a C-O bond with retention of stereochemistry.[18][19]

For this compound, hydroboration-oxidation produces 2-methyl-1-butanol as the major product.[25]

Stereochemistry

A key feature of hydroboration-oxidation is its stereospecificity. The hydroboration step is a syn-addition, meaning the boron and hydrogen atoms add to the same face of the double bond.[18][19][23][26] The subsequent oxidation step proceeds with retention of configuration, resulting in an overall syn-addition of the hydrogen and hydroxyl groups.[19][26]

Experimental Protocol: Hydroboration-Oxidation of an Alkene
  • Materials: Alkene, borane-tetrahydrofuran complex (BH₃·THF), 3M sodium hydroxide solution, 30% hydrogen peroxide solution, diethyl ether.

  • Procedure:

    • To a dry, nitrogen-flushed round-bottom flask containing the alkene dissolved in THF, add the BH₃·THF solution dropwise at 0 °C.[27]

    • Allow the reaction to warm to room temperature and stir for the specified time.

    • Cool the flask in an ice bath and slowly add the sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide solution, maintaining the temperature below 30 °C.[21]

    • After the addition is complete, stir the mixture at room temperature for a period to ensure complete oxidation.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent to yield the crude alcohol.

    • Purify by distillation or chromatography.

Comparative Summary

FeatureAcid-Catalyzed HydrationOxymercuration-DemercurationHydroboration-Oxidation
Regioselectivity MarkovnikovMarkovnikovAnti-Markovnikov
Major Product 2-Methyl-2-butanol2-Methyl-2-butanol2-Methyl-1-butanol
Intermediate CarbocationMercurinium ionTrialkylborane
Rearrangements PossibleNoNo
Stereochemistry Not stereoselectiveAnti-addition (oxymercuration), not stereospecific overallSyn-addition
Reagents H₂SO₄, H₂O1. Hg(OAc)₂, H₂O/THF; 2. NaBH₄1. BH₃·THF; 2. H₂O₂, NaOH
Key Advantage Simple reagentsPrevents rearrangementsAccess to anti-Markovnikov products
Key Disadvantage Rearrangements possibleUse of toxic mercuryUse of pyrophoric borane

Visualizing the Reaction Pathways

Acid-Catalyzed Hydration Mechanism

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation This compound This compound Tertiary Carbocation Tertiary Carbocation This compound->Tertiary Carbocation + H+ Oxonium Ion Oxonium Ion Tertiary Carbocation->Oxonium Ion + H2O 2-Methyl-2-butanol 2-Methyl-2-butanol Oxonium Ion->2-Methyl-2-butanol - H+

Caption: Mechanism of acid-catalyzed hydration of this compound.

Oxymercuration-Demercuration Workflow

G This compound This compound Mercurinium Ion Mercurinium Ion This compound->Mercurinium Ion 1. Hg(OAc)2, H2O/THF Organomercury Intermediate Organomercury Intermediate Mercurinium Ion->Organomercury Intermediate + H2O 2-Methyl-2-butanol 2-Methyl-2-butanol Organomercury Intermediate->2-Methyl-2-butanol 2. NaBH4 G This compound This compound Trialkylborane Trialkylborane This compound->Trialkylborane 1. BH3.THF 2-Methyl-1-butanol 2-Methyl-1-butanol Trialkylborane->2-Methyl-1-butanol 2. H2O2, NaOH

Caption: Workflow for hydroboration-oxidation.

Conclusion

The choice of hydration method for this compound, and indeed for any alkene, is a critical decision in synthetic planning. For the synthesis of the Markovnikov product, 2-methyl-2-butanol, both acid-catalyzed hydration and oxymercuration-demercuration are effective. However, oxymercuration-demercuration is generally preferred due to its suppression of carbocation rearrangements, leading to cleaner reactions and higher yields of the desired product. For the synthesis of the anti-Markovnikov product, 2-methyl-1-butanol, hydroboration-oxidation is the premier method, offering excellent regioselectivity and stereospecificity. A thorough understanding of the mechanisms and experimental nuances of each method, as detailed in this guide, is paramount for researchers to make informed decisions and achieve their synthetic goals.

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A Comparative Benchmarking Guide to the Synthesis of 2-Methyl-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-1-butene, an important branched-chain olefin, serves as a valuable intermediate in the synthesis of various fine chemicals, polymers, and specialty materials. Its applications span from the production of fragrances and pesticides to its use as a comonomer in polymerization processes.[1][2] The efficient and selective production of this compound is, therefore, a topic of significant interest to researchers and chemical process developers. This guide provides a comprehensive comparison of the principal laboratory and industrial methods for the synthesis of this compound, offering insights into the underlying chemical principles, experimental protocols, and performance metrics of each approach.

Comparative Analysis of Production Methods

The selection of a synthetic route for this compound is contingent on several factors, including the desired scale of production, required purity, cost of starting materials, and the available equipment. Here, we compare four primary methods: acid-catalyzed dehydration of 2-methyl-2-butanol, fluid catalytic cracking (FCC), the Wittig reaction, and the Grignard reaction.

MethodScaleStarting MaterialsCatalyst/ReagentsYield of this compoundSelectivityKey AdvantagesKey Disadvantages
Acid-Catalyzed Dehydration Lab/Industrial2-Methyl-2-butanolH₂SO₄ or H₃PO₄Low to ModerateLow (Major product is 2-methyl-2-butene)Simple procedure, readily available starting material.Poor selectivity for the desired product, requires fractional distillation for purification.[3][4]
Fluid Catalytic Cracking (FCC) IndustrialHeavy hydrocarbon feedstocks (e.g., gas oil)Zeolite catalysts (e.g., ZSM-5)VariableModerateUtilizes low-cost feedstocks, continuous process.High capital cost, complex product mixture requiring extensive separation.[5][6]
Wittig Reaction LabPropanal, Isopropyltriphenylphosphonium bromide, Strong base (e.g., n-BuLi)-HighHighExcellent selectivity for the terminal alkene, reliable method.[7][8]Requires stoichiometric amounts of the phosphonium salt, generation of triphenylphosphine oxide as a byproduct.
Grignard Reaction & Dehydration LabAcetone, Vinylmagnesium bromide, Acid (for dehydration)-Moderate to HighHighForms a new carbon-carbon bond, versatile.Multi-step process, requires anhydrous conditions for the Grignard reaction.[9][10]

Detailed Experimental Protocols

Acid-Catalyzed Dehydration of 2-Methyl-2-butanol

This method proceeds via an E1 elimination mechanism. The alcohol is protonated by a strong acid, forming a good leaving group (water). Departure of water results in a tertiary carbocation, which can then lose a proton from an adjacent carbon to form a double bond. Due to Zaitsev's rule, the removal of a proton from the more substituted carbon is favored, leading to the thermodynamically more stable 2-methyl-2-butene as the major product.[4][11]

Experimental Workflow: Acid-Catalyzed Dehydration

G cluster_prep Reaction Setup cluster_reaction Distillation cluster_workup Workup and Purification start Combine 2-methyl-2-butanol and H₂SO₄ in a round-bottom flask cool Cool the mixture in an ice bath start->cool distill Heat the mixture and collect the distillate (alkene mixture) cool->distill wash Wash the distillate with NaHCO₃ solution distill->wash dry Dry the organic layer over anhydrous Na₂SO₄ wash->dry purify Purify by fractional distillation dry->purify product This compound (minor product) purify->product

Caption: Workflow for the synthesis of this compound via acid-catalyzed dehydration.

Protocol:

  • In a 100 mL round-bottom flask, cautiously add 10 mL of concentrated sulfuric acid to 20 mL of water. Cool the solution in an ice bath.

  • Slowly add 15 mL of 2-methyl-2-butanol to the cooled acid solution with gentle swirling.

  • Add a few boiling chips to the flask and set up for fractional distillation.

  • Gently heat the flask. The alkene products will begin to distill. Collect the distillate in a receiver cooled in an ice bath.

  • Continue the distillation until no more alkene distills over.

  • Transfer the distillate to a separatory funnel and wash with a 10% sodium bicarbonate solution to neutralize any acidic residue.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purify the product mixture by careful fractional distillation to separate this compound from 2-methyl-2-butene and any remaining starting material.

Wittig Reaction

The Wittig reaction is a highly selective method for forming a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone.[10] For the synthesis of this compound, propanal is reacted with the ylide generated from isopropyltriphenylphosphonium bromide. The reaction proceeds through a betaine intermediate, which collapses to form the alkene and triphenylphosphine oxide.[3][8]

Experimental Workflow: Wittig Reaction

G cluster_ylide Ylide Generation cluster_reaction Alkene Formation cluster_workup Workup and Purification start Suspend isopropyltriphenylphosphonium bromide in anhydrous THF base Add a strong base (e.g., n-BuLi) at 0°C start->base ylide Formation of the phosphorus ylide base->ylide aldehyde Add propanal to the ylide solution ylide->aldehyde react Stir the reaction mixture at room temperature aldehyde->react quench Quench the reaction with saturated NH₄Cl solution react->quench extract Extract with diethyl ether quench->extract dry Dry the organic layer over anhydrous MgSO₄ extract->dry purify Purify by distillation dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Protocol:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend isopropyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of n-butyllithium in hexanes (1.05 equivalents) dropwise to the suspension. The formation of a colored solution indicates the generation of the ylide.

  • After stirring for 30 minutes at 0°C, add propanal (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by distillation to obtain this compound.

Grignard Reaction followed by Dehydration

This two-step method involves the nucleophilic addition of a Grignard reagent to a ketone, followed by the dehydration of the resulting tertiary alcohol.[9] For the synthesis of this compound, vinylmagnesium bromide is reacted with acetone to form 2-methyl-3-buten-2-ol. Subsequent acid-catalyzed dehydration of this alcohol yields the desired product.[10]

Experimental Workflow: Grignard Reaction & Dehydration

G cluster_grignard Grignard Reaction cluster_dehydration Dehydration cluster_purification Purification start Add vinylmagnesium bromide solution to a flask under inert atmosphere ketone Add acetone dropwise at 0°C start->ketone react_g Stir at room temperature ketone->react_g quench_g Quench with saturated NH₄Cl solution react_g->quench_g isolate_alcohol Isolate the crude 2-methyl-3-buten-2-ol quench_g->isolate_alcohol dehydrate Heat the alcohol with a catalytic amount of acid isolate_alcohol->dehydrate distill_d Distill the this compound as it forms dehydrate->distill_d wash_d Wash the distillate distill_d->wash_d dry_d Dry the organic layer wash_d->dry_d product This compound dry_d->product

Caption: Workflow for the synthesis of this compound via a Grignard reaction and subsequent dehydration.

Protocol:

Part A: Grignard Reaction

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, place a solution of vinylmagnesium bromide in THF (1.1 equivalents).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of acetone (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-methyl-3-buten-2-ol.

Part B: Dehydration 8. Place the crude alcohol in a distillation apparatus with a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid). 9. Heat the mixture to distill the this compound as it is formed. 10. Wash the distillate with a saturated sodium bicarbonate solution and then with brine. 11. Dry the organic layer over anhydrous calcium chloride and purify by a final distillation.

Conclusion

The choice of a production method for this compound is a balance between scale, selectivity, and practicality. For large-scale industrial production, fluid catalytic cracking remains a dominant technology due to its use of inexpensive feedstocks. However, for laboratory-scale synthesis where high purity and selectivity are paramount, the Wittig and Grignard reactions offer superior control over the molecular architecture. The acid-catalyzed dehydration of 2-methyl-2-butanol, while simple to perform, is limited by its inherent lack of selectivity for the desired terminal alkene. A thorough understanding of the advantages and limitations of each method, as detailed in this guide, is crucial for researchers and process chemists in selecting the most appropriate synthetic strategy for their specific needs.

References

  • Bartleby. (n.d.). The Dehydration Of 2-Methyl-2-Butanol Was Performed Using. Retrieved from [Link]

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  • Filo. (2025, October 12). Synthesize 2-methyl-1-phenylprop-I-ene using a Wittig reaction. Begin by.... Retrieved from [Link]

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  • MDPI. (n.d.). A Review on Production of Light Olefins via Fluid Catalytic Cracking. Retrieved from [Link]

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  • GlobeNewswire. (2023, April 4). Isoamylene Market Analysis: Key Trends to Drive Business.... Retrieved from [Link]

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A Guide to the Cross-Validation of Experimental Data for 2-Methyl-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Cross-Validation in Chemical Analysis

This guide will delve into the practical application of cross-validation by examining the spectroscopic and thermodynamic properties of 2-Methyl-1-butene and comparing them with its more stable isomer, 2-Methyl-2-butene. This comparative approach provides a powerful internal check on the quality and consistency of the experimental data.

Comparative Analysis of this compound and 2-Methyl-2-butene

A cornerstone of cross-validating data for this compound is to compare it with a closely related chemical species. 2-Methyl-2-butene serves as an excellent candidate for this purpose. As constitutional isomers, they share the same molecular formula (C₅H₁₀) and molecular weight (70.13 g/mol ), yet differ in the position of their double bond. This structural difference leads to distinct, measurable variations in their physical and chemical properties.

Thermophysical and Thermodynamic Properties

The table below summarizes key thermophysical and thermodynamic data for both isomers, primarily sourced from the NIST Chemistry WebBook.[1][2][3][4]

PropertyThis compound2-Methyl-2-butene
CAS Number 563-46-2513-35-9
Boiling Point (°C) 31.238.5
Standard Enthalpy of Formation (liquid, kJ/mol) -60.96 ± 0.84-68.1 ± 1.3
Standard Enthalpy of Combustion (liquid, kJ/mol) -3335.74 ± 0.80-3328.6 ± 1.3
Standard Molar Entropy (liquid, J/mol·K) 254.0251.2

The lower boiling point of this compound can be attributed to its less compact structure and weaker intermolecular forces compared to the more substituted 2-Methyl-2-butene. Critically, the standard enthalpy of formation provides a quantitative measure of their relative stabilities. The more negative value for 2-Methyl-2-butene (-68.1 kJ/mol) compared to this compound (-60.96 kJ/mol) indicates that the internal, more substituted alkene is thermodynamically more stable.[5][6] This is a well-established principle in organic chemistry, and the experimental data should align with this theoretical expectation. Any significant deviation would warrant a thorough investigation of the experimental methodology.

Spectroscopic Fingerprints

Spectroscopic techniques provide a detailed "fingerprint" of a molecule's structure. Cross-validating these fingerprints across different methods is crucial.

Spectroscopic DataThis compound2-Methyl-2-butene
¹H NMR (CDCl₃, ppm) ~4.6 (vinyl), ~1.9 (allyl), ~1.7 (methyl), ~1.0 (ethyl)~5.1 (vinyl), ~1.6 (methyl)
¹³C NMR (CDCl₃, ppm) ~147.7 (C=), ~108.6 (=CH₂), ~30.8 (CH₂), ~22.4 (CH₃), ~12.4 (CH₃)~131.3 (C=), ~118.8 (=CH), ~20.8 (CH₃), ~13.2 (CH₃)
IR (cm⁻¹) ~3080 (vinyl C-H), ~1650 (C=C stretch)~3020 (vinyl C-H), ~1670 (C=C stretch)
Mass Spectrum (m/z) 70 (M+), 55, 42, 3970 (M+), 55, 42, 39

The ¹H and ¹³C NMR spectra offer the most definitive structural information. For this compound, the presence of signals corresponding to a terminal vinyl group (=CH₂) is a key identifier. In contrast, 2-Methyl-2-butene exhibits a signal for a single vinyl proton (=CH). The distinct chemical shifts and splitting patterns in the NMR spectra provide a robust method for distinguishing between the two isomers.

The IR spectra also show characteristic differences. The C=C stretching frequency is slightly higher for the more substituted 2-Methyl-2-butene. Furthermore, the presence of strong out-of-plane bending vibrations for the terminal vinyl protons in this compound provides another point of comparison.

While the mass spectra of both isomers are very similar due to facile fragmentation to common carbocations, they can still be used for confirmation of the molecular weight.

Experimental Protocols: A Foundation of Trustworthiness

The reliability of the experimental data hinges on the meticulous execution of validated protocols. Below are detailed methodologies for acquiring the key data types discussed, with an emphasis on the rationale behind critical steps.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

GC-MS is a powerful technique for separating and identifying volatile compounds like the isomers of methylbutene.

Methodology:

  • Sample Preparation: Due to the high volatility of this compound and 2-Methyl-2-butene, samples are typically prepared in a volatile solvent such as methanol or collected using headspace or purge-and-trap techniques.[7]

  • Injector Configuration: A split/splitless injector is commonly used. A high split ratio is employed to prevent column overloading and ensure sharp peaks. The injector temperature should be high enough to ensure rapid vaporization without causing thermal degradation.

  • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-624) of sufficient length (typically 30-60 meters) is recommended to achieve baseline separation of the isomers.[8]

  • Oven Temperature Program: A temperature program starting at a low temperature (e.g., 35-40°C) is crucial to separate these volatile compounds. A slow ramp rate (e.g., 2-5°C/min) will improve resolution.

  • Mass Spectrometer Parameters: Electron ionization (EI) at 70 eV is standard. The mass range should be set to scan from a low m/z (e.g., 35) to a value sufficient to include the molecular ion (m/z 70). A solvent delay is essential to prevent the solvent peak from saturating the detector.[7]

Causality in Experimental Choices:

  • The choice of a non-polar column is based on the principle of "like dissolves like." Since the analytes are non-polar hydrocarbons, they will interact sufficiently with a non-polar stationary phase to allow for separation based on their boiling points and subtle differences in polarity.

  • The slow temperature ramp is critical for separating compounds with close boiling points. It allows for more equilibrium-distribution cycles between the mobile and stationary phases, enhancing resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation

NMR spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule.

Methodology:

  • Sample Preparation: A dilute solution (typically 1-5 mg in 0.5-0.7 mL of a deuterated solvent) is prepared in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common solvent for these non-polar compounds.

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • A standard pulse sequence (e.g., 'zg30') is used.

    • The spectral width should be sufficient to cover the expected chemical shift range (e.g., 0-10 ppm).

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., 'zgpg30') is typically used to simplify the spectrum to single lines for each unique carbon.

    • A wider spectral width is required (e.g., 0-160 ppm).

    • A larger number of scans is necessary due to the low natural abundance of ¹³C.

Causality in Experimental Choices:

  • Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum that would obscure the analyte signals.

  • Proton decoupling in ¹³C NMR simplifies the spectrum and enhances the signal-to-noise ratio by collapsing multiplets into singlets.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and sensitive method for identifying functional groups.

Methodology:

  • Sample Preparation: For volatile liquids like the methylbutenes, the "sandwich" cell method is common. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in the spectrometer.[1][9] Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the liquid is placed directly on the ATR crystal.[2]

  • Data Acquisition:

    • A background spectrum of the clean, empty salt plates or ATR crystal is recorded first.

    • The sample spectrum is then recorded.

    • The instrument software automatically subtracts the background from the sample spectrum to produce the final absorbance or transmittance spectrum.

Causality in Experimental Choices:

  • Salt plates are used because they are transparent to infrared radiation in the analytical range.

  • Taking a background spectrum is crucial to remove interfering signals from atmospheric water and carbon dioxide, as well as any absorbance from the sample holder itself.

Visualizing the Cross-Validation Workflow

A systematic workflow ensures that all necessary data is collected and compared logically.

CrossValidationWorkflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Comparison cluster_cross_validation Cross-Validation cluster_conclusion Conclusion GCMS GC-MS Analysis Purity Purity Assessment (GC) GCMS->Purity Structure Structural Confirmation (NMR, MS) GCMS->Structure NMR NMR Spectroscopy (¹H & ¹³C) NMR->Structure FTIR FTIR Spectroscopy FunctionalGroups Functional Group ID (FTIR) FTIR->FunctionalGroups Thermo Thermochemical Measurements Stability Thermodynamic Stability (ΔHf°) Thermo->Stability CompareIsomers Compare this compound vs. 2-Methyl-2-butene Purity->CompareIsomers Structure->CompareIsomers CompareTechniques Compare Spectroscopic vs. Thermodynamic Data Structure->CompareTechniques FunctionalGroups->CompareIsomers Stability->CompareIsomers Stability->CompareTechniques ValidatedData Validated Experimental Data CompareIsomers->ValidatedData CompareTechniques->ValidatedData

Caption: Workflow for the cross-validation of this compound data.

The Logic of Data Interrogation

This diagram illustrates the logical flow of interrogating experimental data for self-consistency and agreement with established chemical principles.

DataInterrogation cluster_experimental_data Experimental Data cluster_theoretical_expectation Theoretical Expectation cluster_validation_point Validation Point NMR_Data NMR Data Expected_Structure Expected Structure NMR_Data->Expected_Structure confirms IR_Data IR Data IR_Data->Expected_Structure supports Thermo_Data Thermodynamic Data Expected_Stability Expected Relative Stability Thermo_Data->Expected_Stability confirms Consistency_Check Consistent? Expected_Structure->Consistency_Check Expected_Stability->Consistency_Check Conclusion Data is Validated Consistency_Check->Conclusion Yes Re_evaluate Re-evaluate Experiment Consistency_Check->Re_evaluate No

Caption: Logical flow for interrogating and validating experimental data.

Conclusion

The cross-validation of experimental data is a dynamic and indispensable process in the sciences. For this compound, a comprehensive approach that integrates data from multiple analytical techniques and leverages comparative analysis with its isomer, 2-Methyl-2-butene, provides a robust pathway to data integrity. By adhering to meticulous experimental protocols and critically evaluating the consistency of the results, researchers can build a foundation of trustworthy data that accelerates scientific discovery and innovation.

References

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A Comparative Mechanistic Guide to the Reactions of 2-Methyl-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth exploration of the reaction mechanisms of 2-methyl-1-butene, a branched C5 alkene of significant interest in both fundamental organic chemistry and applied industrial processes. We will dissect key reaction pathways, compare them with alternative substrates, and provide the experimental frameworks necessary for their investigation. Our focus is on elucidating the causal relationships between molecular structure, catalyst choice, and reaction outcomes, thereby empowering researchers to design more efficient and selective chemical transformations.

Introduction: The Significance of this compound's Structure

This compound is an asymmetrical alkene whose reactivity is primarily dictated by the electronic and steric environment of its terminal double bond. The presence of a tertiary carbon adjacent to the double bond and a disubstituted vinylic carbon creates a system prone to specific, predictable reaction pathways. This guide will focus on three cornerstone reactions: acid-catalyzed hydration, ozonolysis, and catalytic oligomerization, providing a comparative analysis grounded in mechanistic principles and experimental data.

Electrophilic Addition: Acid-Catalyzed Hydration

The acid-catalyzed hydration of this compound is a classic example of an electrophilic addition reaction that proceeds via a carbocation intermediate. The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the electrophile (in this case, H+) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.[1]

The Underlying Mechanism: A Stepwise Explanation

The reaction mechanism involves three key steps:

  • Protonation and Carbocation Formation: The alkene's π-bond acts as a nucleophile, attacking a proton (H+) from the acid catalyst (typically H₃O⁺). This protonation can occur at either carbon of the double bond. Addition to C1 leads to a more stable tertiary carbocation at C2, while addition to C2 would form a less stable primary carbocation at C1.[1] The significant difference in stability overwhelmingly favors the formation of the tertiary carbocation.

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic tertiary carbocation. This step forms a protonated alcohol (an alkyloxonium ion).[2]

  • Deprotonation: A base (another water molecule) removes a proton from the alkyloxonium ion, regenerating the acid catalyst and yielding the final alcohol product.[2]

This mechanism explains the formation of two potential alcohol products, with one being heavily favored.[3][4]

  • Major Product: 2-methyl-2-butanol (a tertiary alcohol), resulting from the more stable tertiary carbocation intermediate.[5]

  • Minor Product: 2-methyl-1-butanol (a primary alcohol), which would result from the highly unstable primary carbocation.

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Alkene This compound Carbocation Tertiary Carbocation (Major Pathway) Alkene->Carbocation Electrophilic Attack H3O+ H₃O⁺ Oxonium Alkyloxonium Ion Carbocation->Oxonium Nucleophilic Attack H2O H₂O Product 2-Methyl-2-butanol (Major Product) Oxonium->Product Deprotonation H2O_2 H₂O

Experimental Protocol: Synthesis of 2-Methyl-2-butanol

This protocol outlines a standard laboratory procedure for the hydration of this compound.

Materials:

  • This compound

  • 50% (v/v) aqueous sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask cooled in an ice bath, add 10 mL of this compound.

  • Acid Addition: Slowly add 20 mL of cold 50% H₂SO₄ to the flask with constant swirling.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup: Transfer the mixture to a separatory funnel. The product will be in the top organic layer. Carefully remove the lower aqueous layer.

  • Neutralization: Wash the organic layer with 15 mL of saturated NaHCO₃ solution to neutralize any remaining acid.

  • Drying: Transfer the organic layer to a clean flask and dry over anhydrous MgSO₄.

  • Purification: Decant the dried liquid and purify by simple distillation, collecting the fraction boiling around 100-102°C.

  • Analysis: Characterize the product using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution and confirm the identity of 2-methyl-2-butanol.

Comparative Data: Product Distribution

The stability of the carbocation intermediate is the critical factor determining the product ratio.

ReactantMajor ProductMinor ProductRationale for Selectivity
This compound 2-Methyl-2-butanol (>90%)2-Methyl-1-butanol (<10%)Formation proceeds through a highly stable tertiary carbocation.[3]
1-Butene 2-Butanol1-ButanolThe secondary carbocation is more stable than the primary carbocation.

Oxidative Cleavage: Ozonolysis

Ozonolysis is a powerful reaction that cleaves the carbon-carbon double bond, replacing it with carbonyl groups. For an unsymmetrical alkene like this compound, this reaction yields two different carbonyl compounds.[6]

The Criegee Mechanism

The reaction proceeds through the Criegee mechanism:

  • Cycloaddition: Ozone undergoes a 1,3-dipolar cycloaddition with the alkene to form an unstable primary ozonide (molozonide).

  • Rearrangement: The molozonide rapidly rearranges to a more stable secondary ozonide. Computational studies have explored the mechanistic possibilities for this step, considering both concerted and stepwise pathways.[7]

  • Reductive Workup: The ozonide is cleaved under reductive conditions (e.g., using zinc and water, or dimethyl sulfide) to yield the final carbonyl products.[8] This prevents over-oxidation of any aldehyde products to carboxylic acids.

G cluster_step1 Step 1: Ozonolysis cluster_step2 Step 2: Reductive Workup Alkene This compound Ozonide Secondary Ozonide Alkene->Ozonide 1,3-Dipolar Cycloaddition O3 O₃ Products Butanone + Formaldehyde Ozonide->Products Cleavage Workup Zn / H₂O

Experimental Protocol: Ozonolysis of this compound

Materials:

  • This compound

  • Methanol (solvent)

  • Ozone (from an ozone generator)

  • Zinc dust

  • Acetic acid

  • Sudan Red 7B (indicator)

Procedure:

  • Dissolution: Dissolve 1 g of this compound in 20 mL of methanol in a flask and cool to -78°C (dry ice/acetone bath). Add a small amount of Sudan Red 7B indicator.

  • Ozonolysis: Bubble ozone gas through the solution. The reaction is complete when the red color of the indicator fades, indicating the consumption of the alkene.

  • Workup: Add 1 g of zinc dust and 5 mL of acetic acid to the flask.

  • Reaction: Stir the mixture for 1 hour at room temperature to decompose the ozonide.

  • Isolation & Analysis: The products (butanone and formaldehyde) can be identified in the solution using techniques like 2,4-dinitrophenylhydrazine (DNPH) testing for carbonyls, followed by GC-MS analysis for confirmation and quantification.

Comparative Analysis: Ozonolysis Products of Isomers

The products of ozonolysis are directly determined by the substitution pattern of the alkene.

AlkeneOzonolysis Products (Reductive Workup)
This compound Butanone and Formaldehyde
2-Methyl-2-butene Acetone and Acetaldehyde[9][10]
1-Pentene Butanal and Formaldehyde

Catalytic Oligomerization: Building Larger Molecules

Oligomerization is the process of linking a few monomer units together. For this compound, this reaction is crucial for upgrading C5 streams into higher-value products like gasoline blendstocks. The reaction is typically catalyzed by solid acids, such as zeolites (e.g., ZSM-5), or transition metal complexes.[11][12]

General Mechanism on Solid Acid Catalysts
  • Initiation: A proton from a Brønsted acid site on the catalyst protonates an alkene molecule to form a carbocation (the same tertiary carbocation seen in hydration).

  • Propagation: The carbocation acts as an electrophile and attacks the double bond of a second alkene monomer. This forms a larger C10 carbocation. This step can repeat to form trimers, tetramers, etc.

  • Termination: The larger carbocation can terminate in several ways, most commonly by deprotonation to form a C10 alkene (a dimer of the original monomer) and regenerate the acid site. Isomerization and cracking can also occur as side reactions.

G Monomer1 This compound Carbocation Tertiary Carbocation Monomer1->Carbocation Protonation Catalyst H⁺ (Zeolite) Dimer_Carbocation C10 Carbocation Carbocation->Dimer_Carbocation Electrophilic Attack Monomer2 This compound Dimer_Product C10 Alkene (Dimer) Dimer_Carbocation->Dimer_Product Deprotonation Catalyst_Regen H⁺ (Zeolite)

Comparison of Catalytic Systems

The choice of catalyst is critical for controlling the product selectivity in oligomerization reactions.

  • Zeolites (e.g., HZSM-5): These are shape-selective solid acid catalysts. Their pore structure can influence the size and shape of the products formed, but they can also promote side reactions like isomerization and cracking.[13]

  • Mesoporous Aluminosilicates: Materials like NiO/MMZSM-5 offer higher butene conversion and C8-C16 yield compared to traditional zeolites, attributed to better diffusion of reactants and products within their larger pores.[12][14]

  • Transition Metal Complexes: Homogeneous catalysts, such as those based on Zirconium (e.g., Cp₂ZrCl₂ with MAO), can offer very high activity and selectivity for specific dimers or oligomers under milder conditions.[15]

Conclusion

The reactivity of this compound is a well-defined interplay of electronic effects, carbocation stability, and catalyst interaction.

  • Hydration reactions are highly regioselective, producing tertiary alcohols in high yield due to the stability of the tertiary carbocation intermediate.

  • Ozonolysis provides a reliable method for cleaving the double bond, with the products being directly predictable from the alkene's structure.

  • Oligomerization offers a pathway to higher molecular weight products, where the catalyst choice—from shape-selective zeolites to highly active transition metal complexes—is paramount in dictating the final product distribution.

This guide provides a foundational framework for understanding and predicting the outcomes of these key reactions. By grounding mechanistic theory in practical experimental protocols and comparative data, researchers can better navigate the chemical landscape of branched alkenes.

References

  • 10.3: Reactions of Alkenes- Addition of Water (or Alcohol) to Alkenes - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]

  • Acid-catalyzed hydration of this compound yields two alcohols. The major product does not undergo - Brainly. (2023). Brainly.com. [Link]

  • Mechanistic possibilities for the formation of the 2-methyl-2-butene... - ResearchGate. (n.d.). ResearchGate. [Link]

  • How did Markovnikov's rule apply to this compound? - Quora. (2018). Quora. [Link]

  • Solved 5) Acid-catalyzed hydration of this compound | Chegg.com. (2021). Chegg.com. [Link]

  • Acid-catalyzed hydration of this compound would yield which of the following? - Brainly. (2023). Brainly.com. [Link]

  • Ozonolysis of a Series of Methylated Alkenes: Reaction Rate Coefficients and Gas-Phase Products | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Oligomerization of 2-methyl-2-butene in supercritical carbon dioxide: Comparison of ZSM-5-zeolite and mesoporous materials - ResearchGate. (2019). ResearchGate. [Link]

  • 2-methyl-1- butene on ozonolysis forms - Allen. (n.d.). Allen Career Institute. [Link]

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  • OQV NO – 14 Ozonolysis of alkene such as 2-methylbut-2-ene - YouTube. (2022). YouTube. [Link]

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Isomeric purity analysis of 2-Methyl-1-butene samples

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Isomeric Purity Analysis of 2-Methyl-1-butene

A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals

The isomeric purity of raw materials is a cornerstone of chemical synthesis and pharmaceutical development. For a seemingly simple C5 alkene like this compound, the presence of structurally similar isomers such as 2-Methyl-2-butene or 3-Methyl-1-butene can have profound impacts on polymerization kinetics, reaction yields, and the impurity profile of final products. These isomers often possess nearly identical physical properties, making their separation and accurate quantification a significant analytical challenge.

This guide provides a comparative analysis of the two most powerful and practical techniques for determining the isomeric purity of this compound: High-Resolution Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind methodological choices, provide actionable experimental protocols, and discuss how to build a self-validating system to ensure the trustworthiness of your results.

The Analytical Challenge: Separating Close Cousins

The primary difficulty in analyzing this compound purity stems from the physicochemical similarities of its isomers. With boiling points separated by only a few degrees (this compound: 31.2 °C; 2-Methyl-2-butene: 38.6 °C), achieving baseline separation requires a highly optimized analytical approach. A simple, non-selective method may fail to distinguish these compounds, leading to an overestimation of the primary component's purity.

Primary Technique: High-Resolution Gas Chromatography (GC)

Gas Chromatography is the workhorse for analyzing volatile compounds and is ideally suited for the routine quality control of this compound. The separation is governed by the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column.

Expertise & Experience: The Causality Behind GC Method Design

The success of a GC separation for close-boiling isomers is almost entirely dependent on the choice of the capillary column and the temperature program.

  • Column Selection: While a standard non-polar column (e.g., 100% dimethylpolysiloxane) separates compounds primarily by boiling point, it may provide insufficient resolution for these isomers.[1] To enhance selectivity, a mid-polarity stationary phase, such as 5% Phenyl / 95% Dimethylpolysiloxane , is a superior choice. The phenyl groups introduce a degree of polarizability, creating differential interactions with the π-bonds of the alkene isomers, which can significantly improve separation.[2] For extremely challenging separations, a more polar phase like a wax column (polyethylene glycol) could also be considered.[3]

  • Detector: A Flame Ionization Detector (FID) is the industry standard for hydrocarbons. It offers high sensitivity, a wide linear dynamic range, and, crucially, a response that is proportional to the carbon mass of the analyte. This allows for the use of area percent calculations for purity determination with a high degree of confidence, assuming all C5H10 isomers have a nearly identical response factor.

  • Temperature Programming: A slow, controlled temperature ramp is critical. Starting at a sub-ambient or low ambient temperature ensures the volatile isomers are focused at the head of the column before separation begins. A slow ramp rate (e.g., 2-5 °C/min) maximizes the time the analytes spend interacting with the stationary phase, thereby improving resolution.

Comparative Performance of GC Columns
ParameterNon-Polar Column (100% PDMS)Mid-Polarity Column (5% Phenyl-PDMS)Rationale
Primary Separation Mechanism Boiling PointBoiling Point & PolarizabilityThe phenyl groups in the mid-polarity column provide an additional separation mechanism based on subtle electronic differences between the isomers.
Expected Resolution (Rs) Poor to Moderate (Rs < 1.5)Good to Excellent (Rs > 1.5)Enhanced selectivity leads to better peak separation.
Analysis Time Potentially ShorterMay be slightly longerOptimization for resolution often requires longer analysis times.
Confidence in Purity LowHighBaseline separation is essential for accurate quantification.
Experimental Protocol: GC-FID Analysis

This protocol is a robust starting point for achieving baseline separation of C5 alkene isomers.

  • Instrumentation: Gas Chromatograph equipped with a Split/Splitless Injector, a Flame Ionization Detector (FID), and a suitable capillary column.

  • Column: 5% Phenyl / 95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Sample Preparation: Dilute the this compound sample 1:1000 in a volatile, high-purity solvent (e.g., hexane or pentane).

  • GC Parameters:

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Injector Temperature: 200 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 100:1 (to avoid column overload).

    • Oven Program:

      • Initial Temperature: 35 °C (hold for 5 minutes).

      • Ramp: 3 °C/min to 100 °C.

      • Hold: Hold at 100 °C for 2 minutes.

    • Detector Temperature: 250 °C.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time, confirmed by running a pure standard.

    • Integrate the peak areas of all observed components.

    • Calculate the isomeric purity using the area percent method:

      • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Visualization: GC Analysis Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis Prep Dilute Sample (1:1000 in Hexane) Injector Split Injection (200°C, 100:1) Prep->Injector Column Separation on Column (5% Phenyl-PDMS) Slow Temp Ramp Injector->Column Carrier Gas Detector FID Detection (250°C) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Area % Purity Integration->Calculation

Caption: Workflow for Isomeric Purity Analysis by GC-FID.

Orthogonal Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC is excellent for routine quantitative analysis, NMR spectroscopy offers unparalleled insight into molecular structure.[4] It serves as an essential orthogonal method to unequivocally confirm isomer identity and provide quantitative results without the need for isomer-specific reference standards.

Expertise & Experience: The Power of Structural Differentiation

NMR differentiates isomers based on the unique electronic environment of each proton (¹H) and carbon (¹³C) atom in the molecule.

  • Principle of Differentiation: Each isomer possesses a distinct pattern of chemical shifts and spin-spin couplings. For this compound, the two terminal vinyl protons (=CH₂) are highly characteristic and appear around 4.7 ppm in the ¹H NMR spectrum.[5][6] Its primary isomer, 2-Methyl-2-butene, lacks these terminal protons and instead shows a vinyl proton (=CH-) signal further downfield at ~5.1 ppm coupled to a methyl group. These differences are unambiguous.

  • Quantitative Analysis (qNMR): By ensuring proper experimental setup (e.g., a sufficient relaxation delay), the integral of an NMR signal is directly proportional to the number of protons it represents. One can therefore calculate the molar ratio of isomers in a mixture by comparing the integrals of their unique, well-resolved signals.

Comparative ¹H NMR Spectral Features
IsomerKey Distinguishing ¹H SignalApprox. Chemical Shift (δ, ppm)Splitting PatternRationale for Selection
This compound Vinyl Protons (H₂C=)~4.7Two singlets (or narrow multiplets)Unique to terminal alkenes, well-resolved from other signals.
2-Methyl-2-butene Vinyl Proton (=CH-)~5.1Quartet (q)Signal is in a clean region of the spectrum and its splitting pattern is highly informative.
3-Methyl-1-butene Vinyl Protons (H₂C=CH-)~4.9-5.8Complex multipletsDistinct from this compound due to different substitution on the double bond.
Experimental Protocol: Quantitative ¹H NMR Analysis
  • Instrumentation: NMR Spectrometer (400 MHz or higher recommended for better resolution).

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube. Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • NMR Acquisition Parameters (Key for Quantitation):

    • Pulse Program: Standard single pulse experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the protons being integrated (a value of 30 seconds is generally a safe starting point for accurate quantitation of small molecules).

    • Number of Scans: 8 to 16 scans are typically sufficient.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.

  • Data Analysis:

    • Integrate the characteristic signal for this compound (the two protons at ~4.7 ppm). Let this integral be I₁.

    • Identify and integrate a unique signal for a key isomeric impurity (e.g., the one proton quartet at ~5.1 ppm for 2-Methyl-2-butene). Let this be I₂.

    • Calculate the molar ratio. Remember to normalize for the number of protons each integral represents.

      • Mole % of Isomer 2 = [ (I₂ / # of Protons for I₂) / ( (I₁ / # of Protons for I₁) + (I₂ / # of Protons for I₂) ) ] x 100

      • Example: Mole % of 2-Methyl-2-butene = [ (I₂ / 1) / ( (I₁ / 2) + (I₂ / 1) ) ] x 100

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Analysis Prep Dissolve Sample in CDCl3 Acquire Acquire 1H Spectrum (Long Relaxation Delay) Prep->Acquire Process Process FID (FT, Phase, Baseline) Acquire->Process Integrate Integrate Unique Isomer Signals Process->Integrate Calculate Calculate Molar Ratio (Normalized Integrals) Integrate->Calculate

Caption: Workflow for Isomeric Purity Analysis by ¹H NMR.

Trustworthiness: Building a Self-Validating System

In a regulated environment, such as drug development, analytical methods must be validated to prove they are suitable for their intended purpose.[7] The principles outlined in the ICH Q2(R1) guideline provide a framework for this process.[8][9][10][11]

  • Specificity: This is the core of this guide. Your method must demonstrate the ability to unequivocally assess the analyte in the presence of its potential impurities (isomers).[8] Our proposed GC method achieves this through chromatographic separation, while NMR achieves it through spectral differentiation.

  • A Self-Validating Approach: Trustworthiness is maximized by using GC and NMR in concert. The high-throughput GC method can be used for routine analysis, while the NMR method serves as the definitive identity and purity check. If a new impurity is observed in the GC chromatogram, NMR can be used to identify its structure. This synergy creates a robust, self-validating system where each technique confirms the findings of the other, providing the highest level of confidence in your material's quality.

Conclusion and Recommendations

Both High-Resolution Gas Chromatography and NMR Spectroscopy are powerful tools for assessing the isomeric purity of this compound, each with distinct advantages.

  • High-Resolution GC-FID is the recommended method for routine quality control and high-throughput analysis . Its sensitivity, robustness, and quantitative accuracy (once properly validated) make it ideal for release testing of raw materials.

  • NMR Spectroscopy is the superior technique for definitive structural confirmation, primary sample characterization, and impurity identification . It is an indispensable tool during process development and for validating the results obtained from GC.

By leveraging the strengths of both techniques, researchers and drug development professionals can establish a comprehensive and trustworthy analytical strategy, ensuring the quality and consistency of their starting materials and the ultimate success of their scientific endeavors.

References
  • ASTM International. (2022). D8003 Standard Test Method for Determination of Light Hydrocarbons and Cut Point Intervals in Live Crude Oils and Condensates by Gas Chromatography. ASTM. [Link]

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  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

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  • Chegg. (2020). Experiment 10- Dehydration of an alcohol this compound and 2-methyl-2-butene. Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylbut-1-ene. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of 2-methylbut-1-ene. Retrieved from [Link]

  • Stack Exchange. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Chemistry Stack Exchange. Retrieved from [Link]

  • Restek. (n.d.). This compound. EZGC Method Translator. Retrieved from [Link]

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  • ResearchGate. (2002). Gas chromatographic data and identification of isomeric products of cycloaddition reactions of conjugated C5 dienes. Retrieved from [Link]

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A Comparative Analysis of 2-Methyl-1-butene as a High-Performance Gasoline Additive

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of enhancing internal combustion engine efficiency and mitigating environmental impact, the role of gasoline additives has become increasingly critical. This guide provides an in-depth technical comparison of 2-Methyl-1-butene, a promising olefinic gasoline additive, against its prevalent alternatives. This document is intended for researchers, scientists, and fuel development professionals, offering a synthesized analysis of performance metrics supported by experimental data and standardized testing protocols.

Introduction: The Imperative for Advanced Gasoline Additives

Modern spark-ignition engines demand fuels with high octane ratings to enable higher compression ratios, leading to improved thermal efficiency and power output. Gasoline additives are instrumental in achieving these desired properties, primarily by increasing the fuel's resistance to autoignition, commonly known as knocking. Beyond octane enhancement, these additives influence other crucial fuel characteristics such as volatility, which affects engine startability and evaporative emissions, and the overall combustion process, which dictates engine performance and exhaust emissions.

This compound (C5H10), an isomer of pentene, has garnered attention as a valuable blending component in the gasoline pool.[1] Its chemical structure and properties offer a unique balance of octane enhancement and volatility control. This guide will objectively evaluate this compound's performance by juxtaposing it with established gasoline additives, including:

  • Methyl Tertiary-Butyl Ether (MTBE): A once-popular oxygenate known for its high octane rating but now facing environmental and health concerns.[2]

  • Ethyl Tertiary-Butyl Ether (ETBE): An ether-based oxygenate derived from ethanol, offering similar benefits to MTBE with improved environmental credentials.

  • Ethanol: A widely used renewable oxygenate that significantly boosts octane but also presents challenges due to its high volatility and lower energy density.

  • Tertiary-Amyl Methyl Ether (TAME): Another ether oxygenate produced from C5 olefins, making it a relevant comparison to this compound.[3]

The ensuing sections will delve into a comparative analysis of these additives across key performance parameters, supported by a structured presentation of experimental data and detailed testing methodologies.

Physicochemical Properties: A Foundation for Performance

The inherent chemical and physical properties of an additive are fundamental determinants of its behavior in a gasoline blend. A comparison of these properties provides initial insights into their potential advantages and disadvantages.

PropertyThis compoundMTBEETBEEthanolTAME
Chemical Formula C5H10C5H12OC6H14OC2H5OHC6H14O
Molecular Weight ( g/mol ) 70.1388.15102.1746.07102.17
Boiling Point (°C) 31[1]55.27378.386
Density (g/mL at 25°C) 0.65[1]0.740.750.790.77
Vapor Pressure (psi at 20°C) 9.98[1]~8.0~4.5~2.2~3.0
Oxygen Content (wt%) 018.215.734.715.7
Water Solubility Insoluble[1]SolubleSparingly SolubleMiscibleSparingly Soluble

Note: Values are approximate and can vary slightly based on the source.

The lower boiling point and higher vapor pressure of this compound compared to the ether additives and ethanol suggest a more significant impact on the front-end volatility of gasoline blends.[1] Its lack of oxygen differentiates it from the other additives, which are all oxygenates. This has implications for both combustion chemistry and regulatory considerations in fuel formulation.

Octane Enhancement: The Core Performance Metric

The primary function of these additives is to increase the Research Octane Number (RON) and Motor Octane Number (MON) of the base gasoline. The blending octane value (BOV) is a measure of an additive's effectiveness in this regard when mixed with other components.

AdditiveBlending RONBlending MON
This compound ~98~82
MTBE 115-135100-110
ETBE 117-118102-105
Ethanol 120-13596-105
TAME 105-11595-100

Note: Blending Octane Values can vary significantly depending on the base fuel composition and the concentration of the additive.

While MTBE, ETBE, and ethanol generally exhibit higher blending octane numbers, this compound still provides a substantial octane boost. The choice of additive often involves a trade-off between octane enhancement, cost, and other performance characteristics. The causality behind the high octane numbers of ethers and alcohols lies in their molecular structure and their ability to promote more controlled combustion, resisting the premature autoignition that leads to engine knock.

Volatility and Distillation Characteristics

The volatility of gasoline, often characterized by its Reid Vapor Pressure (RVP) and distillation curve, is crucial for engine performance and environmental compliance. Additives can significantly alter these properties.

  • This compound , with its relatively high vapor pressure, will increase the RVP of a gasoline blend, which can be beneficial for cold starting but may be a concern for evaporative emissions in warmer climates.[4] Its low boiling point will primarily affect the front-end of the distillation curve (the temperature at which the first 10-50% of the fuel evaporates).[5][6]

  • Ethanol is known to cause a significant non-linear increase in the RVP of gasoline blends, particularly at low concentrations.[7] This is a major consideration in fuel blending to meet seasonal volatility regulations.

  • MTBE, ETBE, and TAME generally have a more moderate impact on RVP compared to ethanol and can be used to manage the overall volatility of the fuel blend.[3]

The manipulation of the distillation curve is a key aspect of gasoline blending. A well-shaped curve ensures good cold-start performance, warm-up, and driveability, while avoiding issues like vapor lock.

Engine Performance and Emissions: The Real-World Impact

The ultimate test of a gasoline additive is its effect on engine performance and exhaust emissions.

  • Performance: Additives that increase the octane number allow for more advanced ignition timing without knock, which can lead to increased engine power and torque. The oxygen content of additives like MTBE, ETBE, and ethanol can also contribute to more complete combustion, potentially improving fuel efficiency. However, the lower energy density of ethanol can offset some of these gains, leading to higher fuel consumption.

  • Emissions: Oxygenates are known to reduce carbon monoxide (CO) and hydrocarbon (HC) emissions due to the additional oxygen they bring to the combustion process.[8] However, they can sometimes lead to an increase in nitrogen oxide (NOx) emissions.[8] The impact of this compound on emissions is primarily related to its effect on the overall hydrocarbon composition of the fuel and the resulting combustion characteristics. Studies have shown that the addition of butene polymers to gasoline can lead to an increase in CO2 and NOx emissions, while decreasing unburned hydrocarbons and CO.[9]

Experimental Protocols for Comparative Evaluation

To conduct a rigorous and objective comparison of these gasoline additives, a standardized experimental workflow is crucial. The following protocols are based on established ASTM International standards.

Fuel Blending and Characterization

Caption: Experimental workflow for fuel blending and characterization.

Step-by-Step Methodology:

  • Procure Base Gasoline: Obtain a well-characterized base gasoline with a known octane rating and composition.

  • Prepare Blends: Prepare a series of test fuels by blending the base gasoline with each additive (this compound, MTBE, ETBE, ethanol, TAME) at various concentrations (e.g., 5%, 10%, 15% by volume).

  • Homogenize: Ensure thorough mixing of the blends to achieve homogeneity.

  • Characterize Blends: For each blended fuel and the base gasoline, perform the following tests according to the specified ASTM standards:

    • Research Octane Number (RON): ASTM D2699

    • Motor Octane Number (MON): ASTM D2700

    • Reid Vapor Pressure (RVP): ASTM D5191

    • Distillation Characteristics: ASTM D86

    • Hydrocarbon Type Analysis (for olefin content): ASTM D1319

Engine Performance and Emissions Testing

EngineTesting cluster_inputs Inputs cluster_outputs Outputs Engine Spark-Ignition Test Engine Dynamometer Dynamometer Engine->Dynamometer Measures EmissionsAnalyzer Exhaust Gas Analyzer Engine->EmissionsAnalyzer Exhaust to PowerTorque Power & Torque Data Dynamometer->PowerTorque EmissionsData CO, HC, NOx, CO2 Data EmissionsAnalyzer->EmissionsData TestFuel Blended Fuel TestFuel->Engine Air Intake Air Air->Engine

Caption: Workflow for engine performance and emissions testing.

Step-by-Step Methodology:

  • Engine Setup: Utilize a standardized single-cylinder or multi-cylinder spark-ignition test engine coupled to a dynamometer.

  • Fuel Delivery: Use a calibrated fuel delivery system to supply the test fuels to the engine.

  • Operating Conditions: Operate the engine at various steady-state speed and load conditions.

  • Performance Measurement: Record engine power, torque, and fuel consumption at each operating point.

  • Emissions Analysis: Connect an exhaust gas analyzer to the engine's exhaust system to measure the concentrations of CO, HC, NOx, and CO2.

  • Data Analysis: Compare the performance and emissions data for each fuel blend against the base gasoline.

Conclusion: A Balanced Perspective on this compound

This compound presents itself as a viable and effective gasoline additive for octane enhancement. While it may not consistently reach the highest blending octane values of some oxygenates like ETBE and ethanol, it offers a significant boost without the introduction of oxygen, which can be an advantage in certain blending scenarios and regulatory environments. Its impact on volatility is a key consideration, offering a tool for front-end octane improvement and cold-start performance, but requiring careful management to meet evaporative emission standards.

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  • NIST. (2009). Composition-Explicit Distillation Curves for Mixtures of Gasoline with Four-Carbon Alcohols (Butanols). Retrieved from [Link]

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  • ResearchGate. (n.d.). Article review: Comparison of octane booster additive for gasoline. Retrieved from [Link]

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Safety Operating Guide

A Scientist's Guide to the Safe Disposal of 2-Methyl-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

As a Senior Application Scientist, I understand that excellence in research is intrinsically linked to an unwavering commitment to safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, technically grounded protocol for the disposal of 2-Methyl-1-butene, moving beyond simple checklists to explain the causality behind each critical step. Our goal is to empower you with the knowledge to manage this hazardous material with confidence and precision.

Section 1: The Critical Hazard Profile of this compound

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is not just a flammable liquid; its specific properties demand a heightened level of caution.

Primary Hazards:

  • Extreme Flammability: this compound is classified as an extremely flammable liquid (Category 1).[1] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2][3] This substance is designated as a Class 3 hazardous material for transport, falling into Packing Group I, which signifies the highest level of danger among flammable liquids.

  • Aspiration Toxicity: The chemical poses a severe aspiration hazard. If swallowed, it can enter the lungs and may be fatal.[4] For this reason, vomiting should never be induced after ingestion.[1]

  • Chemical Reactivity: As an unsaturated hydrocarbon, this compound is significantly more reactive than alkanes and can react vigorously with strong oxidizing agents.[2] Accidental mixing with incompatible chemicals can lead to a dangerous exothermic reaction.

These hazards are why drain disposal is strictly forbidden and professional handling is mandatory.[5][6]

Key Safety and Regulatory Data

For quick reference, the following table summarizes the essential quantitative data for this compound.

PropertyValueSignificance & Reference
CAS Number 563-46-2Unique identifier for the chemical substance.[4]
UN Number 2459United Nations number for transport of dangerous goods.
Hazard Class 3 (Flammable Liquid)DOT classification for transport.[2]
Packing Group IIndicates the highest degree of danger for a flammable liquid.
Boiling Point 31 °C (88 °F)The low boiling point contributes to rapid vaporization, increasing fire risk.[4]
Flash Point -31 to -32 °CThe extremely low flash point means flammable vapors are present even at very low temperatures.[7][8]
Solubility Insoluble in waterThe chemical will float on water, meaning water may be an inefficient extinguishing agent and can spread the material during a spill.[2][3][9]

Section 2: The Disposal Workflow: A Step-by-Step Protocol

This section provides the core operational plan for managing this compound from the point of generation to its final disposal. The process is designed to be a self-validating system, ensuring safety and regulatory compliance at every stage.

Disposal Decision Pathway

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G start Waste Generated (this compound) characterize Step 1: Characterize Waste (Note any contaminants) start->characterize segregate Step 2: Segregate Waste (Keep away from oxidizers) characterize->segregate container Step 3: Select Approved Container (Glass or suitable metal can) segregate->container label Step 4: Label Container Correctly ('Hazardous Waste', full chemical name, hazards) container->label store Step 5: Store Safely (Cool, ventilated, grounded, away from ignition sources) label->store pickup Step 6: Schedule Professional Pickup (Contact licensed waste disposal service) store->pickup end Final Disposal via Licensed Facility pickup->end

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocol: Waste Handling and Disposal

Step 1: Waste Characterization Immediately identify any material mixed with the this compound. This is crucial because contaminants can alter its reactivity and require special disposal considerations. For instance, mixing with strong oxidizers is strictly prohibited.[1][2]

Step 2: Segregation Dedicate a specific waste stream for this compound. Never mix it with other chemical wastes, particularly those that are incompatible. Keep it separate from other hazardous materials to prevent dangerous reactions.

Step 3: Select an Approved Waste Container Collect the waste in a suitable container made of glass, metal, or compatible plastic.[5] The container must have a tightly sealing lid to prevent the escape of flammable vapors. For quantities over 5 gallons, only Department of Transportation (DOT) approved containers or approved safety cans should be used.[10] Ensure the container is clean and was not previously used for an incompatible material.

Step 4: Label the Container Proper labeling is a critical regulatory and safety requirement.[11] The moment you add the first drop of waste, affix a "WASTE CHEMICALS" or "HAZARDOUS WASTE" label.[5] The label must clearly state:

  • The full chemical name: "Waste this compound". Generic identifiers like "Solvent Waste" are unacceptable.[5]

  • The primary hazards: "Extremely Flammable Liquid", "Aspiration Hazard".

  • The date of first accumulation.

Step 5: Safe Storage and Accumulation Store the sealed waste container in a designated, well-ventilated area, such as a flammable storage cabinet.[10] The storage area must be cool and away from all sources of ignition, including heat, sparks, open flames, and direct sunlight. To prevent static electricity discharge, which can ignite vapors, all metal parts of equipment and containers must be grounded.[1]

Step 6: Professional Disposal The final and most critical step is to arrange for disposal through a licensed professional waste disposal service. It is illegal and dangerous to dispose of this chemical down the drain or in regular trash.[5][6] Contact your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste management company to schedule a pickup.[5]

Section 3: Spill and Emergency Procedures

Even with meticulous planning, accidents can occur. Being prepared is essential.

In Case of a Spill:

  • Eliminate All Ignition Sources: Immediately turn off all equipment, flames, and spark-producing devices in the area.[2]

  • Ensure Adequate Ventilation: Increase airflow to dissipate vapors.

  • Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[2] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Using non-sparking tools, carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.[2]

  • Evacuate if Necessary: For large spills, evacuate the area and contact your institution's emergency response team immediately.

First Aid:

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

  • If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor. If vomiting occurs naturally, have the victim lean forward to reduce the risk of aspiration.[1][4]

By adhering to this technically rigorous and safety-first approach, you contribute to a culture of excellence and responsibility in your laboratory, ensuring that your groundbreaking research does not come at the cost of safety or environmental integrity.

References

  • Hazardous Waste Class 3: Flammable Liquids . (2021, August 27). Hazardous Waste Experts. [Link]

  • SAFETY DATA SHEET: 2-Methyl-2-Butene . (2016, July 14). AMP. [Link]

  • Guidelines for Flammable Liquid Disposal . (2023, September 19). University of Pittsburgh. [Link]

  • Hazardous Waste Materials Guide: Flammable Liquids . (2025, November 26). MLI Environmental. [Link]

  • This compound | C5H10 | CID 11240 . PubChem, NIH. [Link]

  • Safety data sheet: 2-Methyl-2-butene . (2022, April 8). CPAchem. [Link]

  • How to Safely Dispose of Flammable Liquids . (2022, January 11). Vision Environmental. [Link]

  • How are flammable liquids categorized? . (2022, September 26). Hazardous Waste Experts. [Link]

  • This compound CAS#: 563-46-2 . ChemWhat. [Link]

  • This compound . ChemBK. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Methyl-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a blend of rigorous scientific understanding and practical, field-tested knowledge. This guide provides essential, immediate safety and logistical information for the handling of 2-Methyl-1-butene, a highly flammable and volatile organic compound. Our objective is to extend beyond mere procedural lists, offering a framework of understanding that empowers researchers, scientists, and drug development professionals to work safely and effectively. This document is structured to provide a self-validating system of protocols, grounded in authoritative sources, to ensure the highest standards of laboratory safety.

Understanding the Hazard: Why this compound Demands Respect

This compound is a colorless, volatile liquid with a disagreeable odor.[1][2] Its primary danger lies in its extreme flammability and the potential for its vapors to form explosive mixtures with air.[3] Vapors are heavier than air and can travel considerable distances to an ignition source, leading to a flashback.[3] Beyond its fire hazard, it can cause skin and eye irritation and may be fatal if swallowed and enters the airways due to chemical aspiration.[4][5][6][7] A thorough understanding of its properties is the first step in mitigating risk.

PropertyValueImplication for Handling
Synonyms 1-Isoamylene, gamma-IsoamyleneUsed interchangeably in safety literature.
CAS Number 563-46-2For unambiguous identification.
Molecular Formula C5H10A small, volatile hydrocarbon.
Boiling Point 31°C (88°F)Highly volatile, readily forms vapors at room temperature.[8]
Flash Point < -7°C (< 20°F)Extremely flammable; can be ignited by sparks, static electricity, or hot surfaces.[1]
Vapor Density 2.42 (Air = 1)Vapors are heavier than air and will accumulate in low-lying areas.[4]
Solubility Insoluble in water; soluble in organic solventsSpills will not be diluted by water and can spread.[4]

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. For this compound, the focus is on preventing ignition, inhalation, and dermal contact.

Eye and Face Protection: The First Line of Defense
  • Mandatory: Always wear chemical splash goggles that conform to ANSI Z87.1 or equivalent standards.

  • Enhanced Protection: When there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles. This is particularly crucial when transferring larger volumes or working with open containers.

Dermal Protection: Beyond the Lab Coat

A standard lab coat is insufficient. A chemically resistant apron or suit made of materials like Tychem® is recommended, especially during large-scale operations or when responding to a spill. Wear long pants and closed-toe shoes, preferably made of a non-porous material.

Hand Protection: A Critical Choice

Glove selection is arguably the most critical PPE decision for handling this compound. Standard disposable nitrile gloves are not recommended for anything beyond incidental, brief contact due to their low resistance to many organic solvents.[4][9] The choice of glove material depends on the duration and nature of the contact.

Glove MaterialSuitability for this compoundRationale & Causality
Nitrile (thin, disposable) Not Recommended for Prolonged Use Offers poor resistance to many aliphatic hydrocarbons. Suitable only for accidental splashes, with immediate removal and replacement.[4][9]
Neoprene Fair to Good Provides moderate resistance to a range of chemicals, including some hydrocarbons.[1] Better than standard nitrile for short-duration tasks.
Butyl Rubber Excellent Offers superior resistance to a wide array of organic solvents, ketones, and esters. Its low permeability to gases and liquids makes it a robust barrier against volatile chemicals like this compound.[10]
Viton® Excellent A fluoroelastomer with exceptional resistance to aliphatic and aromatic hydrocarbons, fuels, and most mineral acids.[11][12] It is an ideal choice for prolonged or immersion contact.

Field-Proven Insight: For routine handling and transfers, Butyl rubber or Viton® gloves are the authoritative recommendation. While nitrile gloves are ubiquitous in laboratories, their use with volatile organic compounds like this compound provides a false sense of security. Always inspect gloves for any signs of degradation, punctures, or tears before and during use.

Respiratory Protection: An Essential Safeguard

Due to its high volatility and the risk of vapor accumulation, respiratory protection is often necessary. The need for respiratory protection must be determined by a formal risk assessment.

  • Engineering Controls First: Always handle this compound in a certified chemical fume hood to minimize vapor concentrations in the breathing zone.

  • When Respirators are Required: If engineering controls are insufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator is mandatory.[6] A full-face respirator with organic vapor cartridges is recommended. In situations with high or unknown concentrations, a self-contained breathing apparatus (SCBA) is required.[4][7]

Operational Plan: From Storage to Disposal

A self-validating safety protocol extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.

Procurement and Storage
  • Minimize Quantities: Only procure the amount of this compound necessary for your immediate experimental needs.

  • Approved Storage: Store in a dedicated, approved flammable liquid storage cabinet.[9][13][14] These cabinets are designed to contain fires and prevent the spread of flames.

  • Temperature Control: The recommended storage temperature is between 2-8°C to minimize vapor pressure.[8][10]

  • Container Integrity: Ensure containers are tightly sealed when not in use and stored upright to prevent leakage.[10]

Handling and Experimental Workflow

The following diagram outlines the logical flow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_1 Verify Fume Hood Certification prep_2 Don Appropriate PPE (Butyl/Viton Gloves, Goggles, Face Shield) prep_1->prep_2 prep_3 Remove Ignition Sources (Hot plates, spark-producing equipment) prep_2->prep_3 prep_4 Ground and Bond Dispensing/Receiving Containers prep_3->prep_4 handle_1 Dispense Slowly to Minimize Splashing prep_4->handle_1 handle_2 Keep Containers Closed When Not in Use handle_1->handle_2 handle_3 Work with Smallest Practical Quantities handle_2->handle_3 clean_1 Wipe Down Work Area handle_3->clean_1 clean_2 Properly Doff and Dispose of Contaminated PPE clean_1->clean_2 clean_3 Return Chemical to Flammable Storage Cabinet clean_2->clean_3

Caption: Workflow for Safe Handling of this compound.

Causality in Practice:

  • Grounding and Bonding: this compound is a poor electrical conductor, allowing static electricity to accumulate as it is poured.[10] Grounding and bonding containers provides a path for static charges to dissipate, preventing a static spark that could ignite the flammable vapors.[9]

  • Non-Sparking Tools: Use tools made of materials like bronze or beryllium copper to prevent mechanical sparks.[6]

Emergency and Disposal Plan

Spill Response

In the event of a spill, immediate and decisive action is required.

  • Evacuate and Isolate: Alert personnel in the immediate area and evacuate non-essential individuals. Isolate the spill area.[3]

  • Eliminate Ignition Sources: Immediately turn off all potential ignition sources.[3]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For small spills, contain the liquid with a non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[10] Do NOT use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Using non-sparking tools, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[3]

  • Decontamination: Clean the spill area with soap and water.

First Aid
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. This presents a severe aspiration hazard.[5][6][10] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Licensed Disposal: Arrange for disposal through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[7][15] Do not pour down the drain.[10]

This guide is intended to provide a robust framework for the safe handling of this compound. However, it is not a substitute for a thorough, site-specific risk assessment and adherence to your institution's safety protocols. By understanding the "why" behind each safety measure, you can cultivate a culture of safety that protects you, your colleagues, and your research.

References

  • Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. Creative Safety Supply. [Link]

  • This compound (C5H10). GazFinder. [Link]

  • OSHA Limits for Flammable Liquids. RISK & SAFETY SOLUTIONS. [Link]

  • What is the OSHA Regulation for Flammable Storage?. U.S. Hazmat Rentals. [Link]

  • This compound - Hazardous Agents. Haz-Map. [Link]

  • This compound. PubChem - NIH. [Link]

  • Butyl Gloves. The Glove Guru. [Link]

  • Are Nitrile Gloves Chemical Resistant. WellBefore. [Link]

  • Safety Glove Chemical Compatibility Database. Cole-Parmer. [Link]

  • Viton - Chemical Compatibility Reference Chart. Mykin Inc. [Link]

  • Viton Chemical Compatibility Chart. Marco Rubber & Plastics. [Link]

  • 2-Methyl-2-Butene Danger. AMP Home Page. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.